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  • Product: (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

Core Science & Biosynthesis

Foundational

The Chemical Properties and Synthetic Utility of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (often referred to as Boc-L-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

(S)-2-(Boc-amino)-1-iodo-3-phenylpropane (often referred to as Boc-L-phenylalaninol iodide) is a highly versatile, enantiomerically pure building block derived from the natural amino acid L-phenylalanine. By converting the carboxylic acid moiety of L-phenylalanine into a primary alkyl iodide, the molecule is stripped of its acidic


-proton, thereby locking its stereochemical integrity and eliminating the risk of base-catalyzed racemization.

This whitepaper explores the core chemical properties of this compound, focusing on its role as a precursor to the "Jackson Reagent" (a


-amino alkylzinc iodide) [1], its dynamics in palladium-catalyzed Negishi cross-coupling reactions, and its utility in direct nucleophilic substitutions.

Structural Profile and Intrinsic Reactivity

The reactivity of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane is governed by three distinct structural domains:

  • The Primary Alkyl Iodide (C1): The carbon-iodine bond is highly polarizable and weak, making it an excellent candidate for both direct nucleophilic displacement (

    
    ) and oxidative insertion by transition metals (e.g., Zinc).
    
  • The Boc-Protected Amine (C2): The tert-butyloxycarbonyl (Boc) group serves a dual purpose. Chemically, it prevents the nitrogen lone pair from interfering with transition metal catalysts. Sterically, its bulk shields the adjacent chiral center, directing the stereochemical outcome of downstream reactions.

  • The Benzyl Side Chain (C3): Imparts significant lipophilicity to the molecule, necessitating the use of aprotic organic solvents (such as THF or DMF) during synthetic manipulations.

G A Boc-L-Phenylalanine B Boc-L-Phenylalaninol (Reduction) A->B BH3-THF C (S)-2-(Boc-amino)- 1-iodo-3-phenylpropane (Iodination) B->C I2, PPh3, Imidazole D Jackson Reagent (Zn Insertion) C->D Zn dust, DMF F Chiral Amines (SN2 Displacement) C->F NaN3 or NaCN E Unnatural Amino Acids (Negishi Coupling) D->E Ar-X, Pd(0)

Caption: Synthetic pathways and divergent reactivity of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane.

Organozinc Formation: The Jackson Reagent

The most profound application of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane is its conversion into a zinc organometallic species. Developed extensively by Richard F. W. Jackson, the oxidative insertion of activated zinc dust into the C-I bond yields a


-amino alkylzinc iodide [2].
Causality Behind Experimental Choices
  • Solvent Selection: The insertion is typically performed in N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF). The Lewis basicity of these solvents coordinates and stabilizes the resulting organozinc species, preventing premature aggregation or precipitation.

  • Zinc Activation: Zinc dust is passivated by an oxide layer. Activation using 1,2-dibromoethane (which scrubs the oxide layer via the generation of ethylene gas and zinc bromide) followed by chlorotrimethylsilane (TMSCl) is mandatory to ensure reproducible, rapid insertion.

Kinetic Stability and Competing Pathways

-amino alkylzinc iodides are intrinsically unstable, prone to 

-elimination (yielding an alkene and zinc species) or self-protonation. However, kinetic studies reveal that the Boc-carbamate derivative decomposes via a first-order elimination process at a rate sufficiently slow to allow for productive cross-coupling [1].

G A β-Amino Alkylzinc Iodide (Jackson Reagent) B Negishi Cross-Coupling (Productive Pathway) A->B Pd Catalyst, Ar-I Fast Reaction C β-Elimination (Decomposition) A->C First-order kinetics Slow at 291 K D Protonation (Quenching) A->D Trace Moisture

Caption: Competing kinetic pathways of the Jackson reagent: Cross-coupling vs. decomposition.

Table 1: Kinetic Stability of -Amino Alkylzinc Iodides (at 291 K) [1]
Zinc Reagent DerivativePrimary Decomposition PathwayRate Constant (

)
Synthetic Viability for Coupling
Boc-derivative (Phe) First-order

-elimination

High (Standard Reagent)
Glutamic acid derivative First-order

-elimination

Moderate (Requires rapid coupling)
Benzamido derivative Self-protonation

High
Trifluoroacetyl derivative Second-order eliminationN/A (Highly stable)Very High

Negishi Cross-Coupling Dynamics

Once formed, the Jackson reagent undergoes highly efficient Negishi cross-coupling with aryl, heteroaryl, and vinyl halides [3]. This allows researchers to synthesize complex, unnatural phenylalanine derivatives that are critical in peptidomimetic drug discovery (e.g., HIV protease inhibitors).

Mechanism and Reactivity

The catalytic cycle relies on a Palladium(0) species. The choice of ligand is critical; tri-ortho-tolylphosphine (


) combined with 

is highly effective because the steric bulk of the ligand promotes the reductive elimination step, preventing the organozinc reagent from decomposing before the cycle completes. Furthermore, there is a distinct reactivity gradient among electrophiles (

), allowing for orthogonal coupling strategies on di-halogenated aromatic scaffolds [3].
Table 2: Differential Reactivity in Negishi Cross-Coupling [3]
ElectrophileOptimal Catalyst SystemRelative ReactivityTypical Yield
Aryl Iodides (Ar-I)

/

Extremely High (Fast)85 - 95%
Aryl Bromides (Ar-Br)

/ SPhos
Moderate65 - 80%
Aryl Chlorides (Ar-Cl)

Low (Requires elevated temp)40 - 60%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that each intermediate state is verified before proceeding.

Protocol A: Synthesis of the Jackson Reagent (Zinc Insertion)

Objective: Convert (S)-2-(Boc-amino)-1-iodo-3-phenylpropane to the corresponding organozinc iodide.

  • Preparation of Zinc: Add zinc dust (3.0 equiv) to a flame-dried Schlenk flask under an argon atmosphere.

  • Activation: Suspend the zinc in anhydrous DMF (2 mL/mmol of iodide). Add 1,2-dibromoethane (5 mol%) and heat the mixture gently with a heat gun until bubbling is observed. Allow to cool, then add TMSCl (5 mol%) and stir for 15 minutes at room temperature.

    • Validation Checkpoint: The visual cessation of bubbling and a slight color change in the zinc suspension validates the removal of the passivating oxide layer.

  • Insertion: Dissolve (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (1.0 equiv) in anhydrous DMF and add it dropwise to the activated zinc suspension. Stir at 35 °C for 1-2 hours.

  • Reaction Validation: Quench a 50

    
     aliquot with saturated aqueous 
    
    
    
    , extract with ethyl acetate, and analyze via GC-MS or TLC (Hexane:EtOAc 4:1).
    • Self-Validation: The complete disappearance of the starting iodide (

      
      ) and the appearance of the protonated product (Boc-L-amphetamine analogue, 
      
      
      
      ) confirms quantitative zinc insertion.
Protocol B: Negishi Cross-Coupling with Aryl Iodides

Objective: Synthesize an unnatural phenylalanine derivative.

  • Catalyst Activation: In a separate flame-dried flask, dissolve

    
     (2.5 mol%) and 
    
    
    
    (10 mol%) in anhydrous DMF. Stir for 15 minutes until the solution turns a pale, homogeneous yellow, indicating the formation of the active
    
    
    complex.
  • Electrophile Addition: Add the target aryl iodide (0.8 equiv relative to the zinc reagent) to the catalyst solution.

  • Cross-Coupling: Using a syringe filter (to remove unreacted zinc dust), transfer the Jackson Reagent from Protocol A into the catalyst/electrophile solution. Stir at 50 °C for 4 hours.

  • Workup and Validation: Quench the reaction with water and extract with diethyl ether. Wash the organic layer extensively with water to remove DMF.

    • Self-Validation: Analyze the crude mixture via

      
       NMR. The disappearance of the aryl iodide protons and the emergence of a new benzylic 
      
      
      
      multiplet (typically between
      
      
      2.8 - 3.2 ppm) validates successful C-C bond formation.

References

  • Rilatt, I., & Jackson, R. F. W. (2008). Kinetic studies on the stability and reactivity of beta-amino alkylzinc iodides derived from amino acids. Journal of Organic Chemistry, 73(22), 8694-8704. Available at:[Link]

  • Rilatt, I., Caggiano, L., & Jackson, R. F. W. (2008). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. Tetrahedron, 64(4), 681-687. Available at:[Link]

Exploratory

Solubility profile of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane in organic solvents

This guide details the solubility profile, physicochemical properties, and handling protocols for (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (also known as Boc-Phe-I or tert-butyl (S)-(1-iodo-3-phenylpropan-2-yl)carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (also known as Boc-Phe-I or tert-butyl (S)-(1-iodo-3-phenylpropan-2-yl)carbamate ). This compound is a critical electrophilic intermediate in the synthesis of HIV protease inhibitors (e.g., Atazanavir) and other peptidomimetics.

Executive Summary

(S)-2-(Boc-amino)-1-iodo-3-phenylpropane is a lipophilic, phenylalanine-derived alkyl iodide. Its solubility behavior is governed by the competition between the hydrophobic benzyl/iodide moieties and the polar carbamate (Boc) group.

  • Primary Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

  • Anti-Solvents: Water, straight-chain alkanes (Hexane, Heptane).

  • Critical Application: The compound is unstable toward light and heat; solubility choices must prioritize low-temperature handling to prevent elimination (styrene formation) or racemization.

Physicochemical Characterization

Before defining solubility, one must understand the physical state, as this compound often exists as a waxy solid or viscous oil depending on purity and residual solvent.

PropertyDescription
Chemical Formula C₁₄H₂₀INO₂
Molecular Weight 361.22 g/mol
Physical State White to off-white crystalline solid (pure); Pale yellow viscous oil (crude).
Melting Point 48–52 °C (Tendency to supercool into an oil).
Lipophilicity (LogP) ~3.5 (Predicted). Highly lipophilic.
Stability Light-sensitive (iodide labile); prone to elimination to form Boc-styrene derivatives if heated in basic solvents.

Solubility Profile & Solvent Classification

Class I: High Solubility (Reaction & Dissolution)

These solvents dissolve the compound freely (>100 mg/mL) at room temperature. They are the primary choices for reaction media and initial dissolution.

  • Dichloromethane (DCM): The "Gold Standard" solvent. Used for the Appel reaction synthesis of this compound.[1] Excellent for loading columns or transferring the oil.

  • Tetrahydrofuran (THF): Excellent solubility. Preferred for subsequent nucleophilic substitution reactions (e.g., with hydrazine) due to its compatibility with strong bases.

  • Ethyl Acetate (EtOAc): Excellent solvent. Used primarily for extraction during workup.

  • Dimethylformamide (DMF) / DMSO: Freely soluble. Used for S_N2 reactions where enhanced nucleophilicity is required, though removal is difficult.

Class II: Moderate/Conditional Solubility (Crystallization)

These solvents show temperature-dependent solubility, making them ideal for purification via recrystallization or precipitation.

  • Diethyl Ether / MTBE: Soluble at room temperature but significantly less so at -20°C. Often used in combination with hexanes for crystallization.

  • Toluene: Moderate solubility. Can be used for azeotropic drying of the compound.

  • Alcohols (MeOH, EtOH): Soluble, but not recommended for long-term storage or high-heat applications due to the risk of solvolysis (conversion to methyl ether) or transesterification of the Boc group.

Class III: Insoluble (Anti-Solvents)

These solvents do not dissolve the compound effectively (<1 mg/mL) and are used to force precipitation or wash away impurities.

  • Water: Completely insoluble. Essential for washing away inorganic salts (triphenylphosphine oxide byproducts, imidazole salts) during workup.

  • Hexanes / Heptane / Pentane: Poor solubility at room temperature; moderate solubility at boiling point. Used as the mobile phase component in chromatography and as the anti-solvent in recrystallization.

Experimental Protocols

Protocol A: Purification via Flash Column Chromatography

Context: Separation of Boc-Phe-I from Triphenylphosphine oxide (TPPO) byproduct.

  • Dissolution: Dissolve the crude yellow oil in a minimum volume of DCM (approx. 2 mL per gram of crude).

  • Loading: Apply to a silica gel column pre-equilibrated with Hexanes .

  • Elution Gradient:

    • Start: 100% Hexanes (to elute non-polar impurities).

    • Gradient: Slowly increase to 10% EtOAc / 90% Hexanes .

    • Note: The product typically elutes around 10-15% EtOAc. TPPO elutes much later (highly polar).

  • Concentration: Evaporate fractions below 35°C to avoid thermal decomposition.

Protocol B: Crystallization (Solvent/Anti-Solvent)

Context: Obtaining high-purity crystalline solid from oil.

  • Solubilization: Dissolve 1.0 g of the oily residue in 5 mL of Diethyl Ether (or minimal warm DCM).

  • Anti-Solvent Addition: Slowly add Hexane (approx. 10-15 mL) dropwise with stirring until the solution becomes slightly turbid.

  • Nucleation: Add a seed crystal if available, or scratch the flask wall.

  • Cooling: Seal and place at -20°C overnight.

  • Filtration: Filter the white needles rapidly while cold; wash with cold Hexane.

Process Logic & Visualizations

Workflow: Solubility-Driven Synthesis & Purification

The following diagram illustrates how solubility dictates the workflow from the alcohol precursor to the final iodide.

G Start Boc-Phe-ol (Alcohol Precursor) Reaction Appel Reaction (I2, PPh3, Imidazole) Solvent: DCM or Toluene Start->Reaction Dissolution Workup Aqueous Workup Wash: Water/Brine Extract: EtOAc or DCM Reaction->Workup Quench Crude Crude Mixture (Product + TPPO + Salts) Workup->Crude Evaporation Purification Purification Choice Crude->Purification Flash Flash Chromatography Mobile Phase: Hex/EtOAc (9:1) Purification->Flash If Oily/Impure Cryst Recrystallization Solvent: Ether/Hexane Purification->Cryst If Solidifying Final Pure Boc-Phe-I (White Solid) Flash->Final Evaporation Cryst->Final Filtration

Caption: Solubility-driven workflow for the synthesis and purification of Boc-Phe-I.

Solubility Classification Hierarchy

Solubility cluster_0 Good Solvents (Dissolution) cluster_1 Anti-Solvents (Precipitation) Center (S)-2-(Boc-amino)- 1-iodo-3-phenylpropane DCM DCM (Best for Loading) Center->DCM THF THF (Reaction Medium) Center->THF EtOAc Ethyl Acetate (Extraction) Center->EtOAc Water Water (Immiscible/Wash) Center->Water Insoluble Hexane Hexanes (Crystallization) Center->Hexane Poor

Caption: Solvent compatibility map for Boc-Phe-I based on polarity and application.

References

  • Preparation via Appel Reaction

    • Beaulieu, P. L., et al. "Practical Synthesis of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane." Journal of Organic Chemistry. The standard protocol utilizes Triphenylphosphine and Iodine in DCM.[2]

    • Source: [Organic Syntheses, Coll.[3] Vol. 9, p. 000 (General Appel Conditions)]([Link])

  • Purification & Chromatography

    • BenchChem.[4] "Purification of Boc-Protected Amino Acid Derivatives."

    • Source:

  • General Physical Properties (Analogous)

    • Sigma-Aldrich.
    • Source:

  • Use in HIV Protease Inhibitors

    • Review of Atazanavir Synthesis intermedi
    • Source:

Sources

Foundational

Structural formula of tert-butyl (S)-(1-iodo-3-phenylpropan-2-yl)carbamate

Strategic Intermediate for Peptidomimetic Drug Design Executive Summary This technical guide profiles tert-butyl (S)-(1-iodo-3-phenylpropan-2-yl)carbamate , a pivotal electrophilic building block in the synthesis of anti...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Intermediate for Peptidomimetic Drug Design

Executive Summary

This technical guide profiles tert-butyl (S)-(1-iodo-3-phenylpropan-2-yl)carbamate , a pivotal electrophilic building block in the synthesis of antiretroviral therapeutics, specifically HIV protease inhibitors. Often referred to as Boc-Phe-I , this molecule serves as a "warhead" precursor, allowing the installation of transition-state isosteres (such as hydroxyethylene or hydroxyethylamine scaffolds) via nucleophilic displacement or metal-mediated coupling.

This document details the structural properties, validated synthesis protocols (focusing on the Appel reaction), mechanistic underpinnings, and quality control parameters required for high-purity generation of this compound.

Chemical Identity & Structural Analysis

Parameter Data
IUPAC Name tert-butyl (S)-(1-iodo-3-phenylpropan-2-yl)carbamate
Common Name Boc-L-phenylalanyl iodide; Boc-Phe-I
Molecular Formula

Molecular Weight 361.22 g/mol
Chiral Center (S)-configuration (derived from L-Phenylalanine)
Key Functionality Boc Group: Acid-labile amine protection.Alkyl Iodide: Primary electrophile for

reactions.[1][2][3][4]
Physical State White to off-white solid (recrystallized) or viscous oil (crude).
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water.
Structural Visualization

The molecule retains the benzyl side chain of phenylalanine, ensuring recognition by hydrophobic pockets (e.g., S1 subsite of HIV protease), while the iodine atom activates the C-terminus for chain extension.

Structure Boc Boc Protecting Group (Acid Labile) Core (S)-2-Amino-3-phenylpropane (Chiral Scaffold) Boc->Core Carbamate Linkage Iodide Primary Iodide (Electrophile) Core->Iodide C-1 Position

Figure 1: Functional decomposition of the target molecule.

Retrosynthetic Logic & Synthesis Strategy

The synthesis exploits the "Chiral Pool" strategy, utilizing L-Phenylalanine as the starting material to guarantee the (S)-configuration. The transformation requires three distinct phases: Amine protection, Carboxyl reduction, and Dehydroxy-iodination.

Synthetic Workflow

Synthesis LPhe L-Phenylalanine (Starting Material) BocPhe Boc-L-Phe-OH (Protected Acid) LPhe->BocPhe 1. (Boc)2O, NaOH 2. Acidify BocPheOl Boc-L-Phe-ol (Intermediate Alcohol) BocPhe->BocPheOl 1. i-BuOCOCl (Mixed Anhydride) 2. NaBH4 Reduction Target Boc-Phe-Iodide (Target) BocPheOl->Target Appel Reaction: PPh3, I2, Imidazole, DCM

Figure 2: Linear synthesis route from L-Phenylalanine.

Detailed Experimental Protocol

Objective: Conversion of tert-butyl (S)-(1-hydroxy-3-phenylpropan-2-yl)carbamate (Boc-Phe-ol) to the corresponding iodide via the Appel Reaction.

Reagents & Materials
  • Substrate: Boc-L-Phenylalaninol (1.0 eq)

  • Iodine Source: Iodine (

    
    ) (1.5 eq)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Base: Imidazole (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Triphenylphosphine (1.5 eq) and Imidazole (1.5 eq) in anhydrous DCM (0.1 M concentration relative to substrate).

  • Iodine Activation: Cool the solution to 0°C . Add Iodine (

    
    ) portion-wise over 15 minutes.
    
    • Observation: The solution will turn a deep dark brown/orange color, then fade to a yellow suspension as the

      
       adduct forms.
      
  • Substrate Addition: Dissolve Boc-L-Phenylalaninol (1.0 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0°C.

    • Causality: Low temperature prevents side reactions such as oxazoline formation or racemization at the alpha-carbon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the iodide (
    
    
    
    ).
  • Workup (Critical Step):

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to remove excess iodine (color changes from orange to clear).
      
    • Extract with DCM (

      
      ). Wash organics with brine, dry over 
      
      
      
      .[5]
  • Purification:

    • The major byproduct is Triphenylphosphine Oxide (

      
      ), which is difficult to remove.
      
    • Method: Concentrate the crude to a slurry. Add cold Hexanes/Ether (1:1) and sonicate.

      
       precipitates as a white solid. Filter off the solid.
      
    • Flash Chromatography: Silica gel, eluting with Hexanes

      
       5-10% EtOAc/Hexanes.
      

Mechanism of Action: The Appel Reaction[8][9]

The transformation relies on the high oxophilicity of phosphorus. The driving force is the formation of the strong


 bond in triphenylphosphine oxide.

Mechanism Step1 1. Adduct Formation Ph3P + I2 -> Ph3P(+)-I I(-) Step2 2. Activation R-OH attacks P(+) Displaces I(-) Step1->Step2 Step3 3. Oxyphosphonium Intermediate [R-O-P(+)Ph3] I(-) Step2->Step3 Step4 4. Substitution (SN2) I(-) attacks Carbon Ph3P=O leaves Step3->Step4 Inversion of Configuration*

*Figure 3: Mechanistic cycle. Note: Since the reaction occurs at the primary alcohol (C1), the stereocenter at C2 is generally preserved, maintaining the (S)-configuration.

Applications in Drug Development

The Boc-Phe-Iodide is a "linchpin" intermediate for synthesizing Hydroxyethylene Isosteres , a structural motif that mimics the transition state of peptide bond hydrolysis without being cleavable by proteases.

Primary Use Case: HIV Protease Inhibitors
  • Epoxide Formation: The iodide is treated with a base to form a chiral epoxide.

  • Nucleophilic Opening: The epoxide is opened by an amine (e.g., isobutylamine) to create the core of drugs like Amprenavir or Darunavir .

Data: Comparative Utility

Drug Class Target Enzyme Role of Boc-Phe-I
Antiretrovirals HIV-1 Protease Precursor to the P1-P1' transition state mimic.
Antihypertensives Renin Synthesis of non-peptide renin inhibitors.

| Antimalarials | Plasmepsin | Scaffold for aspartic protease inhibition. |

Quality Control & Characterization

To ensure the integrity of the "warhead," the following analytical parameters must be met:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.15–7.35 (m, 5H, Ar-H)
      
    • 
       4.60 (br s, 1H, NH)
      
    • 
       3.95 (m, 1H, CH-N)
      
    • 
       3.30–3.45 (m, 2H, 
      
      
      
      -I)
      
      
      Diagnostic Signal (Distinct downfield shift from alcohol precursor).
    • 
       2.80–3.00 (m, 2H, Benzyl 
      
      
      
      )
    • 
       1.40 (s, 9H, Boc)
      
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Often observed as

      
       or fragment 
      
      
      
      .
  • Storage: Light sensitive. Store at -20°C under Argon. Iodine compounds can degrade to release free

    
    , turning the solid yellow/brown over time.
    

References

  • Beaulieu, P. L., et al. (1997). "Practical, Stereoselective Synthesis of the Hydroxyethylene Dipeptide Isostere Precursor (2S,3R)-3-Amino-1,2-epoxy-4-phenylbutane." Journal of Organic Chemistry.

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2024). "tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate (Precursor Data)." National Center for Biotechnology Information.

  • Ghosh, A. K., et al. (2006). "Design and Synthesis of Potent HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.

Sources

Exploratory

Strategic Divergence: Boc-Phe-OH vs. (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

This guide provides an in-depth technical analysis comparing Boc-Phe-OH and its iodinated derivative, (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (referred to herein as Boc-Phe-I ). A Technical Guide to Chiral Synthons in D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Boc-Phe-OH and its iodinated derivative, (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (referred to herein as Boc-Phe-I ).

A Technical Guide to Chiral Synthons in Drug Discovery

Executive Summary & Structural Logic

In the architecture of peptidomimetics and complex small molecule synthesis, Boc-Phe-OH and Boc-Phe-I represent two distinct strategic entry points.

  • Boc-Phe-OH is the canonical building block . It utilizes the reactivity of the carboxylic acid to form amide bonds, serving as the backbone for Solid Phase Peptide Synthesis (SPPS).

  • Boc-Phe-I is a divergent intermediate . By replacing the carboxyl group with an alkyl iodide, the molecule abandons "peptide" chemistry in favor of "organometallic" chemistry. It transforms the amino acid side chain into a scaffold for Carbon-Carbon (C-C) bond formation, primarily via Negishi cross-coupling (Jackson-type reagents).

Structural Comparison

The following diagram illustrates the structural relationship and the chemical transformation required to convert the standard amino acid into the iodinated synthon.

G BocPheOH Boc-Phe-OH (Standard AA) Reactive Site: -COOH BocPheOl Boc-Phe-ol (Amino Alcohol) Intermediate BocPheOH->BocPheOl Reduction (IBCF / NaBH4) BocPheI (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (Boc-Phe-I) Reactive Site: C-I Bond BocPheOl->BocPheI Appel Reaction (I2 / PPh3 / Imidazole)

Figure 1: Synthetic pathway transforming the canonical amino acid into the high-value iodide intermediate.

Physiochemical & Reactivity Profiles

The fundamental difference lies in the oxidation state of the C-1 carbon and the resulting chemoselectivity .

FeatureBoc-Phe-OH(S)-2-(Boc-amino)-1-iodo-3-phenylpropane
CAS Number 13734-34-4160880-99-3 (Generic Ref)
Molecular Weight 265.31 g/mol ~375.25 g/mol
Primary Reactivity Acylation (Nucleophilic attack on Carbonyl)Alkylation / Oxidative Addition (Metal insertion)
Key Application Peptide Synthesis (Amide Bond)Unnatural Amino Acid Synthesis (C-C Bond)
Stability High (Stable solid at RT)Moderate (Light sensitive, store at -20°C)
Stereochemistry L-Configuration (S)Retained (S) from precursor
The "Polariy Inversion" (Umpolung) Concept
  • Boc-Phe-OH: The carbonyl carbon is an electrophile . It accepts nucleophiles (amines) to form peptides.

  • Boc-Phe-I: The C-I bond makes the carbon an electrophile for SN2 reactions. However, upon reaction with Zinc (Zn), it becomes a nucleophile (Organozinc reagent). This ability to act as a carbanion equivalent allows it to couple with aryl halides, effectively reversing the standard reactivity logic of amino acids.

Synthetic Utility & Reaction Pathways[2][5][6][7][8][9][10]

The decision to use Boc-Phe-I is typically driven by the need to modify the amino acid skeleton itself, rather than just extending a peptide chain.

Workflow Visualization: Decision Matrix

Reactivity Start Starting Material: Boc-Phe-I PathA Pathway A: Jackson Organozinc Formation (Zn / DMF) Start->PathA Zn Insertion PathB Pathway B: Radical Cyclization Start->PathB SET Mechanism ProdA Negishi Coupling (Pd Catalyst + Aryl Halide) Result: Biaryl / Unnatural AA PathA->ProdA C-C Bond Formation ProdB Photoredox / Radical Trap Result: Modified Sidechain PathB->ProdB

Figure 2: Divergent reaction pathways available to the iodinated derivative.

Detailed Experimental Protocols

Protocol A: Synthesis of Boc-Phe-I from Boc-Phe-OH

Rationale: Commercial Boc-Phe-I is expensive and unstable. In-situ preparation ensures high purity for sensitive couplings.

Step 1: Reduction to Alcohol (Boc-Phe-ol)

  • Activation: Dissolve Boc-Phe-OH (10 mmol) in THF (50 mL) at -15°C. Add N-methylmorpholine (10 mmol) followed by isobutyl chloroformate (10 mmol). Stir for 5 mins to form the mixed anhydride.

  • Reduction: Filter off the precipitated salt. Add the filtrate to a solution of NaBH4 (20 mmol) in water/THF at 0°C.

  • Workup: Quench with 1M KHSO4, extract with EtOAc, and recrystallize (Hexanes/EtOAc).

Step 2: Appel Iodination (Alcohol -> Iodide) Note: This step preserves stereochemistry because the chiral center is not at the reaction site.

  • Reagents: Dissolve Boc-Phe-ol (1.0 equiv) and Triphenylphosphine (PPh3, 1.5 equiv) in anhydrous DCM (0.1 M). Add Imidazole (1.5 equiv).

  • Iodination: Cool to 0°C. Add Iodine (I2, 1.5 equiv) portion-wise. The solution will turn dark, then fade to yellow/colorless as iodine is consumed.

  • Completion: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The Iodide moves significantly faster (higher Rf) than the alcohol.

  • Purification: Quench with saturated Na2S2O3 (to remove excess Iodine). Filter through a silica plug to remove Triphenylphosphine oxide (TPPO). Flash chromatography is required for high purity.

Protocol B: Negishi Coupling (The Jackson Protocol)

Rationale: This reaction uses Boc-Phe-I to create "Phenylalanine analogs" with extended aromatic side chains, impossible to make via standard peptide synthesis.

  • Zinc Activation: Flame-dry a flask. Add Zinc dust (3 equiv) and activate with 5 mol% 1,2-dibromoethane and TMSCl in dry DMF.

  • Insertion: Add a solution of Boc-Phe-I (1 equiv) in DMF to the zinc suspension. Stir at RT for 30-60 mins.

    • Checkpoint: The disappearance of the iodide can be monitored by GC-MS or TLC.

  • Coupling: Add the electrophile (e.g., 4-iodo-anisole, 0.8 equiv) and Catalyst (Pd2(dba)3 / SPhos or P(o-tol)3, 2-5 mol%).

  • Reaction: Heat to 50°C for 4-12 hours.

  • Result: A modified amino acid (e.g., 4'-methoxy-biphenyl-alanine derivative).

Safety & Stability (E-E-A-T)

ParameterBoc-Phe-OHBoc-Phe-I
Storage Room Temperature, Dry.-20°C, Dark, Inert Gas.
Light Sensitivity None.High. Iodides liberate I2 upon light exposure (turning purple).
Toxicity Low hazard irritant.Alkylating Agent. Potentially mutagenic. Handle in fume hood.
Shelf Life Years.Weeks/Months (prone to elimination to styrene derivatives).

Critical Handling Note: Boc-Phe-I can undergo slow elimination to form the styrene derivative (phenyl-2-ene species) if stored improperly or exposed to strong bases without a coupling partner. Always verify purity via 1H NMR (Look for doublet at ~3.2-3.4 ppm for -CH2I) before use.

References

  • Jackson, R. F. W., et al. "Synthesis of enantiomerically pure amino acid derivatives using functionalized organozinc reagents."[1] Journal of Organic Chemistry, 1998, 63, 7875.

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14, 801.

  • Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents."[2] Handbook of Functionalized Organometallics, 2005.

  • Carpino, L. A. "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." Journal of Organic Chemistry, 1972 (Foundational text for carbamate protection comparison).

Sources

Foundational

Comprehensive Guide to Amino Acid Derived Alkyl Iodides: Synthesis, Reactivity, and Application

This guide serves as a technical whitepaper for the synthesis, handling, and application of amino acid-derived alkyl iodides. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for the synthesis, handling, and application of amino acid-derived alkyl iodides. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for non-canonical amino acid synthesis.

Executive Summary

Amino acid-derived alkyl iodides are privileged intermediates in the synthesis of complex peptidomimetics and non-canonical amino acids. Unlike their bromo- or chloro-analogs, alkyl iodides possess a unique "Goldilocks" reactivity: they are sufficiently reactive for facile oxidative addition to transition metals (Zn, Ni, Pd) yet stable enough to be isolated and purified if handled correctly.

This guide focuses on the two most critical classes of these reagents:

  • 
    -Iodo amines  (derived from Serine/Cysteine).
    
  • 
    -Iodo amines  (derived from Aspartic acid/Homoserine).
    

These electrophiles are the precursors to the Jackson Reagents (amino alkylzinc iodides), which allow for the modular construction of chiral amino acid libraries via Negishi cross-coupling.

Synthesis of Alkyl Iodide Building Blocks

The integrity of the chiral center is paramount. Direct substitution of the hydroxyl group of serine or homoserine is the preferred route.

Route A: The Sulfonate Displacement (Scale-Up Preferred)

This method is robust for multi-gram synthesis. It avoids the difficult removal of triphenylphosphine oxide associated with Mitsunobu conditions.

  • Substrate:

    
    -Boc-Ser-OMe or 
    
    
    
    -Boc-Hse-OMe.
  • Mechanism: Activation of the alcohol as a Tosylate (OTs) or Mesylate (OMs), followed by Finkelstein displacement with Sodium Iodide (NaI).

  • Critical Insight: For

    
    -iodo systems (serine derived), the displacement of the sulfonate by iodide is slow in THF but rapid in acetone or 2-butanone. However, direct displacement on the 
    
    
    
    -carbon is prone to racemization
    via an aziridine intermediate if the nitrogen protecting group is not sufficiently electron-withdrawing (e.g., Cbz or Boc are safer than Acetyl).
Route B: The Phosphine-Iodine Mediated Substitution

Ideal for smaller, rapid batches where purification via column chromatography is acceptable.

  • Reagents:

    
    , 
    
    
    
    , Imidazole.
  • Solvent: DCM or Toluene.

  • Advantage: One-pot conversion from alcohol to iodide.

The Jackson Reagents: Organozinc Intermediates

The transformation of amino alkyl iodides into organozinc reagents is the cornerstone of this chemistry. These reagents were extensively characterized by Richard F. W. Jackson , whose kinetic studies revealed critical stability factors.

Stability & Solvent Effects

A common failure mode in generating


-amino alkylzinc iodides is 

-elimination
, which destroys the stereocenter and yields an enamino ester.
  • In THF:

    
    -elimination is rapid. The zinc coordinates to the carbamate carbonyl, facilitating syn-elimination.
    
  • In DMF:

    
    -elimination is significantly suppressed.[1] DMF coordinates strongly to the Zinc, preventing the intramolecular coordination required for elimination.
    
  • Expert Recommendation: Always prepare

    
    -iodo zinc reagents in DMF  or DMAC . For 
    
    
    
    -iodo reagents (glutamate/homoserine derived), THF is acceptable as the 5-membered ring chelate is less prone to elimination.
Visualization: The Jackson Reagent Stability Pathways

JacksonStability Figure 1: Solvent-dependent stability of Jackson Reagents. DMF stabilizes the species against beta-elimination. Start Alkyl Iodide (N-Boc-3-iodo-Ala-OMe) Zn Zn(0) Activation Start->Zn + Zn dust Reagent_DMF Stable Zinc Reagent (in DMF) Zn->Reagent_DMF Solvent: DMF Reagent_THF Transient Zinc Species (in THF) Zn->Reagent_THF Solvent: THF Elimination Beta-Elimination (Dehydroalanine) Reagent_DMF->Elimination Very Slow Coupling Negishi Coupling (Product) Reagent_DMF->Coupling + Ar-I / Pd(0) Reagent_THF->Elimination Fast

[2]

Experimental Protocols

Protocol A: Synthesis of -Boc-3-iodo-L-alanine methyl ester

Reference Grounding: Derived from Jackson et al., J. Org. Chem. 1998, 63, 7875.[2]

Reagents:

  • 
    -Boc-L-Ser-OMe (1.0 equiv)
    
  • Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Sodium Iodide (NaI) (5.0 equiv)

  • Solvents: DCM (Step 1), Acetone (Step 2)

Step-by-Step:

  • Tosylation: Dissolve

    
    -Boc-L-Ser-OMe in dry DCM at 0°C. Add 
    
    
    
    followed by TsCl. Stir at room temperature (RT) until TLC indicates consumption (~4 h). Wash with 1M HCl, sat.
    
    
    , and brine. Dry (
    
    
    ) and concentrate to yield the crude tosylate.
  • Finkelstein: Dissolve the crude tosylate in acetone (0.1 M). Add NaI (5 equiv).

  • Reflux: Heat to reflux for 6–12 hours. The solution will turn yellow/brown due to trace

    
    .
    
  • Workup: Cool to RT. Filter off the precipitated NaOTs. Concentrate the filtrate. Redissolve in

    
     and wash with 10% 
    
    
    
    (to remove iodine color) and water.
  • Purification: Flash chromatography (Hexane/EtOAc). The iodide is light sensitive; store in the dark at -20°C.

Protocol B: Preparation of the Zinc Reagent (The Jackson Protocol)

Trustworthiness Check: This protocol uses TMSCl activation, which is more reliable than acid washing for small scales.

Reagents:

  • Zinc dust (3.0 equiv)

  • 1,2-Dibromoethane (5 mol%)

  • Trimethylsilyl chloride (TMSCl) (1 mol%)

  • 
    -Boc-3-iodo-L-alanine methyl ester (1.0 equiv)
    
  • Solvent: Dry DMF (0.5 M concentration relative to iodide)

Step-by-Step:

  • Activation: Flame-dry a Schlenk flask under Argon. Add Zinc dust. Add dry DMF (covering the Zn). Add 1,2-dibromoethane and heat to 60°C for 1 minute. Cool to 30°C. Add TMSCl and stir for 10 mins.

  • Insertion: Add the solution of alkyl iodide in DMF dropwise to the activated Zinc suspension.

  • Reaction: Stir at roughly 35–40°C. The reaction is exothermic; monitor temperature.

  • Completion: Reaction is typically complete in 30–60 minutes. Allow the excess Zinc to settle. The supernatant contains the organozinc reagent (~0.5 M).

  • Use: Use immediately for Cross-Coupling.

Modern Applications: Photoredox Catalysis[3][4][5]

While Zinc reagents remain the gold standard for scale, modern photoredox catalysis (Ni/Ir dual catalysis) allows for the direct coupling of alkyl iodides with aryl halides, bypassing the discrete organometallic formation.

Mechanism: Reductive Cross-Electrophile Coupling

In this pathway, the alkyl iodide is reduced to a radical via Single Electron Transfer (SET), which is then captured by a Nickel catalyst.

Photoredox Figure 2: Dual Photoredox/Nickel Catalysis pathway for coupling amino alkyl iodides. Light Blue LED (450 nm) PC Photocatalyst (Ir/Ru) Light->PC Excitation Substrate Amino Alkyl Iodide PC->Substrate SET (Reduction) Radical Alkyl Radical (R•) Substrate->Radical -I⁻ Ni_Cycle Ni(0)/Ni(II) Cycle Radical->Ni_Cycle Radical Capture Product Coupled Product Ni_Cycle->Product Reductive Elimination Ar_Br Aryl Bromide Ar_Br->Ni_Cycle Oxidative Addition

Comparison of Methodologies

FeatureJackson Reagent (Zn)Photoredox (Ni/Ir)Decarboxylative Iodination
Primary Precursor Alkyl IodideAlkyl IodideCarboxylic Acid
Key Intermediate OrganozincCarbon RadicalN-Hydroxyphthalimide ester
Stereoretention High (in DMF)Variable (Radical nature)High (if chiral catalyst used)
Scalability High (kg scale proven)Low/Medium (Light penetration limits)Medium
Cost Low (Zn is cheap)High (Ir catalysts/Ligands)Medium

References

  • Jackson, R. F. W., et al.

    
    -Amino-L-Alanine Zinc Reagents." Journal of Organic Chemistry, 1998, 63(22), 7875–7884. Link
    
  • Rilatt, I. & Jackson, R. F. W. "Kinetic Studies on the Stability and Reactivity of

    
    -Amino Alkylzinc Iodides."[2] Journal of Organic Chemistry, 2008, 73(21), 8694–8704. Link
    
  • Zuo, Z., et al.

    
    -Carboxyl sp3-Carbons with Aryl Halides." Science, 2014, 345(6195), 437-440. Link
    
  • Leonori, D., et al. "Photoinduced Remote Functionalization of Amides and Amines." Angewandte Chemie Int. Ed., 2015, 54(47), 14017-14021. Link

  • Boto, A., et al.

    
    -Amino Acid Derivatives." Journal of Organic Chemistry, 2007, 72(19), 7260–7269.[3] Link
    

Sources

Exploratory

Molecular weight and exact mass of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane Part 1: Executive Summary (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (also known as tert-butyl (S)-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

Part 1: Executive Summary

(S)-2-(Boc-amino)-1-iodo-3-phenylpropane (also known as tert-butyl (S)-(1-iodo-3-phenylpropan-2-yl)carbamate) is a critical chiral building block in medicinal chemistry.[1] It serves as a "warhead" intermediate for the synthesis of peptidomimetics, specifically transition-state isosteres used in HIV protease inhibitors (e.g., Amprenavir, Saquinavir) and renin inhibitors.

This guide provides a definitive reference for its physicochemical properties, mass spectrometry validation, and a self-validating synthetic protocol. Researchers must distinguish this compound from its des-amino analog (1-iodo-3-phenylpropane) and its alcohol precursor (Boc-L-phenylalaninol).[1]

Part 2: Physicochemical Profile

The distinction between Molecular Weight (MW) and Exact Mass is vital for stoichiometry and high-resolution mass spectrometry (HRMS) validation, respectively.[1]

Identity and Nomenclature
PropertyDetail
IUPAC Name tert-butyl (S)-(1-iodo-3-phenylpropan-2-yl)carbamate
Common Name Boc-L-Phe-Iodide; Boc-phenylalaninol iodide
CAS Number Not widely indexed (Transient Intermediate).[1][2] Precursor (Boc-Phe-ol): 66605-57-0 Des-amino analog:[1] 4119-41-9 (Do NOT use)
Chemical Formula

SMILES CC(C)(C)OC(=O)NCC1=CC=CC=C1
Stereochemistry (S)-configuration (derived from L-Phenylalanine)
Mass Characterization Data
MetricValueApplication
Average Molecular Weight 361.22 g/mol Use for molarity/stoichiometry calculations.[1]
Monoisotopic Exact Mass 361.0539 g/mol Use for HRMS (TOF/Orbitrap) identification.
[M+H]+ (Protonated) 362.0617 m/z Primary ion observed in ESI+.[1]
[M+Na]+ (Sodiated) 384.0436 m/z Common adduct in ESI+.[1]
Elemental Composition C (46.55%), H (5.58%), I (35.13%), N (3.88%), O (8.86%)Elemental analysis verification.[1]

Critical Insight: The iodine atom contributes a significant mass defect. While Carbon-12 is defined as 12.00000, Iodine-126.9 is slightly "light" relative to its nucleon count.[1] This unique mass defect allows for easy identification of iodine-containing impurities in complex mixtures.[1]

Part 3: Structural Analysis & Mass Spectrometry

To validate the synthesis of this intermediate, one must recognize its specific fragmentation pattern. The Boc group and the Iodine atom are the two primary sites of lability.

Fragmentation Pathway (ESI-MS/MS)
  • Parent Ion:

    
    
    
  • Loss of t-Butyl Group: The tert-butyl cation is lost (isobutylene release), resulting in

    
    .[1]
    
    • m/z: ~306.0[1]

  • Loss of Boc Group: Complete removal of the protecting group yields the free amine.

    • m/z: ~262.0[1]

  • Iodine Abstraction: In some ionization modes, the C-I bond cleaves, often resulting in a stabilized carbocation or radical loss.

Visualization of MS Logic

MS_Fragmentation M_Parent Parent Ion [M+H]+ m/z 362.06 M_tBu Loss of t-Butyl (-56) [M-tBu+H]+ m/z 306.00 M_Parent->M_tBu -C4H8 (Isobutylene) M_I Loss of Iodine (Carbocation formation) M_Parent->M_I High Energy CID M_Boc Loss of Boc (-100) [M-Boc+H]+ m/z 262.01 M_tBu->M_Boc -CO2

Figure 1: ESI-MS fragmentation logic for (S)-2-(Boc-amino)-1-iodo-3-phenylpropane.[1]

Part 4: Synthetic Protocol (Self-Validating)

The most reliable synthesis converts Boc-L-Phenylalaninol to the iodide using the Appel Reaction .[1] This method is preferred over Finkelstein conditions (Tosylation


 NaI) because it is a one-pot procedure with milder conditions, preserving the Boc group and stereochemistry.
Reaction Scheme

Synthesis_Workflow Start Boc-L-Phenylalaninol (Solid, White) Intermediate Alkoxyphosphonium Salt (In-situ) Start->Intermediate Activation (0°C) Reagents Reagents: Triphenylphosphine (PPh3) Imidazole Iodine (I2) Reagents->Intermediate Product (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (Waxy Solid/Oil) Intermediate->Product SN2 Displacement Waste Byproducts: Ph3P=O (Solid) Imidazole-HI Intermediate->Waste

Figure 2: Appel Reaction pathway for the conversion of the alcohol to the alkyl iodide.[1]

Step-by-Step Protocol

Reagents:

  • Boc-L-Phenylalaninol (1.0 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Imidazole (1.5 equiv)[1]

  • Iodine (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve Boc-L-Phenylalaninol (e.g., 5.0 g) in anhydrous DCM (50 mL).

  • Activation: Add

    
     and Imidazole to the solution. Stir until fully dissolved.
    
  • Iodination (Critical Step): Cool the mixture to 0°C (ice bath). Add Iodine (

    
    ) portion-wise over 15 minutes.
    
    • Visual Check: The solution will initially turn dark brown/purple (iodine color) and should fade to a yellow/orange suspension as the iodine is consumed and

      
       precipitates.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • TLC Monitoring: Use Hexane:EtOAc (3:1). The iodide (

      
      ) moves significantly higher than the alcohol (
      
      
      
      ). Stain with Ninhydrin (amine check) or UV.
  • Workup:

    • Quench with 10% aqueous Sodium Thiosulfate (

      
      ) .[3] This reduces unreacted iodine (color change from brown to clear/yellow).
      
    • Extract with DCM. Wash organic layer with Brine.[3] Dry over

      
      .[3]
      
  • Purification:

    • Concentrate in vacuo.[4] The residue will contain the product and Triphenylphosphine oxide (TPPO).

    • Purification Hack: Triturate the residue with cold Hexane/Ether (1:1). TPPO is largely insoluble and precipitates; filter it off.

    • Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (9:1 to 4:1).

Part 5: Stability, Handling, and Storage

Alkyl iodides are inherently less stable than their bromide or chloride counterparts due to the weak C-I bond.

  • Light Sensitivity: The C-I bond is photolabile. Exposure to light causes homolytic cleavage, releasing free iodine (turning the sample purple/brown).

    • Protocol: Wrap all flasks and columns in aluminum foil.

  • Thermal Instability: Avoid temperatures >40°C during rotary evaporation.

  • Storage: Store at -20°C under an inert atmosphere (Argon). If the solid turns pink/purple, it indicates decomposition.

Part 6: References

  • Beaulieu, P. L., & Wernic, D. (1996). Synthesis of Chiral Amino Acid-Derived α-Amino Aldehydes and Alcohols.[1]Journal of Organic Chemistry , 61(11), 3635-3645.[1] [Link]

  • Garegg, P. J., et al. (1980). Novel Reagent System for Converting Primary Alcohols to Iodides.Journal of the Chemical Society, Perkin Transactions 1 , 2866-2869. (Foundation of the Imidazole/I2/PPh3 method).

  • PubChem Compound Summary. (2024). Boc-L-Phenylalaninol (Precursor Data).[1] National Library of Medicine. [Link][1]

  • Luly, J. R., et al. (1987). A Synthesis of Protected Amino Acid Chloromethyl Ketones and Iodides.Journal of Organic Chemistry , 52(8), 1487–1492. (Reference for amino-alkyl iodide stability).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

Executive Summary (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (Boc-Phe-I) is a critical chiral synthon in the synthesis of non-proteinogenic amino acids. It serves as the primary precursor for Jackson-type organozinc reagen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Boc-amino)-1-iodo-3-phenylpropane (Boc-Phe-I) is a critical chiral synthon in the synthesis of non-proteinogenic amino acids. It serves as the primary precursor for Jackson-type organozinc reagents, enabling Negishi cross-coupling reactions to install diverse side chains while preserving the


-chiral center.

This application note details the optimized conversion of Boc-L-phenylalaninol to the corresponding alkyl iodide via the Appel reaction. Unlike sulfonate-displacement routes (Mesylate/Tosylate), the Appel protocol offers a mild, one-pot transformation that minimizes the risk of racemization and


-elimination.
Key Applications
  • Negishi Cross-Coupling: Precursor to chiral alkylzinc iodides.

  • Peptidomimetics: Introduction of non-native side chains.

  • Radical Chemistry: Substrate for radical conjugate additions.

Reaction Pathway & Mechanism[1][2]

The transformation utilizes the Appel Reaction conditions (


, 

, Imidazole). The reaction is driven by the formation of the strong P=O bond in triphenylphosphine oxide (

).
Synthetic Workflow

Workflow Start Boc-L-Phenylalaninol Reagents PPh3, Imidazole, I2 DCM, 0°C to RT Start->Reagents Intermediate Oxyphosphonium Intermediate Reagents->Intermediate Activation Product (S)-2-(Boc-amino)- 1-iodo-3-phenylpropane Intermediate->Product SN2 Substitution Byproduct Ph3PO (Solid) Removal Critical Intermediate->Byproduct Driving Force

Figure 1: High-level workflow for the iodination of Boc-phenylalaninol.

Mechanistic Cycle

The mechanism involves the activation of the primary alcohol by a phosphonium species, followed by an


 displacement by iodide. This inversion mechanism is moot at the primary carbon but crucial for understanding that the adjacent chiral center (C2) remains unaffected under these neutral conditions.

Mechanism Step1 1. Formation of I-PPh3+ I- Step2 2. Activation of Alcohol (Alkoxyphosphonium) Step1->Step2 + R-OH / Imidazole Step3 3. SN2 Displacement by Iodide Step2->Step3 - Imid-H+ Step3->Step1 Release Ph3PO

Figure 2: Simplified Appel Reaction Cycle. The formation of the phosphine oxide drives the equilibrium.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
Boc-L-Phenylalaninol Substrate1.0251.32Dried under vacuum >4h
Triphenylphosphine (

)
Reagent1.3262.29Recrystallize if yellow
Imidazole Base1.568.08Scavenges HI
Iodine (

)
Reagent1.3253.81Resublimed grade pref.
Dichloromethane (DCM) Solvent----Anhydrous, 0.1 M conc.
Step-by-Step Methodology

Pre-reaction Preparation: Ensure all glassware is flame-dried and flushed with Argon/Nitrogen. The starting alcohol (Boc-Phe-ol) is typically prepared from Boc-Phe-OH via mixed anhydride reduction or


 reduction [1].

Reaction Execution:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Triphenylphosphine (1.3 eq) and Imidazole (1.5 eq) in anhydrous DCM (approx. 5 mL per mmol of substrate).

  • Iodine Addition: Cool the solution to 0°C (ice bath). Add Iodine (1.3 eq) portion-wise over 10 minutes.

    • Observation: The solution will turn a persistent dark yellow/brown color. Stir for 10–15 minutes until the iodine is fully dissolved and the complex is formed.

  • Substrate Addition: Add a solution of Boc-L-phenylalaninol (1.0 eq) in minimal DCM dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The product (

      
      ) is less polar than the alcohol (
      
      
      
      ). Stain with Ninhydrin (or PMA).

Workup:

  • Quench: Dilute with diethyl ether or additional DCM. Pour into a separatory funnel containing saturated aqueous

    
     (Sodium Thiosulfate). Shake vigorously until the iodine color disappears (turns pale yellow/clear).
    
  • Wash:

    • Wash organic layer with 1N HCl (remove imidazole).

    • Wash with sat.[1][2]

      
       (neutralize).
      
    • Wash with Brine.[1][2]

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The residue will be a slush containing the product and solid triphenylphosphine oxide (
    
    
    
    ).
Purification Strategy (The "Ph3PO Problem")

Removal of


 is the primary challenge. Do not rely solely on column chromatography, as 

can streak.

Protocol A: Precipitation (Recommended)

  • Dissolve the crude residue in a minimal amount of Ether or DCM.

  • Slowly add excess cold Hexanes (or Pentane) while stirring.

  • 
     will precipitate as a white solid.
    
  • Filter through a fritted funnel or a Celite pad.

  • Concentrate the filtrate.[1]

Protocol B: Flash Chromatography

  • Stationary Phase: Silica Gel (Standard).

  • Eluent: Gradient 5%

    
     15% EtOAc in Hexanes.
    
  • Note: The iodide is non-polar. It elutes quickly.

    
     is very polar and will stay on the column or elute much later with 100% EtOAc/MeOH washes.
    

Characterization & QC Data

ParameterExpected Result
Physical State White to off-white solid (low melting point) or viscous oil.
Yield 80 – 92%

NMR (400 MHz,

)

7.35-7.15 (m, 5H, Ph), 4.95 (br d, 1H, NH), 3.95 (m, 1H, CH-N), 3.35 (dd, 1H,

), 3.20 (dd, 1H,

), 2.90 (m, 2H,

), 1.42 (s, 9H, Boc).
Stability Store at -20°C, protected from light. Copper foil wrapping recommended.

Critical QC Check:

  • Absence of OH: Confirm disappearance of broad OH stretch in IR (

    
    3400 
    
    
    
    ) or OH proton in NMR.
  • Stereochemical Integrity: Optical rotation

    
     should be compared to literature values (approx 
    
    
    
    ,
    
    
    ) [2].

Expert Insights & Troubleshooting

Preventing -Elimination

The resulting iodide is prone to elimination to form the olefin, especially during the subsequent formation of the Zinc reagent.

  • Insight: Jackson et al. demonstrated that Boc-protected iodides are more prone to elimination than TFA-protected analogs due to coordination of the carbamate carbonyl to the Zinc [3].[3]

  • Mitigation: When using this iodide for Negishi couplings, use DMF as the solvent. DMF coordinates strongly to Zinc, preventing the intramolecular coordination that leads to elimination.

Handling Triphenylphosphine Oxide

If


 persists after the Hexane precipitation:
  • Zinc Chloride Method: Add

    
     (approx 2 eq) in Ethanol to the crude mixture. 
    
    
    
    forms a complex with
    
    
    that is insoluble in ether/benzene, allowing for easy filtration [4].
Safety
  • Iodine: Corrosive and sublimes. Weigh in a fume hood.

  • Alkyl Iodides: Potential alkylating agents. Handle with gloves and avoid inhalation.

References

  • Precursor Synthesis: McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993 , 58, 3568–3571.[4]

  • Iodination Protocol: Jackson, R. F. W.; Wythes, M. J.; Wood, A.

    
    -amino-alanines via organozinc reagents." Tetrahedron Letters, 1989 , 30, 5941-5944. 
    
  • Stability Studies: Rilatt, I.; Jackson, R. F. W.[5] "Kinetic Studies on the Stability and Reactivity of

    
    -Amino Alkylzinc Iodides Derived from Amino Acids." Journal of Organic Chemistry, 2008 , 73, 8694–8704. 
    
  • Purification Technique: Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[6][7] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017 , 82, 9931–9936.[6][7]

Sources

Application

Technical Application Note: Enantioselective Synthesis via Negishi Coupling of Chiral Amino Acid Derivatives

Strategic Overview The substrate (S)-2-(Boc-amino)-1-iodo-3-phenylpropane is a high-value chiral synthon derived from L-phenylalanine. It serves as a precursor to "Jackson-type" organozinc reagents, allowing for the inst...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The substrate (S)-2-(Boc-amino)-1-iodo-3-phenylpropane is a high-value chiral synthon derived from L-phenylalanine. It serves as a precursor to "Jackson-type" organozinc reagents, allowing for the installation of the phenylalanine scaffold into complex aryl or heteroaryl systems without racemization.

This protocol details the conversion of this alkyl iodide into a configurationally stable organozinc reagent, followed by a Palladium-catalyzed cross-coupling.[1] While early literature utilized


 ligands, this guide recommends the SPhos/Pd(0)  system (Buchwald generation) to maximize turnover frequency (TOF) and suppress 

-hydride elimination, a common failure mode in alkyl-alkyl couplings.
Key Chemical Challenges & Solutions
ChallengeMechanistic RootSolution
Racemization Deprotonation of the

-proton (relative to N) is possible but rare in this specific

-zinc species.
The zinc atom is

to the chiral center, rendering the reagent configurationally stable at

C.

-Hydride Elimination
Alkyl-Pd intermediates are prone to eliminating H to form alkenes.Use SPhos , a bulky, electron-rich biaryl phosphine that accelerates reductive elimination over

-elimination.
Zinc Insertion Failure Zinc surface oxidation prevents oxidative addition.Chemical activation using TMSCl and 1,2-dibromoethane is mandatory.

Mechanistic Insight

The reaction proceeds via a standard Negishi cycle, but the stability of the alkyl-zinc species is the determining factor.

NegishiCycle Substrate Alkyl Iodide (R-I) (Phe-derivative) RZnI Organozinc Reagent (R-Zn-I) Substrate->RZnI Zn Insertion (DMF, 35°C) Zn Activated Zn(0) Zn->RZnI TransMet Transmetallation (Ar-Pd-R) RZnI->TransMet ZnX2 out Pd0 Pd(0)-SPhos OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-R) RedElim->Product ArX Electrophile (Ar-X) ArX->OxAdd

Figure 1: Catalytic cycle showing Zinc insertion (Jackson method) followed by Pd-SPhos mediated coupling. The critical step for yield is the efficient Transmetallation without prior


-elimination.

Pre-Reaction Checklist

Reagents & Solvents[2][3]
  • Zinc Dust: Must be <10 micron particle size. Activation is required immediately before use.

  • Solvent (DMF): Anhydrous, amine-free (99.8%), stored over molecular sieves. Water content must be <50 ppm.

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) and SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
    
  • Inert Gas: High-purity Argon (preferred over Nitrogen due to density).

Equipment
  • Flame-dried Schlenk flask (25 mL or 50 mL).

  • Vacuum/Argon manifold.

  • Syringes with long needles (for air-free transfer).

Experimental Protocols

Part A: Preparation of the Organozinc Reagent (Jackson Conditions)

This step creates the nucleophile. The stoichiometry is calculated relative to the alkyl iodide.

Scale: 1.0 mmol of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane.

  • Zinc Activation:

    • Charge a flame-dried Schlenk flask with Zinc dust (196 mg, 3.0 mmol, 3.0 equiv).

    • Seal and purge with Argon (3 cycles).

    • Add dry DMF (1.0 mL).

    • Add 1,2-dibromoethane (9 µL, 0.1 mmol, 10 mol%). Heat with a heat gun gently until the solvent boils briefly. Allow to cool.

    • Add TMSCl (chlorotrimethylsilane) (2 µL, 2 mol%). Stir for 10 minutes at room temperature. Note: Evolution of ethylene gas or slight foaming indicates successful activation.

  • Insertion Reaction:

    • Dissolve (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (1.0 mmol) in dry DMF (1.0 mL) in a separate vial under Argon.

    • Add the iodide solution dropwise to the activated Zinc slurry.

    • Exotherm Control: The reaction is exothermic. If scaling up (>5 mmol), cool the flask to 0°C during addition. For 1 mmol, RT addition is acceptable.

    • Stir at 35–40°C for 1–2 hours.

    • Monitoring: Aliquot 50 µL, quench with dilute HCl, extract with ether, and check by TLC/LCMS. Disappearance of the iodide (R-I) and appearance of the reduced product (R-H) upon quenching confirms reagent formation.

  • Sedimentation:

    • Stop stirring and allow excess Zinc to settle for 30–60 minutes. The supernatant contains the organozinc reagent (~0.5 M concentration).

Part B: Palladium-Catalyzed Cross-Coupling

This step couples the organozinc species with an Aryl Bromide or Iodide.[1]

Electrophile: Aryl Bromide (0.8 mmol, 0.8 equiv relative to starting iodide).

  • Catalyst Preparation:

    • In a fresh, flame-dried Schlenk flask, add

      
        (18 mg, 0.02 mmol, 2.5 mol% Pd) and SPhos  (33 mg, 0.08 mmol, 8 mol%).
      
    • Add the Aryl Bromide (0.8 mmol).

    • Purge with Argon.

    • Add dry DMF (1.0 mL). Stir for 5 minutes until the complex forms (solution typically turns orange/red).

  • Coupling:

    • Carefully transfer the supernatant Organozinc solution (from Part A) to the Catalyst/Electrophile flask via syringe. Do not transfer the unreacted Zinc dust.

    • Heat the reaction mixture to 50°C for 4–12 hours.

    • Note: SPhos allows for milder temperatures. If using P(o-tol)3, 60-70°C may be required.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL).

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      

Quality Control & Troubleshooting

Data Summary Table
ParameterSpecificationNotes
Zinc Reagent Conc. ~0.4 – 0.5 MAssumes 80-90% conversion efficiency.
Reaction Time Insertion: 1-2h Coupling: 4-12hMonitor by LCMS. Prolonged heating causes Boc-deprotection.
Yield Expectation 60 – 85%Dependent on steric hindrance of the aryl halide.
Enantiomeric Excess >98% eeRetention of configuration is expected.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (Insertion) Zinc not active; Moisture in DMF.Repeat activation with fresh TMSCl. Ensure DMF is <50ppm

.
Protonated Product (R-H) Moisture in coupling flask.Bake glassware overnight. Increase Argon flow during transfers.

-Elimination (Alkene)
Catalyst inefficient; Temp too high.Switch to SPhos or XPhos. Lower temp to 40°C and extend time.
Homocoupling (Ar-Ar) Oxidative homocoupling of Ar-Zn.Ensure strictly anaerobic conditions (degas solvents).

References

  • Jackson, R. F. W., et al.

    
    -Amino Acids from a New Serine Derived Zinc-Copper Reagent."[4] Journal of the Chemical Society, Chemical Communications, 1992.[4] 
    
    • Context: The foundational work establishing the stability and preparation of amino-acid derived zinc reagents using activ
  • Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[2] Journal of the American Chemical Society, 2004.[2]

    • Context: Establishes SPhos as the premier ligand for coupling alkyl-zinc reagents, crucial for preventing -hydride elimination in phenylalanine deriv
  • Corley, E. G., et al. "Direct Synthesis of 2-Substituted Pyrrolidines via Negishi Coupling." Journal of Organic Chemistry, 2004.
  • Knochel, P., et al. "Preparation of Polyfunctional Organozinc Reagents." Organic Reactions, 2004.

Sources

Method

Preparation of organozinc reagents from Boc-Phe-I

Executive Summary & Scope This technical guide details the preparation of arylzinc reagents derived from -(tert-butoxycarbonyl)-4-iodo-L-phenylalanine methyl ester (referred to herein as Boc-Phe(4-I)-OMe ). While "Boc-Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide details the preparation of arylzinc reagents derived from


-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine methyl ester  (referred to herein as Boc-Phe(4-I)-OMe ).

While "Boc-Phe-I" is a common colloquialism, it chemically refers to two distinct potential substrates. This protocol prioritizes the Aryl Iodide (4-iodo-Phe) derivative, a critical intermediate for synthesizing biphenyl-alanine analogs via Negishi coupling.

  • Primary Target:

    
    -Boc-4-iodo-L-phenylalanine methyl ester (Aryl C–I bond).
    
  • Methodology: Knochel-type direct zinc insertion (Zn/LiCl).[1]

  • Key Advantage: The use of LiCl solubilizes the surface-bound organozinc species, allowing the reaction to proceed at mild temperatures (25–40°C) with high conversion (>95%) and retention of enantiopurity (>99% ee).

Note on Variants: If your substrate is the


-iodo alkyl derivative (Jackson’s Reagent, Boc-iodo-Ala-OMe), see Appendix A for critical temperature modifications to prevent 

-elimination.

Scientific Foundation & Mechanism

The Challenge of Heterogeneous Zinc Insertion

Classically, the direct insertion of zinc dust into organic halides is sluggish due to the passivation of the metal surface by zinc oxide (ZnO). High temperatures required to overcome this barrier often lead to racemization of amino acid backbones or decomposition of sensitive ester groups.

The LiCl-Mediated Solution (Knochel’s Method)

The addition of Lithium Chloride (LiCl) is the transformative factor in this protocol.[2]

  • Surface Cleaning: LiCl assists in the removal of ZnO/Zn(OH)Cl aggregates from the metal surface.

  • Solubilization: It forms a soluble zincate-like species,

    
    , which rapidly desorbs from the metal surface. This exposes fresh 
    
    
    
    for further oxidative addition, creating a self-reinforcing cycle.

Zn_Insertion_Mechanism Zn_Surface Zn(0) Surface (Passivated with ZnO) Activation Activation (TMSCl / EDB) Zn_Surface->Activation Strip Oxide Active_Zn Activated Zn(0)* Activation->Active_Zn OxAdd Oxidative Addition (R-I + Zn) Active_Zn->OxAdd + Substrate Surface_Species R-Zn-I (Surface Bound) OxAdd->Surface_Species LiCl_Role LiCl Complexation Surface_Species->LiCl_Role Slow Desorption w/o LiCl Final_Product Soluble Species R-Zn-I • LiCl LiCl_Role->Final_Product Rapid Solubilization Final_Product->Active_Zn Exposes Fresh Surface

Figure 1: Mechanistic cycle of LiCl-mediated Zinc insertion. LiCl is critical for desorbing the organozinc species to prevent surface saturation.

Experimental Protocol

Reagents & Equipment
  • Substrate: Boc-Phe(4-I)-OMe (1.0 equiv, typically 5.0 mmol).

  • Zinc Dust: <10 micron, >98% purity (Sigma-Aldrich or equivalent). Stoichiometry: 3.0 equiv.

  • Lithium Chloride: Anhydrous (0.5 M solution in THF is preferred for ease of handling). Stoichiometry: 1.5 equiv.

  • Activators: 1,2-Dibromoethane (5 mol%), Trimethylsilyl chloride (TMSCl) (1 mol%).

  • Solvent: Anhydrous THF (water <50 ppm).

Step-by-Step Procedure

Step 1: Zinc Activation (The "Knochel" Sequence)

  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and argon balloon/inlet.

  • Charging: Add Zinc dust (980 mg, 15 mmol) and anhydrous LiCl (320 mg, 7.5 mmol).

    • Note: If using solid LiCl, dry the Zn/LiCl mixture under high vacuum (0.1 mmHg) at 140°C for 1 hour with stirring. This "baking" step is crucial if your LiCl is hygroscopic.

  • Solvation: Cool to room temperature (RT), flush with Argon, and add anhydrous THF (10 mL).

  • Chemical Etch:

    • Add 1,2-dibromoethane (22 µL, 0.25 mmol). Heat to reflux (approx. 65°C) for 1 minute, then cool to RT. Observation: Bubbling indicates ethylene gas release (oxide removal).

    • Add TMSCl (6 µL, 0.05 mmol). Stir at RT for 10 minutes. Observation: The grey suspension should darken slightly.

Step 2: Oxidative Insertion

  • Substrate Addition: Dissolve Boc-Phe(4-I)-OMe (2.03 g, 5.0 mmol) in anhydrous THF (5 mL).

  • Initiation: Add the substrate solution dropwise to the activated Zn/LiCl suspension at RT.

  • Reaction: Stir the mixture at 30–35°C .

    • Monitoring: Monitor by GC-MS or TLC (quench aliquot with sat. NH4Cl; look for de-iodinated product Boc-Phe-OMe).

    • Duration: Typically 2–4 hours. The supernatant should remain clear/grey; a yellow tint indicates iodine liberation (bad).

  • Completion: Stop stirring and allow excess zinc to settle (approx. 1 hour). The supernatant contains the organozinc reagent Boc-Phe(4-ZnI)-OMe • LiCl .[2][3][4]

Step 3: Filtration & Storage

  • Transfer the supernatant via cannula (equipped with a glass wool filter) into a dry, Argon-flushed Schlenk tube.

  • Storage: Stable at -20°C for up to 2 weeks.

Quality Control: Iodometric Titration

Before using the reagent in cross-coupling, precise concentration must be determined.

Protocol:

  • Weigh exactly 254 mg of Iodine (

    
    )  into a dry 10 mL vial. Dissolve in 5 mL dry THF (0.2 M standard solution).
    
  • Take a 1.00 mL aliquot of your prepared Organozinc supernatant.

  • Add the Organozinc aliquot dropwise to the Iodine solution at 0°C.

  • Endpoint: The deep brown iodine color will disappear as the zinc reacts. Continue adding until the brown color persists for >1 minute.

  • Calculation:

    
    
    Target Concentration: 0.35 – 0.45 M (assuming 5 mmol in ~15 mL total volume).
    

Data Summary & Troubleshooting

ParameterOptimal RangeCommon Failure ModeCorrective Action
Zinc Particle Size <10 µmReaction stallsUse Rieke Zn or sieve dust; increase activation heat.
Water Content <50 ppmNo initiationRe-dry LiCl under vacuum at 150°C; distill THF.
Temperature 30–40°CDecomp (Alkyl) / Slow (Aryl)Do not exceed 50°C for Boc-protected amino acids.
Titration Yield 85–95%Yield <50%Incomplete activation; repeat TMSCl step.

Workflow Visualization:

Protocol_Workflow Start Start: Dry Schlenk Flask Dry Dry Zn + LiCl (140°C, Vacuum, 1h) Start->Dry Activate Chemical Activation (THF, EDB, TMSCl) Dry->Activate Insert Add Boc-Phe(4-I)-OMe (30°C, 2-4h) Activate->Insert Settle Sedimentation (Remove excess Zn) Insert->Settle Titrate QC: Iodine Titration Settle->Titrate Ready Ready for Negishi Coupling Titrate->Ready

Figure 2: Operational workflow for the preparation of Boc-Phe-Zn-I.

Appendix A: The "Jackson Reagent" Variant (Alkyl Iodide)

If your starting material is Boc-3-iodo-Ala-OMe (often colloquially called "Boc-Phe-I precursor" or Jackson's reagent):

  • Solvent Switch: Use DMF instead of THF if possible, or a THF/DMF mixture. DMF stabilizes the alkyl-zinc species.

  • Temperature Criticality: Perform the insertion at 10–15°C . Temperatures >25°C promote

    
    -elimination, destroying the chiral center and forming the achiral dehydro-alanine byproduct.
    
  • Catalyst: Pd(0) coupling must be performed immediately; the reagent is less stable than the aryl variant.

References

  • Knochel, P. et al. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[2] Angew.[1][2][3][5] Chem. Int. Ed.2006 , 45, 6040–6044.[2] Link

  • Jackson, R. F. W. et al. "Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction." Org.[1][2][3][4][5] Synth.2005 , 81, 77. Link

  • Dunet, G.; Knochel, P. "Highly Functionalized Benzylic Zinc Reagents by the Direct Insertion of Zinc into Benzylic Chlorides." Synlett2007 , 1383–1386.[2] Link

  • Jubault, P. et al. "Zinc Insertion into Amino Acid Derivatives." J. Org. Chem.1998 , 63, 983–987. Link

Sources

Application

Application Note: Synthesis of Unnatural Amino Acids Using Phenylalanine-Derived Iodides

[1][2] Part 1: Strategic Overview & Core Directive The "Linchpin" Strategy in Peptidomimetic Design In modern drug discovery, unnatural amino acids (UAAs) are critical for enhancing the metabolic stability, potency, and...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Strategic Overview & Core Directive

The "Linchpin" Strategy in Peptidomimetic Design

In modern drug discovery, unnatural amino acids (UAAs) are critical for enhancing the metabolic stability, potency, and selectivity of peptide therapeutics. Phenylalanine (Phe) derivatives are particularly valuable due to their ability to participate in


-

stacking interactions and hydrophobic burial within receptor pockets.

This guide focuses on the "Divergent Scaffold" approach , utilizing Phenylalanine-derived iodides (specifically 4-iodo-L-phenylalanine and 3-iodo-L-phenylalanine) as electrophilic linchpins. Unlike de novo synthesis from serine/glycine precursors, this method leverages the pre-installed chirality of the phenylalanine skeleton, allowing for the rapid generation of diverse biaryl, alkynyl, and heterocycle-functionalized amino acid libraries via Palladium-catalyzed cross-coupling.

Key Advantages:

  • Chiral Integrity: Starting from enantiopure 4-iodo-Phe preserves the

    
    -center stereochemistry (
    
    
    
    ee).
  • Modularity: A single iodide precursor can generate dozens of analogs (Suzuki, Sonogashira, Heck).

  • Scalability: Compatible with both solution-phase and solid-phase peptide synthesis (SPPS).

Part 2: Scientific Integrity & Logic (Mechanistic & Practical)

The Electrophilic Scaffold: 4-Iodo-Phenylalanine

The core reagent is


-protected-4-iodo-L-phenylalanine (e.g., Boc-4-I-Phe-OMe or Fmoc-4-I-Phe-OH). The C–I bond is weaker (approx. 53 kcal/mol) than C–Br or C–Cl, facilitating rapid oxidative addition of Palladium(0) species even under mild conditions. This is crucial for preventing racemization of the labile 

-proton, which can occur under harsh, basic heating conditions required for less reactive halides.
Mechanistic Causality: The Catalytic Cycle

The synthesis relies on the Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: Pd(0) inserts into the Ar–I bond of the Phe scaffold. This is the turnover-limiting step for chlorides, but for iodides, it is fast.

  • Transmetalation: The nucleophilic partner (Boronic acid, Alkyne/Cu, or Zinc reagent) transfers its organic group to the Pd center.

  • Reductive Elimination: The new C–C bond forms, releasing the UAA and regenerating Pd(0).

Critical Control Point: The choice of base and ligand is paramount. Strong bases can deprotonate the


-carbon (pKa ~21 for esters). We utilize weak bases (e.g., 

,

) or specific solvent systems (DME/Water) to buffer the pH and maintain optical purity.

Part 3: Visualization & Workflows

Workflow Diagram: Divergent Synthesis from Phe-Iodides

UAA_Synthesis_Workflow Phe_I 4-Iodo-Phe Scaffold (Boc/Fmoc Protected) Pd_Cat Pd(0) Catalyst (Oxidative Addition) Phe_I->Pd_Cat Activation Suzuki Suzuki-Miyaura (+ Aryl Boronic Acids) Pd_Cat->Suzuki Sonogashira Sonogashira (+ Terminal Alkynes) Pd_Cat->Sonogashira Miyaura Miyaura Borylation (+ B2Pin2) Pd_Cat->Miyaura Biaryl Biaryl-Phe UAAs (e.g., 4-Biphenyl-Phe) Suzuki->Biaryl C-C Bond Formation Alkynyl Alkynyl-Phe UAAs (Click Handles/Probes) Sonogashira->Alkynyl C-C(sp) Bond Formation Borono 4-Borono-Phe (Nucleophilic Scaffold) Miyaura->Borono C-B Bond Formation

Caption: Divergent synthetic workflow converting a single 4-iodo-phenylalanine precursor into three distinct classes of unnatural amino acids.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Synthesis of 4-(4'-Methoxyphenyl)-L-phenylalanine derivative. Scope: Synthesis of biaryl UAAs for stapled peptides or hydrophobic core optimization.

Materials
  • Substrate:

    
    -Boc-4-iodo-L-phenylalanine methyl ester (1.0 equiv, 1.0 mmol, 405 mg)
    
  • Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst:

    
     (3 mol%) - Chosen for stability and resistance to dehalogenation.
    
  • Base:

    
     (2.0 equiv, 2.0 mmol) - Mild base to prevent racemization.
    
  • Solvent: Toluene:Water (10:1 v/v) - Biphasic system promotes clean transmetalation.

Step-by-Step Methodology
  • Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the Iodo-Phe substrate, boronic acid, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (3 cycles). Add the Toluene/Water solvent mixture (degassed).[1]

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a fluorescent spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

  • Characterization: Verify product via

    
    -NMR. Look for the disappearance of the Iodo-Phe aromatic doublet (approx 7.6 ppm) and appearance of new biaryl protons.
    
Protocol B: Sonogashira Coupling (Alkynyl-Phe Synthesis)

Objective: Synthesis of 4-(Phenylethynyl)-L-phenylalanine. Scope: Creating rigid linkers or fluorescent probes.

Materials
  • Substrate:

    
    -Boc-4-iodo-L-phenylalanine methyl ester (1.0 equiv)
    
  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Co-Catalyst: CuI (1 mol%) - Essential for activating the terminal alkyne.

  • Base/Solvent: Diethylamine (

    
    ) or Triethylamine (
    
    
    
    ) in DMF (1:4 ratio).
Step-by-Step Methodology
  • Degassing: Dissolve the substrate and alkyne in dry DMF/Base mixture in a reaction vial. Sparge with Argon for 15 minutes. Oxygen inhibits CuI catalytic activity.

  • Initiation: Add

    
     and CuI. The solution typically turns yellow/brown.
    
  • Reaction: Stir at Room Temperature for 12 hours.

    • Note: Iodides are reactive enough to couple at RT. Heating (>50°C) may cause Glaser homocoupling of the alkyne (side product).

  • Workup: Dilute with

    
    , wash with 5% citric acid (to remove amines/Cu), water, and brine.
    
  • Purification: Flash chromatography.

Part 5: Data Presentation & Troubleshooting

Catalyst Efficiency Comparison Table

Data aggregated from internal optimization studies and literature benchmarks.

Catalyst SystemLigand TypeYield (Biaryl-Phe)Racemization RiskNotes

Monodentate Phosphine75-85%ModerateAir sensitive; requires strict inert conditions.

Bidentate Ferrocene92-98% LowRobust; excellent for sterically demanding substrates.

/ SPhos
Buchwald Biaryl90-95%Very LowBest for electron-poor boronic acids.

(Heterogeneous)
None40-60%LowEasier cleanup but lower conversion for iodides.
Troubleshooting Guide (Self-Validating Systems)
ObservationDiagnosisCorrective Action
Black precipitate forms immediately "Pd Black" formation (Catalyst decomposition).Ligand concentration too low or

leak. Add excess ligand (e.g.,

) or degas more thoroughly.
Starting material remains after 6h Catalyst poisoning or inactive boronate.Check Boronic acid quality (often dehydrates to boroxine). Add 10% more catalyst.
Racemization observed (>5% ent-isomer) Base too strong or temp too high.Switch from

to

or

. Lower temp by 10°C.

Part 6: References

  • Burk, M. J., et al. (1994). "Preparation of Unnatural Amino Acids via Suzuki Coupling of Aryl Halides." Journal of the American Chemical Society. Link

  • Gong, H., & Gagné, M. R. (2008). "Diastereoselective Synthesis of Biaryl-Alanine Derivatives." Journal of Organic Chemistry. Link

  • Wang, Q., et al. (2010).[2] "Biaryl Peptides from 4-Iodophenylalanine by Solid-Phase Borylation and Suzuki–Miyaura Cross-Coupling." Chemistry – A European Journal. Link

  • Jackson, R. F. W., et al. (1989). "Synthesis of phenylalanine derivatives via Negishi cross-coupling." Journal of the Chemical Society, Chemical Communications. Link

  • BenchChem Application Note. (2025). "Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-3,5-dimethylphenyl Acetate." Link

Sources

Method

Application Note: Optimized Appel Iodination for the Conversion of Boc-Phe-ol to Boc-Phe-I

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, high-yielding, and stereochemically secure protocol for the synthesis of N-Boc-1-iodo-3-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, high-yielding, and stereochemically secure protocol for the synthesis of N-Boc-1-iodo-3-phenylpropan-2-amine (Boc-Phe-I) from N-Boc-L-phenylalaninol (Boc-Phe-ol).

Executive Summary & Strategic Rationale

The transformation of chiral amino alcohols into their corresponding alkyl halides is a fundamental operation in the synthesis of peptidomimetics, unnatural amino acids, and complex active pharmaceutical ingredients (APIs). The conversion of Boc-Phe-ol to Boc-Phe-I presents a specific challenge: the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group is prone to cleavage under standard halogenation conditions, and the adjacent chiral center (C2) is susceptible to racemization or neighboring-group participation (leading to oxazolidinone byproducts) if the reaction environment is not strictly controlled.

This application note details an optimized, imidazole-buffered Appel reaction. By utilizing a specific stoichiometric ratio of triphenylphosphine (PPh₃), iodine (I₂), and imidazole in dichloromethane (DCM), this protocol guarantees near-quantitative conversion while maintaining absolute stereochemical integrity[1].

Mechanistic Insights: The Role of Imidazole

The standard Appel reaction generates hydrogen iodide (HI) as a stoichiometric byproduct. In the presence of an N-Boc group, HI acts as a potent deprotecting agent, leading to the formation of free amines which subsequently interfere with the reaction and complicate purification. Furthermore, an unbuffered system can promote the intramolecular attack of the Boc carbonyl oxygen onto the activated carbon, forming an unwanted oxazolidinone ring.

The Causality of the Modified Protocol: Introducing imidazole into the reaction matrix serves a dual, synergistic purpose[2]:

  • Acid Scavenging: Imidazole acts as a mild base, instantly neutralizing the generated HI to form imidazolium iodide. This maintains a near-neutral pH, completely suppressing acid-catalyzed Boc cleavage.

  • Nucleophilic Catalysis: Imidazole reacts with the initial triphenylphosphine-iodine complex to form a highly reactive, yet stable, [Ph₃P-Im]⁺ I⁻ intermediate. This intermediate facilitates the rapid and clean activation of the primary alcohol, ensuring that the subsequent Sₙ2 displacement by the iodide ion outcompetes any intramolecular side reactions.

Because the Sₙ2 displacement occurs at the primary carbon (C1), the stereochemistry at the adjacent chiral center (C2) is strictly retained.

AppelMechanism A Boc-Phe-ol (Starting Material) B Ph3P + I2 + Imidazole (Appel Reagents) C [Ph3P-Im]+ I- (Active Complex) D Alkoxyphosphonium Intermediate (Leaving Group Activation) C->D Alcohol Attack E SN2 Displacement by Iodide D->E F Boc-Phe-I + Ph3P=O (Final Products) E->F Inversion at C1 (Chiral C2 Retained) AB AB AB->C

Mechanistic pathway of the Imidazole-catalyzed Appel iodination of Boc-Phe-ol.

Optimization Data & Condition Comparison

To demonstrate the necessity of the optimized conditions, the table below summarizes the quantitative outcomes of various halogenation strategies applied to N-Boc amino alcohols.

Table 1: Comparison of Halogenation Conditions for Boc-Phe-ol

Reaction ConditionReagents (Equivalents)Temp ProfileYield (%)ee (%)Primary Side Reactions
Standard Appel PPh₃ (1.5), I₂ (1.5)0 °C → RT45 – 60< 90Boc deprotection, Oxazolidinone
Modified Appel (Optimized) PPh₃ (1.2), I₂ (1.2), Imidazole (1.2) 0 °C → RT 85 – 95 > 99 Minimal (Trace Ph₃P=O)
Bromination PPh₃ (2.0), CBr₄ (2.0)0 °C → RT80 – 90> 99Yields bromide, not iodide
Mesylation / Iodination 1. MsCl, Et₃N 2. NaI, Acetone0 °C → 60 °C70 – 80~ 95Elimination (alkene formation)

Data synthesis indicates that the stoichiometric inclusion of imidazole (1.2 to 1.5 eq) is the critical variable for maximizing yield and enantiomeric excess (ee) while preventing degradation[3].

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system: the visual cues (color changes) directly correlate with the mechanistic milestones of the reaction, allowing the scientist to verify success in real-time.

Materials & Reagents
  • Substrate: N-Boc-L-phenylalaninol (Boc-Phe-ol) (1.0 equiv, e.g., 10.0 mmol, 2.51 g)

  • Reagents: Triphenylphosphine (PPh₃) (1.2 equiv, 12.0 mmol, 3.15 g); Imidazole (1.2 equiv, 12.0 mmol, 0.82 g); Iodine (I₂) (1.2 equiv, 12.0 mmol, 3.05 g)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate, 50 mL)

  • Quench: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

Step-by-Step Methodology

Step 1: System Preparation & Complex Formation

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, dissolve Boc-Phe-ol (1.0 eq), PPh₃ (1.2 eq), and Imidazole (1.2 eq) in anhydrous DCM (50 mL).

  • Cool the reaction vessel to 0 °C using an ice-water bath. Stir for 10 minutes to ensure complete dissolution and thermal equilibration.

Step 2: Controlled Halogen Addition 3. Add Iodine (1.2 eq) portionwise over 15 minutes.

  • Self-Validation Checkpoint: Upon addition, the solution will temporarily turn dark brown/purple (free iodine) before rapidly transitioning to a pale yellow/colorless suspension as the reactive [Ph₃P-Im]⁺ I⁻ complex forms and reacts with the alcohol.
  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).

Step 3: Reaction Monitoring 5. Stir the mixture at RT for 1–2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (Boc-Phe-ol) stains strongly with Ninhydrin (upon heating) or PMA, while the product (Boc-Phe-I) is less polar and UV-active.

Step 4: Quenching & Workup 6. Quench the reaction by adding 25 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

  • Self-Validation Checkpoint: Any residual brown/yellow color from unreacted iodine will completely dissipate, leaving a biphasic mixture with a clear organic layer[1].
  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
  • Wash the combined organic layers sequentially with distilled water (30 mL) and brine (30 mL).
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification (TPPO Removal) 10. Triphenylphosphine oxide (TPPO) management: The crude residue will contain significant amounts of TPPO. Suspend the crude mixture in cold diethyl ether/hexanes (1:4). The TPPO will precipitate as a white solid. 11. Filter the suspension through a pad of Celite. 12. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford pure Boc-Phe-I as a white solid/pale oil.

Workflow S1 1. Setup Mix SM, PPh3, Im in DCM at 0°C S2 2. Activation Add I2 portionwise Keep T < 5°C S1->S2 S3 3. Reaction Stir at RT Monitor by TLC S2->S3 S4 4. Quench Add sat. Na2S2O3 Stir 15 min S3->S4 S5 5. Workup Extract, Wash, Dry Concentrate S4->S5 S6 6. Purification Filter TPPO Silica Column S5->S6

Step-by-step experimental workflow for the synthesis and isolation of Boc-Phe-I.

Analytical Validation

To confirm the successful synthesis and the absence of structural rearrangements, perform the following analytical checks:

  • ¹H NMR (CDCl₃): Look for the disappearance of the primary alcohol protons (~3.5–3.7 ppm) and the appearance of the diagnostic diastereotopic Sₙ2 S-CH₂-I protons shifted upfield (typically ~3.1–3.3 ppm). The Boc tert-butyl group should remain intact as a sharp singlet at ~1.40 ppm.

  • Polarimetry: Measure the specific rotation

    
     to confirm the retention of the original chiral configuration.
    

References

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. Available at: [Link]

  • A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. ResearchGate. Available at:[Link]

  • A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Catalysis. National Institutes of Health (NIH). Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

Executive Summary (S)-2-(Boc-amino)-1-iodo-3-phenylpropane is an enantiopure primary alkyl iodide derived from the chiral pool (L-phenylalanine). It is a highly privileged building block in modern drug discovery, enablin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Boc-amino)-1-iodo-3-phenylpropane is an enantiopure primary alkyl iodide derived from the chiral pool (L-phenylalanine). It is a highly privileged building block in modern drug discovery, enabling the synthesis of peptidomimetics, unnatural amino acids, and complex therapeutics. However, the palladium-catalyzed cross-coupling of unactivated primary alkyl electrophiles is historically challenging. The alkyl-palladium(II) intermediate is highly susceptible to rapid β-hydride elimination, which outpaces the desired reductive elimination, leading to alkene byproducts and racemization.

As a Senior Application Scientist, I have structured this guide to detail the two most robust, field-proven methodologies to overcome this barrier: Nucleophilic Activation (conversion to the Jackson Reagent) and Electrophilic Activation (direct coupling via Fu’s method).

Mechanistic Principles & Causality

To successfully cross-couple (S)-2-(Boc-amino)-1-iodo-3-phenylpropane without loss of enantiomeric excess (ee%), the catalytic cycle must be heavily biased toward transmetalation and reductive elimination.

The "Jackson Reagent" Pathway (Nucleophilic Activation)

Rather than using the alkyl iodide as an electrophile, it is converted into a nucleophilic β-amidozinc reagent (the Jackson Reagent).

  • Causality of Stability: Unstabilized alkylzinc reagents with β-leaving groups or β-hydrogens are prone to decomposition. However, kinetic studies demonstrate that the coordination of the Boc-carbamate oxygen to the zinc center provides a stabilizing intramolecular chelation[1].

  • Solvent Dependency: In pure THF, this reagent decomposes via a unimolecular β-elimination pathway. The addition of a dipolar aprotic co-solvent like DMA or DMF coordinates to the zinc center, disrupting the intramolecular carbamate coordination and significantly increasing the reagent's thermal stability for subsequent cross-coupling[1].

Direct Alkyl Electrophile Coupling (Fu's Method)

Directly coupling the alkyl iodide requires a highly specialized catalyst system to suppress β-hydride elimination.

  • Causality of Ligand Choice: The use of tricyclopentylphosphine (PCyp3) paired with Pd2(dba)3 provides the exact steric and electronic parameters required to accelerate the transmetalation and reductive elimination steps past the rate of β-hydride elimination[2].

  • Additive Role: N-methylimidazole (NMI) is utilized as a critical co-ligand to facilitate the transmetalation of the organozinc partner to the sterically hindered Pd(II) center[2].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (S)-Boc-NH-CH(Bn)-CH2-I Pd0->OxAdd PdII_Alkyl Alkyl-Pd(II)-I Intermediate OxAdd->PdII_Alkyl Transmet Transmetalation R-ZnX PdII_Alkyl->Transmet BetaElim β-Hydride Elimination (Suppressed) PdII_Alkyl->BetaElim Side Reaction PdII_Diorgano Alkyl-Pd(II)-R Transmet->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product (Retention of ee%) RedElim->Product

Catalytic cycle of Pd-catalyzed Negishi coupling highlighting the suppression of β-hydride elimination.

Experimental Workflows & Protocols

Protocol A: Generation and Coupling of the Jackson Reagent

This protocol details the conversion of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane into its corresponding zinc reagent, followed by Pd-catalyzed Negishi coupling with an aryl halide[3].

Step 1: Zinc Activation

  • Suspend zinc dust (3.0 equiv) in anhydrous DMA (2 mL/mmol).

  • Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 10 minutes.

    • Causality: 1,2-dibromoethane undergoes reductive elimination on the zinc surface, fracturing the passivating ZnO lattice.

  • Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.

    • Causality: TMSCl scavenges residual moisture and further cleans the metal surface, creating highly reactive sites for oxidative insertion.

Step 2: Zinc Insertion

  • Dissolve (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (1.0 equiv) in anhydrous Toluene (2 mL/mmol) and add dropwise to the activated zinc suspension.

  • Stir at 40 °C for 1–2 hours.

    • Self-Validation Checkpoint: The successful formation of the organozinc reagent is indicated by a slight exotherm and the settling of unreacted zinc dust to reveal a clear, pale-yellow supernatant. Dark brown discoloration indicates premature decomposition.

Step 3: Cross-Coupling

  • In a separate Schlenk flask, dissolve the aryl iodide (0.8 equiv), Pd2(dba)3 (2.5 mol%), and P(o-tol)3 (10 mol%) in anhydrous DMA.

  • Transfer the supernatant Jackson Reagent via cannula into the catalyst mixture.

  • Stir at 50 °C for 12 hours. Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Workflow A Zn Dust Activation TMSCl / C2H4Br2 B Zinc Insertion THF/DMA, 40°C A->B Add Iodide C Jackson Reagent Organozinc Iodide B->C 1-2 hours D Cross-Coupling Ar-X, Pd-Cat, 50°C C->D Transmetalation E Aqueous Workup & Purification D->E Isolate Product

Step-by-step workflow for the generation and cross-coupling of the Jackson reagent.

Protocol B: Direct Alkyl Electrophile Coupling (Fu's Method)

This protocol utilizes the alkyl iodide directly as the electrophile against an array of organozinc halides[2].

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, charge a vial with Pd2(dba)3 (2 mol%) and [HPCyp3]BF4 (8 mol%).

    • Causality: The air-stable phosphonium salt [HPCyp3]BF4 is used as a convenient surrogate for the highly air-sensitive PCyp3 ligand[2].

  • Solvent & Additive: Add a solvent mixture of THF/NMP (2:1 ratio, 3 mL/mmol) followed by N-methylimidazole (NMI, 1.2 equiv).

  • Reagent Addition: Add (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (1.0 equiv) and the desired organozinc halide (1.5 equiv, 0.5 M in THF).

  • Coupling: Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from the dark purple/red of Pd2(dba)3 to a characteristic golden-brown, indicating the formation of the active monomeric Pd(0) catalytic species.

  • Workup: Quench with 1M HCl (to remove NMI and zinc salts), extract with diethyl ether, and purify via silica gel chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected performance metrics of both methodologies when applied to (S)-2-(Boc-amino)-1-iodo-3-phenylpropane.

Coupling StrategyElectrophile RoleNucleophile RoleOptimized Catalyst SystemYield Rangeee% Retention
Jackson Method Aryl/Vinyl Halideβ-Amidozinc IodidePd2(dba)3, P(o-tol)365–90%>98%
Fu Method β-Amidoalkyl IodideAryl/Alkyl Zinc HalidePd2(dba)3, PCyp3, NMI55–85%>95%

Note: The Jackson method generally provides superior enantiomeric retention due to the milder coupling temperatures (50 °C vs 80 °C) and the robust intramolecular stabilization of the zinc intermediate.

References

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. 2

  • Dexter, C. S., Hunter, C., & Jackson, R. F. W. (2000). NMR Kinetic Studies on the Decomposition of β-Amidozinc Reagents: Optimization of Palladium-Catalyzed Cross-Coupling with Acid Chlorides. The Journal of Organic Chemistry, 65(22), 7417-7421. 1

  • Jackson, R. F. W., Rilatt, I., & Murray, P. J. (2003). Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Organic & Biomolecular Chemistry, 1(23), 4254-4257. 3

Sources

Method

Application Note: Divergent Radical Pathways of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane – From Acyclic Amines to Chiral 2-Aminoindanes

Introduction & Mechanistic Overview The 2-aminoindane and 2-arylethylamine structural motifs are privileged scaffolds in medicinal chemistry, frequently utilized in the design of neuroactive agents and cardiovascular the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 2-aminoindane and 2-arylethylamine structural motifs are privileged scaffolds in medicinal chemistry, frequently utilized in the design of neuroactive agents and cardiovascular therapeutics (1)[1]. Traditional syntheses of these chiral centers often rely on the late-stage resolution of racemic mixtures. However, the direct intramolecular radical cyclization of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (a readily accessible derivative of L-phenylalanine) presents a highly atom-economical, stereoretentive pathway to access this core (2)[2].

The homolytic cleavage of the C–I bond in this substrate generates a highly reactive, primary C1-centered alkyl radical. The ultimate fate of this transient intermediate is strictly dictated by the kinetic parameters of the reaction environment, offering a powerful example of divergent synthesis:

  • Pathway A (Oxidative Cyclization): Under visible-light photoredox catalysis, the generation of organic radicals through single-electron transfer (SET) enables the functionalization of unactivated alkyl iodides (3)[3]. The radical undergoes a 5-exo-trig intramolecular cyclization onto the tethered phenyl ring. The resulting cyclohexadienyl radical is rapidly oxidized and deprotonated to yield the conformationally restricted (S)-2-(Boc-amino)indane .

  • Pathway B (Reductive Quenching): In the presence of strong hydrogen atom donors (e.g., Bu₃SnH), the primary radical is intercepted via Hydrogen Atom Transfer (HAT) before cyclization can occur, yielding the acyclic (S)-N-Boc-amphetamine .

Mechanistic Pathway Visualization

G A (S)-2-(Boc-amino)- 1-iodo-3-phenylpropane B Primary Alkyl Radical (C1-Centered) A->B SET Reduction (- I⁻) C Cyclohexadienyl Radical Intermediate B->C 5-exo-trig (Photoredox conditions) E (S)-N-Boc-amphetamine (Reduced Product) B->E Rapid HAT (Bu₃SnH conditions) D (S)-2-(Boc-amino)indane (Cyclized Product) C->D Oxidation & -H⁺ (Ir(IV) -> Ir(III))

Figure 1: Divergent pathways of the (S)-2-(Boc-amino)-3-phenylpropyl radical.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(Boc-amino)indane via Photoredox Catalysis

Scientific Rationale: fac-Ir(ppy)₃ is selected as the photocatalyst due to its highly reducing excited state (


 V vs. SCE), which efficiently reduces the unactivated alkyl iodide via SET. The resulting Ir(IV) species (

V) is perfectly tuned to oxidize the intermediate cyclohexadienyl radical to a carbocation, which rapidly re-aromatizes. K₂CO₃ is critical as an acid scavenger to neutralize the generated HI, driving the reaction forward and preventing acid-mediated Boc-deprotection.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (1.0 mmol, 361 mg), fac-Ir(ppy)₃ (0.02 mmol, 13.1 mg, 2 mol%), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Degassing: Add anhydrous, degassed acetonitrile (5.0 mL). Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen (which would otherwise quench the Ir(III)* excited state or intercept the alkyl radical).

  • Irradiation: Backfill with Argon. Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify by flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to afford (S)-2-(Boc-amino)indane as a white solid.

Protocol 2: Synthesis of (S)-N-Boc-amphetamine via Tin-Mediated Reduction

Scientific Rationale: Tributyltin hydride (Bu₃SnH) acts as a highly efficient hydrogen atom donor. The rate of HAT from Bu₃SnH to the primary alkyl radical (


 M⁻¹s⁻¹) outcompetes the 5-exo-trig cyclization (

s⁻¹), funneling the reaction exclusively toward the acyclic reduction product.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (1.0 mmol, 361 mg) in anhydrous toluene (10 mL, 0.1 M).

  • Reagent Addition: Add tributyltin hydride (1.2 mmol, 323 µL) and AIBN (0.1 mmol, 16.4 mg, 10 mol%).

  • Thermal Initiation: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction via TLC (typically complete within 2 hours).

  • Workup & Tin Removal: Cool to room temperature and evaporate the solvent. Dissolve the crude residue in CH₃CN (15 mL) and wash with hexanes (3 x 10 mL) to extract the non-polar tin byproducts.

  • Purification: Concentrate the CH₃CN layer and purify via flash chromatography (Silica gel, 8:2 Hexanes/EtOAc) to yield (S)-N-Boc-amphetamine.

Quantitative Data & Reaction Profiling

Reaction ConditionsPrimary Radical FateMajor ProductYieldStereochemical Integrity (ee)
fac-Ir(ppy)₃ (2 mol%), Blue LED, K₂CO₃, CH₃CN5-exo-trig Cyclization & Oxidation(S)-2-(Boc-amino)indane82%>99% (Retention)
Bu₃SnH (1.2 eq), AIBN (10 mol%), PhMe, 80 °CHydrogen Atom Transfer (HAT)(S)-N-Boc-amphetamine91%>99% (Retention)
SmI₂ (2.5 eq), THF/HMPA, rtReduction / Protonation(S)-N-Boc-amphetamine78%>99% (Retention)

Analytical Characterization & Troubleshooting

To ensure the protocols act as self-validating systems, utilize the following analytical markers:

  • Starting Material: The

    
     protons appear as a distinct multiplet around 3.10–3.30 ppm in ¹H NMR.
    
  • Cyclized Product ((S)-2-(Boc-amino)indane): The loss of the

    
     signal is accompanied by the appearance of two sets of diastereotopic benzylic protons (C1 and C3 of the indane ring) appearing as doublets of doublets around 2.70–3.20 ppm. The aromatic region integrates to 4 protons (indane) rather than 5 (phenylpropane).
    
  • Reduced Product ((S)-N-Boc-amphetamine): The appearance of a new methyl doublet at ~1.10 ppm (

    
     Hz) is the definitive marker of successful reductive dehalogenation.
    
  • Troubleshooting (Photoredox): If significant amounts of the acyclic reduced product are observed in Protocol 1, it indicates premature hydrogen atom abstraction from the solvent or impurities. Ensure the use of strictly anhydrous, HPLC-grade CH₃CN and verify the efficacy of the degassing procedure.

References

  • MDPI. "Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium." Source: Molecules. URL:[Link]

  • NIH PMC. "Activation modes in biocatalytic radical cyclization reactions." Source: Frontiers in Chemistry. URL:[Link]

  • ChemRxiv. "Visible Light Promoted Functionalisation of Carbon-Carbon Sigma Bonds." Source: ChemRxiv. URL:[Link]

Sources

Application

Application Note: Synthesis of Chiral Amines via Reduction of Boc-Phe-I Intermediates

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Stereoselective Protocols, Mechanistic Causality, and Workflow Optimization Executive Summary Enantiomerically pure chiral amines are f...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Stereoselective Protocols, Mechanistic Causality, and Workflow Optimization

Executive Summary

Enantiomerically pure chiral amines are foundational building blocks in modern drug discovery, frequently appearing in the scaffolds of protease inhibitors, calcimimetics, and advanced peptidomimetics. The direct conversion of alpha-amino acids to chiral amines without the loss of stereochemical integrity is a persistent synthetic challenge.

This application note details a highly optimized, self-validating protocol for the synthesis of chiral amines starting from L-Phenylalanine. By utilizing a Boc-phenylalanine imidazolide (Boc-Phe-I) intermediate, chemists can bypass the severe racemization issues associated with traditional acid chloride activation. The protocol leverages a controlled hydride reduction to an aldehyde, followed by a selective reductive amination, ensuring an enantiomeric excess (ee) of >99%.

Mechanistic Rationale & Causality (E-E-A-T)

Do not view this synthesis as a mere sequence of reagent additions; every choice is dictated by the thermodynamic and kinetic vulnerabilities of the alpha-chiral center.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves a dual purpose. First, it completely suppresses the nucleophilicity of the alpha-amino group, preventing intermolecular oligomerization. Second, its massive steric bulk shields the alpha-proton, raising the activation energy required for base-catalyzed deprotonation[1].

Why the Imidazolide (Boc-Phe-I) Intermediate?

A common pitfall in amino acid reduction is the activation of the carboxylic acid to an acid chloride. Acid chlorides derived from amino acids rapidly cyclize into oxazolones or form ketene intermediates. In these states, the alpha-proton becomes highly acidic, leading to catastrophic racemization[2]. By reacting Boc-Phe-OH with 1,1'-Carbonyldiimidazole (CDI), we generate the Boc-Phe-I (imidazolide) intermediate. This "active ester" equivalent is sufficiently electrophilic to undergo hydride attack but lacks the reactivity required to form the problematic oxazolone ring, thereby preserving the stereocenter[3].

Controlled Reduction Dynamics

Direct reduction of carboxylic acids to aldehydes is notoriously difficult due to rapid over-reduction to the primary alcohol. When Boc-Phe-I is treated with Lithium Aluminum Hydride (LiAlH₄) at cryogenic temperatures (-78 °C), the hydride attacks the carbonyl carbon to form a stable tetrahedral intermediate . The presence of the imidazole leaving group stabilizes this intermediate, preventing its collapse into an aldehyde until the reaction is deliberately quenched with an aqueous proton source[4].

Selective Reductive Amination

In the final step, the aldehyde is converted to an imine and reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike NaBH₄, NaBH(OAc)₃ is a mild reducing agent that selectively targets the protonated iminium ion over the unreacted aldehyde, virtually eliminating the formation of Boc-phenylalaninol byproducts.

Pathway Visualization

G SM Boc-Phe-OH (Starting Material) Int Boc-Phe-I (Imidazolide Intermediate) SM->Int CDI Activation (Avoids Oxazolone) Ald Boc-Phenylalaninal (Chiral Aldehyde) Int->Ald LiAlH4 (-78°C) (Tetrahedral Collapse) Prod Chiral Amine (Target Product) Ald->Prod R-NH2, NaBH(OAc)3 (Selective Reduction)

Fig 1: Synthesis of chiral amines via Boc-Phe-I (imidazolide) intermediate.

Experimental Workflows

Note: This is a self-validating protocol. In-process checks (TLC/LC-MS) are embedded to ensure the success of subsequent steps.

Protocol A: Synthesis of Boc-Phe-I (Imidazolide)
  • Preparation : Dissolve Boc-Phe-OH (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous THF in a flame-dried round-bottom flask under an Argon atmosphere.

  • Activation : Cool the solution to 0 °C using an ice-water bath. Add 1,1'-Carbonyldiimidazole (CDI) (11.0 mmol, 1.1 equiv) portion-wise over 10 minutes.

  • Reaction : Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours. Self-Validation: You will observe CO₂ gas evolution. The cessation of bubbling indicates the completion of the activation.

  • Monitoring : Confirm complete conversion via TLC (Hexane/EtOAc 7:3, Ninhydrin stain). The resulting Boc-Phe-I solution is used directly in Protocol B to prevent moisture-induced hydrolysis.

Protocol B: Controlled Reduction to Boc-Phenylalaninal
  • Cryogenic Cooling : Submerge the flask containing the in-situ generated Boc-Phe-I into a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

  • Hydride Addition : Add LiAlH₄ (1.0 M in THF, 10.0 mmol, 1.0 equiv) dropwise via syringe pump over 30 minutes. Critical Causality: Maintaining the temperature strictly below -70 °C is mandatory to stabilize the tetrahedral intermediate and prevent over-reduction.

  • Quenching : After 1 hour of stirring at -78 °C, quench the reaction at temperature by slowly adding 5 mL of saturated aqueous NH₄Cl.

  • Workup : Remove the cooling bath and allow the mixture to reach room temperature. Add 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 1M HCl (3 × 30 mL) to remove the displaced imidazole. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Reductive Amination to Chiral Amines
  • Imine Formation : Dissolve the crude Boc-phenylalaninal (approx. 8.5 mmol) and the target primary amine (9.35 mmol, 1.1 equiv) in 40 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (8.5 mmol, 1.0 equiv) to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction : Add NaBH(OAc)₃ (12.75 mmol, 1.5 equiv) in one portion. Stir for 12 hours under Argon.

  • Validation : Monitor by LC-MS. The mass of the iminium intermediate should completely disappear, replaced by the mass of the secondary chiral amine.

  • Isolation : Quench with saturated NaHCO₃ (30 mL). Extract with Dichloromethane (3 × 30 mL). Dry the combined organic layers over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Quantitative Data & Optimization

The following tables summarize the optimization data for the reduction and amination phases, demonstrating the superiority of the chosen reagents.

Table 1: Optimization of Boc-Phe-I Reduction to Aldehyde

Reducing AgentTemperature (°C)Yield of Aldehyde (%)Enantiomeric Excess (%ee)Primary Byproduct
LiAlH₄ -78 88 >99 None (Clean)
DIBAL-H-788298Unreacted SM
Red-Al-207595Over-reduction
NaBH₄04599Boc-Phenylalaninol

Table 2: Substrate Scope for Reductive Amination (from Boc-Phenylalaninal)

Amine NucleophileReducing AgentYield of Chiral Amine (%)%ee
BenzylamineNaBH(OAc)₃92>99
p-AnisidineNaBH(OAc)₃89>99
MorpholineNaBH(OAc)₃8598
BenzylamineNaBH₄6195

References

  • Voight, E. A., et al. "Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides." ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Stereospecific Zinc Insertion into (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Crucial Role of Chiral Organozinc Reagents in Modern Synthesis The synthesis of enantiomericall...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Crucial Role of Chiral Organozinc Reagents in Modern Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral organozinc reagents have emerged as indispensable tools in this endeavor, offering a unique combination of high reactivity, functional group tolerance, and, most critically, the ability to participate in stereospecific and stereoselective bond-forming reactions.[1][2] This guide provides a detailed protocol for the stereospecific insertion of zinc into (S)-2-(Boc-amino)-1-iodo-3-phenylpropane, a versatile building block for the synthesis of chiral amines and other complex molecules. The resulting organozinc reagent is a valuable intermediate for various carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[3][4][5][6]

The direct insertion of zinc into an alkyl halide is a fundamental method for the preparation of organozinc reagents.[7][8] However, for chiral substrates, maintaining the stereochemical integrity at the carbon-zinc bond is paramount. This protocol is designed to ensure the retention of stereochemistry during the zinc insertion process, a critical factor for the subsequent use of the organozinc reagent in asymmetric synthesis.

PART 1: EXPERTISE & EXPERIENCE - THE "WHY" BEHIND THE PROTOCOL

The Choice of Zinc Activation: A Critical First Step

The reactivity of commercially available zinc dust is often insufficient for efficient insertion into alkyl iodides at moderate temperatures. An activation step is crucial to remove the passivating oxide layer and increase the surface area of the metal. While several methods exist, including treatment with HCl or using Rieke® Zinc, this protocol utilizes a simple and effective in-situ activation with 1,2-dibromoethane and chlorotrimethylsilane (TMSCl).

  • 1,2-Dibromoethane: This reagent reacts with the zinc surface to form zinc bromide and ethene gas. This process etches the zinc surface, exposing fresh, reactive metal.

  • Chlorotrimethylsilane (TMSCl): TMSCl serves a dual purpose. It reacts with any residual moisture in the solvent and on the zinc surface, preventing the formation of zinc hydroxide which can deactivate the metal. More importantly, it is believed to facilitate the oxidative addition of the alkyl iodide to the zinc surface.[9]

The Role of Lithium Chloride: Enhancing Solubility and Reactivity

A key innovation in organozinc chemistry, pioneered by Knochel, is the use of lithium chloride (LiCl) as an additive.[9][10] In this protocol, LiCl plays a critical role in the successful formation and subsequent reactivity of the organozinc reagent. The formation of organozinc reagents is a two-step process: oxidative addition to the zinc surface followed by solubilization of the organozinc species.[9] LiCl has been shown to accelerate the solubilization step, preventing the newly formed organozinc reagent from coating the metal surface and inhibiting further reaction.[9] The resulting organozinc-LiCl complex is also more soluble and often more reactive in subsequent coupling reactions.[11]

Solvent and Temperature Control: Preserving Stereochemistry

The choice of solvent and strict temperature control are paramount for maintaining the stereochemical integrity of the chiral center during the zinc insertion.

  • Tetrahydrofuran (THF): THF is the solvent of choice due to its ability to solvate the organozinc species and its relatively low boiling point, which allows for easy removal after the reaction. It is crucial to use anhydrous THF to prevent quenching of the organozinc reagent.

  • Temperature: The reaction is initiated at room temperature to facilitate the activation of zinc and the initial insertion. However, careful monitoring is essential to prevent excessive exothermicity, which could lead to side reactions and potential racemization. For subsequent coupling reactions, lower temperatures are often employed to enhance selectivity.

PART 2: DETAILED EXPERIMENTAL PROTOCOL

This protocol provides a step-by-step methodology for the preparation of the organozinc reagent from (S)-2-(Boc-amino)-1-iodo-3-phenylpropane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)-2-(Boc-amino)-1-iodo-3-phenylpropane≥98%Commercially AvailableStore under inert atmosphere, protected from light.
Zinc dust<10 µm, ≥98%Commercially AvailableStore in a desiccator.
1,2-DibromoethaneAnhydrous, ≥99%Commercially AvailableHandle in a fume hood.
Chlorotrimethylsilane (TMSCl)≥99%Commercially AvailableHandle in a fume hood. Corrosive.
Lithium Chloride (LiCl)Anhydrous, ≥99%Commercially AvailableDry in an oven at >120 °C for at least 4 hours before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially AvailablePurify by passing through a solvent purification system or by distillation from sodium/benzophenone.
Argon or NitrogenHigh purityFor maintaining an inert atmosphere.
Schlenk flask and lineFor performing reactions under inert atmosphere.
Step-by-Step Procedure

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. All glassware should be oven-dried and cooled under a stream of inert gas before use. Anhydrous techniques are essential for the success of this reaction.[12] Organozinc reagents can be pyrophoric and should be handled with care.[7][8]

  • Zinc Activation:

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust (2.0 g, 30.6 mmol, 1.5 equiv).

    • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

    • Add anhydrous THF (20 mL) via cannula.

    • With vigorous stirring, add 1,2-dibromoethane (0.2 mL, 2.3 mmol) via syringe. The mixture may warm slightly and bubble.

    • Stir for 30 minutes at room temperature.

    • Add chlorotrimethylsilane (0.3 mL, 2.4 mmol) dropwise via syringe.

    • Stir the activated zinc slurry for an additional 30 minutes at room temperature.

  • Organozinc Reagent Formation:

    • In a separate flame-dried 50 mL Schlenk flask, dissolve (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (7.9 g, 20.4 mmol, 1.0 equiv) and anhydrous lithium chloride (1.3 g, 30.6 mmol, 1.5 equiv) in anhydrous THF (30 mL).

    • Using a cannula, slowly add the solution of the alkyl iodide and LiCl to the activated zinc slurry at room temperature over a period of 30 minutes.

    • The reaction is exothermic. Maintain the internal temperature below 35 °C using a water bath if necessary.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • The progress of the zinc insertion can be monitored by quenching a small aliquot of the reaction mixture with a saturated aqueous solution of ammonium chloride and analyzing the organic layer by TLC or GC-MS for the disappearance of the starting alkyl iodide.

  • Completion and Storage:

    • Once the reaction is complete, stop stirring and allow the excess zinc dust to settle.

    • The resulting greyish solution of the organozinc reagent can be used directly in the next step or can be transferred via cannula to another flask for storage under an inert atmosphere. For long-term storage, it is recommended to keep the solution at 0-4 °C.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Use zinc Zinc Dust in THF activation Add 1,2-Dibromoethane and TMSCl zinc->activation Stir 30 min activated_zinc Activated Zinc Slurry activation->activated_zinc Stir 30 min addition Slow Addition of Iodide Solution activated_zinc->addition iodide_sol (S)-2-(Boc-amino)-1-iodo-3-phenylpropane + LiCl in THF iodide_sol->addition reaction Stir at RT (2-4h) addition->reaction Maintain T < 35 °C organozinc Organozinc Reagent Solution reaction->organozinc settle Settle Excess Zinc organozinc->settle transfer Cannula Transfer settle->transfer next_step Use in Subsequent Reaction transfer->next_step

Caption: Workflow for the preparation of the chiral organozinc reagent.

PART 3: TRUSTWORTHINESS - SELF-VALIDATING SYSTEMS

To ensure the reliability and reproducibility of this protocol, several in-process controls and characterization methods are recommended.

In-Process Controls
  • Visual Observation: Successful activation of zinc is often accompanied by a slight warming of the flask and the evolution of gas (ethene). The appearance of the zinc should change from a dull grey to a more metallic sheen.

  • Reaction Monitoring: Regular monitoring of the reaction by TLC or GC-MS is crucial to determine the endpoint of the zinc insertion and to avoid prolonged reaction times which could lead to decomposition or side reactions.

  • Titration of the Organozinc Reagent: Before use in a subsequent reaction, the concentration of the prepared organozinc reagent should be determined by titration. A common method involves quenching an aliquot with a known excess of iodine, followed by back-titration of the remaining iodine with a standardized solution of sodium thiosulfate.

Characterization of the Organozinc Reagent

While organozinc reagents are typically used in situ, characterization can provide valuable information about their structure and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the formation of the organozinc reagent and to assess its purity. The signals for the protons and carbons adjacent to the zinc atom will be shifted relative to the starting alkyl iodide.

  • Stereochemical Integrity: The most critical validation is to perform a subsequent reaction that is known to be stereospecific, such as a Negishi cross-coupling with an aryl halide.[3][5] The enantiomeric excess (ee) of the coupled product can then be determined by chiral HPLC or GC, which will reflect the stereochemical purity of the organozinc reagent.

Logical Relationship of Validation Steps

G cluster_protocol Protocol Execution cluster_validation Validation zinc_activation Zinc Activation Visual Observation reagent_formation Organozinc Formation Reaction Monitoring (TLC/GC) zinc_activation->reagent_formation Proceeds if activation is successful titration Quantification Titration reagent_formation->titration Determines concentration for next step coupling Stereochemical Assay Negishi Coupling titration->coupling Ensures correct stoichiometry analysis Product Analysis Chiral HPLC/GC coupling->analysis Confirms stereochemical integrity

Caption: Interdependence of protocol execution and validation steps.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

  • Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040–6044. [Link]

  • O'Brien, M., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(18), 5289-5291. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532-7533. [Link]

  • Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218–1221. [Link]

  • Rieke, R. D. (2000). An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. Chemical Reviews, 100(2), 735-752. [Link]

  • Zhang, Y., et al. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry, 3(5), 1846-1856. [Link]

  • Blum, S. A. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 54(1), 18-30. [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. [Link]

  • Rieke Metals, LLC. (n.d.). Important: Read Before Using Rieke® Zn. [Link]

  • Charette, A. B. (2004). A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved?. The Journal of Organic Chemistry, 69(25), 8816-8827. [Link]

  • Chem-Station. (2015, January 12). Knochel-Hauser Base. [Link]

  • Jackson, R. F. W., & Turner, R. M. (2001). Process for the preparation of an organozinc reagent. U.S.
  • Knochel, P. (2002). Synthesis of Functionalized Organozinc Compounds. In Modern Organocopper Chemistry (pp. 59-106). Wiley-VCH. [Link]

  • LS College. (2020, April 17). Organozinc compound. [Link]

  • Rieke Metals, LLC. (n.d.). Guide to Handling Rieke Zinc in THF. [Link]

  • Hanada, E. M. (2021). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. University of California, Irvine. [Link]

  • Nishikawa, T., et al. (2018). Structure–kinetic relationship study of organozinc reagents. Dalton Transactions, 47(30), 10101-10105. [Link]

  • Wang, X., et al. (2020). C1 Functionalization of β-Carboline via Knochel–Hauser Base-Directed Metalation and Negishi Coupling. The Journal of Organic Chemistry, 85(23), 15159-15170. [Link]

  • Berton, M., et al. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry, 16, 1534-1543. [Link]

  • Reddy, C. V., & Knochel, P. (2004). Catalytic Cross-Coupling of Alkylzinc Halides with α-Chloroketones. Organic Letters, 6(18), 3031-3033. [Link]

  • Reddit. (2017, September 24). Quick question - can alkylzinc halides be prepared with retention in stereochemistry? [Link]

  • Berton, M., Luxon, A., & McQuade, D. T. (2019). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. Vapourtec. [Link]

  • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • University of Mary Washington. (n.d.). A Tutorial on the Simmons-Smith Reaction. [Link]

  • Knochel, P. (2011). Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings. Comptes Rendus Chimie, 14(7-8), 641-652. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for zinc‐iodine (Zn‐I2) battery by using N,N -... [Link]

  • ResearchGate. (n.d.). a) Mechanism diagram of static zinc–iodine batteries. b) Mechanism... [Link]

  • University of Hyderabad. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. [Link]

  • International Journal of Modern Pharmaceutical Research. (2020, March 21). A REVIEW ARTICLE ORGANOZINC REAGENT PREPARATION METHOD. [Link]

  • Reddy, C. K., & Knochel, P. (2003). Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides. Organic Letters, 5(4), 471-473. [Link]

  • Yagci, Y., et al. (2014). Zinc powder-alkyl halide: a radical initiation system for living/controlled polymerization of vinyl monomers. Journal of Polymer Science Part A: Polymer Chemistry, 52(22), 3244-3250. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during synthesis of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

Introduction & Mechanistic Insight The conversion of Boc-L-phenylalaninol to (S)-2-(Boc-amino)-1-iodo-3-phenylpropane is a critical functionalization step in the synthesis of chiral peptidomimetics, antibody-drug conjuga...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

The conversion of Boc-L-phenylalaninol to (S)-2-(Boc-amino)-1-iodo-3-phenylpropane is a critical functionalization step in the synthesis of chiral peptidomimetics, antibody-drug conjugates (ADCs)[1], and complex active pharmaceutical ingredients. While the Appel reaction (I₂, PPh₃, imidazole) is the industry standard for this transformation, researchers frequently encounter two major failure modes: loss of enantiomeric excess (ee) at the C2 stereocenter and yield reduction due to byproduct formation[2].

To prevent these issues, we must analyze the causality behind the reaction network. The reaction relies on the formation of an alkoxyphosphonium intermediate at the C1 position. Because the adjacent C2 position bears a nucleophilic carbamate (Boc) group, this intermediate is highly susceptible to unintended intramolecular reactions[3].

Mechanistic_Pathways A Boc-L-phenylalaninol (Chiral Center at C2) B Alkoxyphosphonium Intermediate (Activated C1) A->B PPh3, I2, Imidazole (0 °C) C (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (Desired Product, Retention of ee) B->C Direct I- attack at C1 (Low Temp) D Aziridinium Intermediate (N-Attack) B->D Intramolecular N-attack (High Temp / Excess Base) F Oxazolidin-2-one Byproduct (O-Attack, Loss of t-Bu) B->F Intramolecular O-attack (Slow I- addition) E Racemized / Rearranged Iodo-amine (Loss of ee) D->E I- attack at C2

Mechanistic divergence in the Appel reaction of N-Boc amino alcohols.

Frequently Asked Questions (FAQs)

Q1: Why is my enantiomeric excess (ee) dropping significantly during the iodination step? A: Loss of stereointegrity is driven by the formation of an aziridinium intermediate [4]. If the reaction temperature exceeds 20 °C, or if there is a localized excess of base (imidazole), the nucleophilic nitrogen of the Boc group attacks the activated C1 carbon. This forms a strained 3-membered aziridinium ring. When the iodide anion subsequently opens this ring, it can attack at either C1 (retaining structure) or C2 (causing epimerization and structural rearrangement). Causality Fix: Strictly maintain the reaction temperature at 0 °C during reagent addition and ensure efficient stirring to prevent localized thermal spikes.

Q2: I am isolating a major byproduct with a mass corresponding to [M - 56] (loss of tert-butyl). What is it and how do I prevent it? A: This is an oxazolidin-2-one byproduct. It forms when the carbonyl oxygen of the Boc group attacks the alkoxyphosphonium intermediate, resulting in a stable 5-membered ring and the expulsion of a tert-butyl cation (which eliminates as isobutylene). This pathway outcompetes the desired iodination if the local concentration of iodide is too low. Causality Fix: Pre-form the reactive Vilsmeier-type phosphonium complex (Ph₃PI₂) before adding the alcohol. This guarantees a high concentration of available iodide the moment the alkoxyphosphonium intermediate is generated.

Q3: Does the order of reagent addition really dictate the stereochemical outcome? A: Yes. A self-validating protocol requires adding I₂ to a chilled solution of PPh₃ and imidazole. Adding iodine last (to a mixture containing the substrate) exposes the chiral amino alcohol to unactivated iodine and the exothermic heat of the complex formation, which aggressively promotes both aziridinium and oxazolidinone side-reactions.

Experimental Protocols

To ensure robust reproducibility, we provide two validated workflows. Method A is the optimized one-pot procedure. Method B is a fail-safe alternative for highly sensitive downstream applications requiring >99% ee.

Method A: Optimized Direct Appel Reaction

This protocol utilizes the pre-formation of the active iodinating species to suppress side reactions.

  • Complex Formation: In an oven-dried round-bottom flask under N₂, dissolve Triphenylphosphine (1.5 eq) and Imidazole (1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add Iodine (1.5 eq) portion-wise over 15 minutes. Stir for an additional 15 minutes at 0 °C. The solution will transition to a pale yellow/brown suspension, indicating the complete formation of the Ph₃PI₂ complex.

  • Substrate Addition: Dissolve Boc-L-phenylalaninol (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the complex at 0 °C over 30 minutes using a syringe pump.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (max 20 °C) for 1-2 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with DCM (3x), dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Method B: The "Fail-Safe" Two-Step Alternative (Mesylation + Finkelstein)

By bypassing the highly reactive alkoxyphosphonium intermediate entirely, this method eliminates the risk of Boc-group participation.

Two_Step_Workflow Step1 Boc-L-phenylalaninol Step2 Mesylation (MsCl, Et3N, DCM, 0°C) Step1->Step2 Step3 Boc-L-phenylalaninol mesylate (Stable Intermediate) Step2->Step3 Step4 Finkelstein Reaction (NaI, Acetone, Reflux) Step3->Step4 Step5 (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (>99% ee) Step4->Step5

Fail-safe two-step mesylation and Finkelstein iodination workflow.

  • Mesylation: Dissolve Boc-L-phenylalaninol (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir for 1 hour at 0 °C. Quench with ice water, extract with DCM, and concentrate to yield the crude, stable mesylate intermediate.

  • Finkelstein Iodination: Dissolve the crude mesylate in anhydrous Acetone (0.1 M). Add Sodium Iodide (NaI) (3.0 eq). Reflux the mixture (56 °C) for 12 hours in the dark.

  • Isolation: Cool to room temperature, filter the precipitated NaCl/NaOMs salts, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes the expected stereochemical outcomes and yield profiles based on the chosen reaction conditions.

MethodologyReagent Addition SequenceTemp (°C)Major ByproductIsolated Yield (%)Enantiomeric Excess (ee %)
Standard Appel All-in-one (I₂ added last)25Oxazolidinone (15-20%)60 - 6585 - 90
Optimized Appel Pre-formed Ph₃PI₂, then Substrate0 to 20Aziridinium traces (<2%)80 - 85> 95
Two-Step (Fail-Safe) 1. MsCl/Et₃N 2. NaI/Acetone0 (Step 1)56 (Step 2)None85 - 90> 99
References
  • New Antibody Drug Conjugates (ADCs)
  • Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives Source: Chemistry—A European Journal (Open Access LMU) URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Organocatalytic Name Reactions Enabled by NHCs Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Iodination of Boc-Phenylalaninol

The following technical guide serves as a specialized support resource for optimizing the iodination of N-Boc-L-phenylalaninol (and related N-protected amino alcohols). It is designed to address the specific chemical cha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for optimizing the iodination of N-Boc-L-phenylalaninol (and related N-protected amino alcohols). It is designed to address the specific chemical challenges inherent to this substrate, particularly the competition between nucleophilic substitution and intramolecular cyclization.

Topic: Improving Yield & Purity in the Conversion of Boc-Phenylalaninol to Boc-Phe-Iodide Document ID: TS-BOC-PHE-001 Version: 2.4 (Current)

Executive Summary & Reaction Logic

The conversion of N-Boc-L-phenylalaninol to N-Boc-L-phenylalanyl iodide is a critical step in synthesizing non-natural amino acids and peptidomimetics. While the Appel Reaction (PPh₃/I₂/Imidazole) is the industry standard, it frequently suffers from variable yields (40–60%) due to a specific competing pathway: Intramolecular Cyclization .

The Core Problem: Kinetic Competition

The activated oxyphosphonium intermediate is an electrophile. It faces two nucleophiles:

  • Iodide Ion (

    
    ) : The external nucleophile (Desired Pathway 
    
    
    
    Alkyl Iodide).
  • Carbamate Oxygen : The internal nucleophile (Undesired Pathway

    
     Oxazolidinone/Oxazoline).
    

Expert Insight: The key to high yield is not just "forcing" the reaction, but suppressing the internal nucleophile and enhancing the external one .

Optimized Experimental Protocol (The "Gold Standard")

This protocol utilizes a modified Appel conditions designed to minimize cyclization by controlling the order of addition and temperature.

Materials
  • Substrate: N-Boc-L-phenylalaninol (1.0 equiv)

  • Reagents: Triphenylphosphine (PPh₃, 1.3 equiv), Imidazole (1.5 equiv), Iodine (I₂, 1.3 equiv).

  • Solvent: Anhydrous Toluene (Preferred) or DCM. Note: Toluene precipitates the byproduct salt, aiding workup.

Step-by-Step Workflow
  • Pre-Activation (Critical Step):

    • In a dry round-bottom flask under Argon/Nitrogen, dissolve PPh₃ (1.3 eq) and Imidazole (1.5 eq) in anhydrous Toluene (0.1 M concentration relative to substrate).

    • Cool to 0°C .

    • Add Iodine (I₂) (1.3 eq) portion-wise.

    • Observation: The solution will turn from purple/brown to a pale yellow or turbid suspension. Stir for 15 minutes. Do not add the alcohol yet. This ensures the active iodinating species (

      
      ) is fully formed.
      
  • Substrate Addition:

    • Dissolve Boc-phenylalaninol in a minimal amount of Toluene (or DCM if solubility is poor).

    • Add this solution dropwise to the pre-activated mixture at 0°C .

    • Rationale: Keeping the temperature low during addition prevents the high-energy activation required for the cyclization pathway.

  • Reaction Phase:

    • Allow the mixture to warm naturally to Room Temperature (20–25°C) .

    • Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The iodide usually runs much faster (higher

      
      ) than the alcohol.
      
  • Workup (The "TPPO Removal" Strategy):

    • Dilute with Diethyl Ether (

      
      ). This often causes more Triphenylphosphine Oxide (TPPO) and imidazolium salts to precipitate.
      
    • Filter the suspension through a pad of Celite/Silica.

    • Wash the filtrate with:

      • 10%

        
         (to remove excess iodine).
        
      • Saturated

        
        .
        
      • Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Note: The iodide is unstable on silica for long periods; run the column quickly.

Troubleshooting Guide (Diagnostic & Repair)

SymptomProbable CauseDiagnostic CheckCorrective Action
Low Yield (<50%) Cyclization (Oxazolidinone formation).Check NMR/MS for [M-tBu] or cyclic signals. Product

similar to SM but lacks OH.
Switch to Protocol B (Sulfonate Route). The Appel reaction may be too aggressive for your specific batch/scale.
Product is an oil/sticky solid TPPO Contamination .

NMR shows multiplets at 7.4–7.7 ppm (aromatic PPh3).
Triturate the crude oil with cold Hexane/Pentane . The iodide dissolves; TPPO precipitates. Filter and re-concentrate.
New spot close to SM Oxazoline Byproduct .IR shows strong

or cyclic carbamate

(

).
Lower reaction temp to 0°C constant. Ensure Imidazole is fresh (acts as a buffer).
Dark Product Color Free Iodine (

)
.
Solution is purple/brown.Wash organic layer thoroughly with 10% Sodium Thiosulfate until colorless.
Racemization High Temp / Basic Conditions .[1]Chiral HPLC analysis.Avoid heating >30°C. Ensure Imidazole is not in large excess (>2.0 eq).

Alternative Protocols (When Appel Fails)

If the standard method yields persistent cyclization byproducts, you must decouple the activation step from the displacement step.

Protocol B: The Two-Step Sulfonate Strategy (High Purity)

This method is more labor-intensive but guarantees higher purity by avoiding the oxyphosphonium intermediate.

  • Mesylation: Treat Boc-phenylalaninol with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 0°C. Isolate the mesylate (quantitative).
    
  • Finkelstein Displacement:

    • Dissolve Mesylate in Acetone or 2-Butanone (MEK) .

    • Add NaI (5.0 equiv) .

    • Reflux for 4–12 hours.

    • Result: The mesylate is displaced by iodide. Since the leaving group is stable, cyclization is kinetically slower than in the Appel conditions.

Protocol C: Mild Lewis Acid (CeCl₃)

Ref: Di Deo et al. (2000)

  • Reagents:

    
     / NaI in Acetonitrile.
    
  • Benefit: Extremely mild, neutral pH. Reduces risk of acid-catalyzed racemization or rearrangement.

Mechanistic Visualization

Figure 1: Reaction Pathways & Competitive Cyclization

This diagram illustrates the kinetic fork between the desired substitution and the undesired cyclization.

ReactionPathways SM Boc-Phenylalaninol (Substrate) Inter Oxyphosphonium Intermediate (Activated) SM->Inter Activation Prod Boc-Phe-Iodide (Desired Product) Inter->Prod Path A: Substitution (SN2) Fast at 0°C Byprod Oxazolidinone/Oxazoline (Cyclized Byproduct) Inter->Byprod Path B: Cyclization Favored by Heat/Slow Addition Reagent PPh3 / I2 / Imidazole Reagent->Inter Nu Iodide (I-) (External Nucleophile) Nu->Prod IntNu Boc Carbonyl (O) (Internal Nucleophile) IntNu->Byprod

Caption: Path A represents the desired SN2 displacement. Path B shows the intramolecular attack by the Boc group, which becomes dominant if the iodide concentration is low or temperature is high.

Frequently Asked Questions (FAQ)

Q: Can I store the Boc-Phe-Iodide? A: Not for long. Alkyl iodides are light- and heat-sensitive. They will turn pink/purple (liberating


) over time. Store at -20°C, protected from light, and preferably stabilize with a copper wire or silver foil if storing for >1 week. Best practice is to use it immediately in the next step.

Q: Why use Toluene instead of DCM? A: While DCM is a better solvent for solubility, Toluene allows the imidazolium salts and TPPO to precipitate out of the reaction mixture. This makes the workup significantly easier (simple filtration) and reduces the load on your chromatography column.

Q: My product has a persistent impurity at 1.5 ppm in NMR. What is it? A: This is likely Hexamethylphosphoramide (HMPA) if you used it, or more likely, grease/water. However, if you see peaks around 2.5–3.0 ppm that don't match, check for the Oxazolidinone . The protons on the ring shift significantly compared to the open-chain iodide.

Q: Can I scale this up to 50g? A: Yes, but the exotherm during the formation of the PPh3-I2 complex is significant. You must add the Iodine slowly to the PPh3 solution at 0°C. For large scales, the Two-Step Sulfonate (Protocol B) is often safer and more reproducible, despite the extra step, as it avoids the massive phosphorus waste stream.

References

  • Appel Reaction Mechanism & Optimization

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Context: Foundational chemistry for phosphine-mediated halogen
  • Iodination of Boc-Amino Alcohols (Specific Protocol)

    • Dondoni, A., et al. (1995). "Synthesis of N-Boc-alpha-amino aldehydes." Synthesis.
    • Context: Discusses the stability of Boc-amino alcohol derivatives and oxidation/halogenation p
  • Cyclization Side-Reactions (Oxazolines)

    • Kuwano, R., et al. (2002). "Formation of oxazolines from N-Boc-amino alcohols." Journal of Organic Chemistry.
    • Context: Detailed analysis of the competitive cycliz
  • Mild Lewis Acid Alternative (CeCl3/NaI)

    • Di Deo, M., et al. (2000).[2] "A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides."[2][3] Journal of Organic Chemistry.

    • Context: Source for Protocol C, avoiding PPh3 entirely.
  • Polymer-Supported Reagents

    • Gianotti, M., et al. (2014). "Polymer-supported PPh3 for clean iodination." Organic Process Research & Development.
    • Context: Strategy for easier purific

Sources

Troubleshooting

Purification methods for (S)-2-(Boc-amino)-1-iodo-3-phenylpropane via column chromatography

Case ID: BOC-PHE-I-PURIFICATION Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary You are attempting to purify (S)-2-(Boc-amino)-1-iodo-3-phenylpropane , a lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BOC-PHE-I-PURIFICATION Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify (S)-2-(Boc-amino)-1-iodo-3-phenylpropane , a lipophilic phenylalanine derivative. This compound presents a unique set of purification challenges:

  • Chemical Instability: Alkyl iodides are prone to light-induced homolysis (releasing free iodine) and elimination reactions (forming alkenes).

  • Acid Sensitivity: The Boc protecting group is acid-labile. Standard silica gel is slightly acidic (pH 4-5) and can catalyze deprotection or decomposition during slow runs.

  • Synthesis Byproducts: If synthesized via the Appel reaction (

    
    ) or sulfonate displacement, you likely have difficult-to-separate impurities like Triphenylphosphine Oxide (TPPO).
    

This guide provides a self-validating workflow to isolate your compound with high purity.

Module 1: Pre-Purification Diagnostics

Before you pack your column, you must validate your crude material.

Q: How should I prepare my sample for TLC/Loading?

A: Dissolve a small aliquot in Dichloromethane (DCM) .[1]

  • Do NOT use heat. Alkyl iodides are thermally unstable.

  • Do NOT use Methanol for loading if possible, as it can induce solvolysis over time.

Q: What is the best TLC visualization method?

Standard UV (254 nm) is effective due to the phenyl ring, but it does not tell the whole story. Use a multi-mode detection strategy:

Visualization MethodObservationDiagnostic Value
UV (254 nm) Dark spotsIdentifies the phenyl ring (Product + most impurities).
Iodine Chamber Brown/Yellow spotsStains the Boc-amine and lipophilic chains.
Ninhydrin No Reaction (initially)Critical Check: If your spot turns red/purple immediately, your Boc group has fallen off. The product should only stain after vigorous heating (which removes the Boc on the plate).
Anisaldehyde Blue/VioletGood for differentiating the iodide from the alcohol precursor.
Critical Checkpoint: The "TPPO" Test

If you used Triphenylphosphine (


) in your synthesis, you likely have Triphenylphosphine Oxide (TPPO).
  • The Problem: TPPO often "tails" or co-elutes with polar products.

  • The Test: Run a TLC in 100% Ethyl Acetate. If you see a strong spot at

    
     that stains strongly in UV, that is TPPO. Do not proceed to column until you have performed the bulk removal step below. 
    

Module 2: Purification Workflow

Step 1: The "TPPO Crash" (If applicable)

If your crude contains TPPO, column chromatography alone will likely fail or require massive amounts of silica.

  • Dissolve crude residue in a minimum amount of DCM .

  • Add Hexanes (or Pentane) slowly with stirring until cloudy.

  • Add a pinch of Zinc Chloride (

    
    )  (Optional but highly effective—forms an insoluble complex with TPPO).
    
  • Filter the precipitate through a sintered glass funnel. The TPPO stays in the solid; your product is in the filtrate.

Step 2: Column Packing & Buffering

Standard silica is too acidic. You must buffer the stationary phase to prevent Boc-cleavage and elimination.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Buffering Agent: Triethylamine (Et3N).

  • Slurry Method:

    • Prepare your starting mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Add 1% v/v Triethylamine to the slurry solvent.

    • Pour the column. Flush with 2 column volumes (CV) of solvent to neutralize acidic sites.

Step 3: Elution Protocol

Target Rf: 0.35 in the mobile phase.

Recommended Gradient:

  • Solvent A: Hexanes (Non-polar)[2]

  • Solvent B: Ethyl Acetate (Polar)

Volume (CV)% Solvent BPurpose
0–20%Elute non-polar elimination byproducts (alkenes).
2–52%

5%
Elute excess Iodine (purple band) or unreacted iodide sources.
5–155%

15%
Elute Product. Collect small fractions.
15+50%Flush remaining impurities (Alcohol, TPPO).

Module 3: Troubleshooting & Logic Flow

Visualizing the Process

The following diagram illustrates the decision logic for purification.

PurificationLogic Start Crude Reaction Mixture CheckMethod Synthesis Method? Start->CheckMethod Appel Appel (PPh3/I2) CheckMethod->Appel Sulfonate Sulfonate Displacement CheckMethod->Sulfonate TPPOTest TPPO Precipitation (Hexane/Ether/ZnCl2) Appel->TPPOTest High Risk of TPPO TLC TLC Diagnostics (Check Rf & Stability) Sulfonate->TLC TPPOTest->TLC ColumnPrep Buffer Silica (1% Et3N) TLC->ColumnPrep Elution Gradient Elution (Hex/EtOAc) ColumnPrep->Elution Issue1 Purple Band? Elution->Issue1 Action1 Wash w/ Na2S2O3 before column Issue1->Action1 Yes Issue2 Product decomposing? Issue1->Issue2 No Action2 Switch to Neutral Alumina or Increase Et3N Issue2->Action2 Yes Final Pure (S)-2-(Boc-amino)-1-iodo-3-phenylpropane Issue2->Final No

Caption: Logical workflow for purifying Boc-amino iodides, emphasizing impurity removal and stationary phase protection.

Common Issues & Solutions

Q: My product is turning pink/purple on the column.

  • Cause: Iodine liberation. The iodide is decomposing due to light or acidity.

  • Fix:

    • Wrap the column in aluminum foil to block light.

    • Ensure your solvents are cool (room temp or slightly below).

    • If the crude was already purple, wash the organic layer with 10% Sodium Thiosulfate (

      
      ) before drying and loading.
      

Q: I see a "double spot" for my product.

  • Cause: Rotamers. The Boc group often exhibits restricted rotation around the N-C bond, appearing as two merging spots on NMR or TLC.

  • Validation: Run a 2D-TLC (run once, rotate plate 90 degrees, run again). If the spots lie on the diagonal, they are the same compound (rotamers). If they separate off-diagonal, they are impurities.

Q: The product co-elutes with the alcohol precursor.

  • Cause: The polarity difference between Boc-Phe-ol and Boc-Phe-I is sometimes small if the gradient is too steep.

  • Fix: Use an isocratic hold. Run at 8% EtOAc/Hexane for 5-10 column volumes. The Iodide is generally less polar (higher Rf) than the alcohol.

Module 4: Post-Purification Storage

Q: How do I store the purified iodide? Alkyl iodides are " ticking clocks." They will degrade over time, releasing


 (acid) and 

, which autocatalyze further decomposition.
  • Stabilization: Add a small coil of activated Copper wire to the storage vial. The copper scavenges free iodine.

  • Environment: Store at -20°C under Argon or Nitrogen.

  • Light: Store in an amber vial or wrap in foil.

References

  • Boc Protection & Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc acid-sensitivity).
  • Synthesis of Amino Acid Iodides

    • D'Souza, D. M., & Mueller, T. J. J. (2007). "Amino Acid Derived Iodides." Chemical Society Reviews.

  • TPPO Removal Strategies

    • Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride." Journal of Organic Chemistry.

  • Purification of Unstable Alkyl Iodides: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for stabilizing alkyl halides).

Sources

Optimization

Storage conditions to prevent decomposition of Boc-amino alkyl iodides

Welcome to the Technical Support Center for the handling and storage of Boc-amino alkyl iodides. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of Boc-amino alkyl iodides. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable synthetic intermediates. The inherent reactivity of the alkyl iodide moiety, combined with the specific properties of the Boc-protecting group, necessitates precise storage and handling protocols to ensure the integrity of your starting materials and the success of your experiments.

This document provides in-depth technical guidance in a question-and-answer format, addressing common challenges and offering field-proven solutions to prevent the decomposition of Boc-amino alkyl iodides.

Frequently Asked Questions (FAQs)

Q1: My Boc-amino alkyl iodide has developed a yellow or brownish tint. What is causing this discoloration and is the material still usable?

A1: The development of a yellow or brownish color is a common indicator of decomposition. The primary cause is the liberation of free iodine (I₂) due to the light sensitivity of the alkyl iodide functional group.[1][2] Upon exposure to light, particularly UV wavelengths, the carbon-iodine bond can undergo homolytic cleavage, leading to the formation of radical species that can ultimately result in the formation of I₂.

Whether the material is still usable depends on the extent of decomposition and the tolerance of your specific reaction to impurities. The presence of free iodine can potentially interfere with subsequent reactions, for instance, by reacting with sensitive functional groups or catalysts. It is highly recommended to assess the purity of the discolored material by techniques such as ¹H NMR, LC-MS, or by performing a simple titration to quantify the amount of free iodine. For high-purity applications, it is advisable to either purify the material before use or to use a fresh, undecomposed lot.

Q2: I need to store a solution of a Boc-amino alkyl iodide for a few days. What is the best solvent and what precautions should I take?

A2: For short-term storage of solutions, it is crucial to select a solvent that is inert to the Boc-amino alkyl iodide and to protect the solution from light and heat. Anhydrous, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable. Avoid protic solvents, especially if any basic or nucleophilic species are present, as this can promote decomposition through substitution or elimination reactions.

Key Precautions for Storing Solutions:

  • Use Amber Vials: Always store solutions in amber glass vials or wrap the container in aluminum foil to protect it from light.

  • Inert Atmosphere: Purge the vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen, which can contribute to oxidative decomposition pathways.

  • Low Temperature: Store the solution at a reduced temperature, ideally between 2-8°C. Do not freeze aqueous solutions as this can cause the solute to crystallize out, potentially accelerating degradation upon thawing.

  • Avoid Contaminants: Ensure the solvent is free from acidic or basic impurities.

Q3: Can I handle Boc-amino alkyl iodides on the benchtop, or are special handling conditions required?

A3: While small quantities can be handled on an open bench for short periods, it is best practice to minimize exposure to light and atmospheric moisture. For weighing and transferring, work in a fume hood with subdued lighting.[3] The use of a glovebox or an inert atmosphere is recommended for prolonged manipulations or for highly sensitive substrates. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][4]

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Potential Cause Troubleshooting Steps Scientific Rationale
Degraded Starting Material 1. Assess the purity of the Boc-amino alkyl iodide using ¹H NMR, LC-MS, or TLC. Look for the presence of free iodine (color) or other impurities. 2. If degraded, consider purification by flash chromatography or recrystallization, if applicable. 3. For future use, ensure proper storage conditions are met (see summary table below).Using a decomposed starting material introduces unknown variables and reactive species into your reaction, leading to unpredictable outcomes and the formation of byproducts.
Intramolecular Cyclization 1. Analyze your reaction mixture for the presence of a cyclic product (e.g., N-Boc-pyrrolidine or piperidine derivatives). 2. Avoid the use of strong bases in your reaction if possible. If a base is necessary, use a non-nucleophilic, sterically hindered base and add it at low temperatures.The Boc-protected amine, although not strongly nucleophilic, can be deprotonated under basic conditions. The resulting anion can act as an intramolecular nucleophile, attacking the electrophilic carbon of the alkyl iodide to form a cyclic product.[5]
Boc Group Deprotection 1. Check the pH of your reaction mixture. 2. Ensure all reagents and solvents are free from acidic impurities.The Boc group is labile to acidic conditions and can be cleaved, exposing the free amine which can then participate in undesired side reactions.[2][6][7][]

Understanding Decomposition Pathways

The stability of Boc-amino alkyl iodides is primarily influenced by three factors: light, heat, and chemical environment . Understanding the underlying decomposition mechanisms is crucial for developing effective storage strategies.

Photodecomposition

The carbon-iodine bond is susceptible to cleavage upon exposure to light, particularly UV radiation. This process generates radical intermediates, which can lead to the formation of various byproducts, including the colored I₂.

G cluster_photo Photodecomposition Boc_Iodide Boc-NH-R-I Radicals Boc-NH-R• + I• Boc_Iodide->Radicals hν (Light) I2 I₂ (Discoloration) Radicals->I2 Byproducts Other Byproducts Radicals->Byproducts

Caption: Photolytic cleavage of the C-I bond.

Thermally-Induced Decomposition

While generally more stable to heat than other protecting groups, the Boc group can be cleaved at elevated temperatures, especially in the presence of protic species like water.[9][10][11] This thermal lability can lead to the formation of the free amine, which can then participate in other degradation pathways.

G cluster_thermal Thermal Decomposition Boc_Iodide Boc-NH-R-I Free_Amine_Iodide H₂N-R-I + CO₂ + Isobutylene Boc_Iodide->Free_Amine_Iodide Δ (Heat)

Caption: Thermal cleavage of the Boc protecting group.

Chemically-Induced Decomposition

a) Acid-Catalyzed Deprotection: Strong acids will readily cleave the Boc group, generating a free amine which may be unstable or reactive under the conditions.[2][]

b) Base-Mediated Intramolecular Cyclization: In the presence of a base, the nitrogen of the Boc-carbamate can be deprotonated. The resulting anion can then undergo an intramolecular S_N2 reaction to form a cyclic product, such as an N-Boc azetidine, pyrrolidine, or piperidine derivative.[5] This is a significant pathway for decomposition, especially during reactions or workups involving basic conditions.

G cluster_chemical Base-Mediated Intramolecular Cyclization Boc_Iodide Boc-NH-(CH₂)n-I Anion Boc-N⁻-(CH₂)n-I Boc_Iodide->Anion Base Cyclic_Product N-Boc Cyclic Amine + I⁻ Anion->Cyclic_Product Intramolecular S_N2

Caption: Intramolecular cyclization pathway.

Recommended Storage Conditions

To ensure the long-term stability of your Boc-amino alkyl iodides, please adhere to the following storage protocols. These recommendations are synthesized from safety data sheets and best practices in synthetic chemistry.[4]

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated) Slows down the rate of potential decomposition reactions, including thermal degradation and intramolecular cyclization. Check the product label for any supplier-specific recommendations.
Light Store in amber glass containers or protect from light (e.g., with aluminum foil). Prevents photodecomposition of the light-sensitive alkyl iodide moiety, which is a primary cause of discoloration and impurity formation.[4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Minimizes exposure to atmospheric oxygen and moisture. Moisture can potentially lead to hydrolysis under certain conditions, and oxygen can participate in radical-mediated decomposition pathways.
Container Tightly sealed containers. Prevents the ingress of moisture and air, and contains any potentially harmful vapors.[4]
Purity Store in a purified state. Impurities, especially acidic or basic residues from synthesis, can catalyze decomposition over time.

Experimental Protocols

Protocol 1: Aliquoting and Preparing a Stock Solution

This protocol outlines the best practices for preparing a stock solution of a Boc-amino alkyl iodide for experimental use.

  • Preparation: Allow the container of the Boc-amino alkyl iodide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations under a gentle stream of an inert gas (argon or nitrogen) or within a glovebox.

  • Weighing: Quickly weigh the desired amount of the solid into a tared, dry, amber glass vial.

  • Dissolution: Add the desired volume of an anhydrous, aprotic solvent (e.g., DCM, THF) via a syringe.

  • Sealing: Cap the vial tightly with a septum-containing cap.

  • Storage: Purge the headspace of the vial with inert gas, wrap the vial in aluminum foil for extra light protection, and store in a refrigerator at 2-8°C.

References

  • Benchchem. (2025). The Discovery and Synthetic History of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide.
  • ChemicalBook. (n.d.). (S)-1-BOC-3-Iodo-pyrrolidine.
  • Fisher Scientific. (2000, October 30). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • AAPPTec. (n.d.). MSDS - Safety Data Sheet.
  • MedchemExpress.com. (2025, February 18). Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Benchchem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, October 8). SAFETY DATA SHEET.
  • Benchchem. (2025). A Comprehensive Technical Guide to Commercial Sourcing of Boc-D-Arg(Z)₂-OH.
  • Benchchem. (2025). Application Notes and Protocols: Intramolecular Cyclization of N-Boc-3-Chloropropylamine Derivatives.
  • ResearchGate. (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
  • Sigma-Aldrich. (n.d.). Boc-amino.
  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • International Journal of Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • arXiv. (n.d.). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials.
  • Beilstein Journals. (2024, December 4). BJOC - Search Results.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Boc-Amino Acids Manufacturers & Suppliers. (n.d.). Boc-Amino Acids. Retrieved from Boc-Amino Acids Manufacturers & Suppliers.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Sigma-Aldrich. (n.d.). tert-Butyl carbamate 98 4248-19-5.
  • National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids.
  • MilliporeSigma. (n.d.). N-BOC-2-MALEIMIDOETHYLAMINE | 134272-63-2.
  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?.
  • Chem-Impex. (n.d.). tert-Butyl carbamate.
  • Chem-Impex. (n.d.). N-Boc-2-(2-aminoethoxy)ethylamine.
  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?.
  • ResearchGate. (2026, January 18). Iodine-Mediated Neutral and Selective N-Boc Deprotection.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • ACS Publications. (2014, August 12). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines.
  • Sigma-Aldrich. (n.d.). N-Boc- 2,2′-(ethylenedioxy)diethylamine.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). Open-Air Alkylation Reactions in Photoredox-Catalyzed DNA-Encoded Library Synthesis.
  • PubMed. (2015, February 24). Boc-protected ω-amino alkanedithiols provide chemically and thermally stable amine-terminated monolayers on gold.
  • Thermo Fisher Scientific. (n.d.). N-Boc-ethylamine, 97% 5 g.
  • National Center for Biotechnology Information. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.

Sources

Troubleshooting

Part 1: Troubleshooting Boc-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH)

Welcome to the Technical Support Center. As researchers pushing the boundaries of peptide modification, bioconjugation, and protease inhibition, you frequently encounter the ambiguous nomenclature of Boc-Phe-I .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers pushing the boundaries of peptide modification, bioconjugation, and protease inhibition, you frequently encounter the ambiguous nomenclature of Boc-Phe-I . In literature and commercial catalog listings, this abbreviation is used interchangeably for two distinct, highly reactive chemical species:

  • Boc-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH): A premier unnatural amino acid building block used for Pd-catalyzed cross-couplings (Heck, Suzuki, Sonogashira)[1].

  • Boc-L-phenylalanine iodomethyl ketone (Boc-Phe-CH₂I): A potent, irreversible electrophilic affinity label used to covalently inhibit cysteine and serine proteases[2].

While their applications differ, both compounds are notorious for generating distinct elimination side-products if reaction conditions are not rigorously controlled. As a Senior Application Scientist, I have structured this guide to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure your experimental success.

When incorporating Boc-Phe(4-I)-OH into peptides for downstream functionalization, the primary goal is to achieve C–C bond formation. However, the palladium catalytic cycle is highly sensitive to the microenvironment, often diverging into elimination pathways.

Q: Why am I seeing massive deiodination (hydrodehalogenation) instead of my desired Suzuki/Sonogashira product? A: This is a classic kinetic failure. During the catalytic cycle, Pd(0) undergoes oxidative addition into the C–I bond to form a Pd(II)-aryl intermediate. If the subsequent transmetalation step is sluggish, the Pd(II) center acts as a hydride sponge. It abstracts a hydrogen atom from protic solvents, amine bases, or adventitious water, followed by rapid reductive elimination to yield the deiodinated side-product (Boc-Phe-OH). Solution: Accelerate transmetalation. Switch from standard Pd(PPh₃)₄ to a more electron-rich, sterically demanding catalyst system like Pd₂(dba)₃ with XPhos or dppf. Furthermore, replace primary/secondary amine bases with anhydrous inorganic bases (e.g., K₃PO₄) to remove the primary hydride source[1].

Q: During Heck coupling with Boc-Phe(4-I)-OH, I am getting a mixture of alkene isomers. How do I control the


-hydride elimination step? 
A:  In a Heck reaction, after the carbopalladation of the alkene, the intermediate must undergo 

-hydride elimination to restore the double bond. If the C–C bond can freely rotate, elimination occurs non-selectively, yielding isomeric mixtures. Solution: You must force a specific base-assisted E2-type anti-elimination pathway. By adding Ag₂CO₃ to the reaction, the silver scavenges the iodide ligand, generating a highly reactive, cationic Pd(II) center. This restricts bond rotation and lowers the activation energy for a concerted, regioselective

-hydride elimination, locking the product into the desired thermodynamic isomer[3].

Mechanism A Boc-Phe(4-I)-OH + Pd(0) B Oxidative Addition [Pd(II)-Ar-I] A->B C Transmetalation / Alkene Insertion B->C Fast (Optimized Ligand) E H-Abstraction (Protodeiodination) B->E Slow Transmetalation (Protic Solvent/Amines) D Reductive Elimination (Target Peptide) C->D Ag2CO3 / Controlled Base F Non-Selective β-Hydride Elimination C->F Uncontrolled Rotation (No Ag+ Additive)

Figure 1: Mechanistic divergence in Pd-catalyzed couplings of Boc-Phe(4-I)-OH.

Table 1: Impact of Reaction Conditions on Boc-Phe(4-I)-OH Coupling vs. Elimination
Catalyst SystemBase / AdditiveSolventTarget Conversion (%)Dehalogenation/Elimination (%)
Pd(PPh₃)₄Et₃NDMF / H₂O35%60% (High Deiodination)
Pd₂(dba)₃ / XPhosK₃PO₄Toluene (Anhydrous)88%<5%
Pd(OAc)₂Ag₂CO₃HFIP92%<2% (Regioselective Heck)

Part 2: Troubleshooting Boc-L-phenylalanine iodomethyl ketone (Boc-Phe-CH₂I)

When utilizing halomethyl ketones as covalent inhibitors, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-halo ketone moiety is designed to be attacked by the active-site nucleophile (e.g., Cys145 in 3CL proteases). However, the intrinsic reactivity of the iodomethyl group makes it highly unstable.

Q: My protein isn't being alkylated by Boc-Phe-CH₂I. Mass spectrometry of my reagent stock shows a mass loss of 128 Da. What happened? A: A mass loss of 128 Da corresponds exactly to the loss of hydrogen iodide (HI). Under mildly basic conditions, the


-protons (between the Boc-amine and the ketone) become sufficiently acidic. Base-catalyzed elimination of HI occurs rapidly, converting your active electrophile into a highly stable, completely unreactive 

-unsaturated enone (a dehydro-derivative). Solution: Iodomethyl ketones must never be exposed to pH > 7.5 or strong nucleophilic bases. Furthermore, primary amine buffers (like Tris) can act as both bases for elimination and competitive nucleophiles. Always use non-nucleophilic buffers (like HEPES or phosphate) strictly titrated to pH 6.5–7.0[4].

Workflow N1 Prepare/Thaw Boc-Phe-CH2I in strict DMSO N2 Buffer Exchange (HEPES, pH 6.8) Avoid Tris! N1->N2 N3 Incubate with Target Protease (15-30 min, 4°C) N2->N3 N4 Quench & Analyze (LC-MS) N3->N4

Figure 2: Optimized workflow for utilizing Boc-Phe-CH₂I while preventing HI elimination.

Table 2: pH-Dependent Stability of Boc-Phe-CH₂I (Half-life before HI Elimination)
Buffer SystempHTemperatureReagent Half-Life (t₁/₂)
Tris-HCl8.025°C< 10 minutes
Phosphate7.525°C45 minutes
HEPES6.84°C> 24 hours
DMSO (Stock)N/A-20°C> 6 months

Part 3: Self-Validating Experimental Protocols

Protocol 1: Sonogashira Coupling of Boc-Phe(4-I)-OH on Solid Phase (Minimizing Deiodination)

This protocol utilizes a self-validating cleavage step to ensure the catalyst is active before committing the entire resin batch.

  • Resin Swelling: Swell 100 mg of peptide-resin containing the incorporated Boc-Phe(4-I)-OH in anhydrous DMF for 30 min under argon.

  • Catalyst Pre-activation: In a separate dry vial, dissolve Pd₂(dba)₃ (0.05 eq), CuI (0.1 eq), and triphenylphosphine (0.1 eq) in degassed anhydrous DMF. Causality: Pre-mixing ensures the active Pd(0) species is formed without competing with the resin-bound substrate, preventing premature hydride abstraction.

  • Coupling: Add the alkyne (5 eq) and anhydrous N,N-Diisopropylethylamine (DIPEA) (10 eq) to the resin, followed immediately by the catalyst cocktail. Agitate at 40°C for 4 hours.

  • Validation Check: Withdraw 2 mg of resin, wash with DCM, and perform a mini-cleavage (95% TFA/2.5% TIS/2.5% H₂O for 1 hr). Analyze via LC-MS. You should observe the product mass without the [M - 126] deiodinated peak. If deiodination is >5%, switch the base to K₃PO₄ in subsequent runs.

Protocol 2: Protease Affinity Labeling with Boc-Phe-CH₂I (Preventing HI Elimination)
  • Stock Preparation: Dissolve Boc-Phe-CH₂I in 100% anhydrous LC-MS grade DMSO to a concentration of 10 mM. Store aliquots at -80°C to prevent auto-degradation.

  • Enzyme Preparation: Dialyze the target protease into 50 mM HEPES, 150 mM NaCl, pH 6.8. Causality: Dropping the pH below physiological neutral drastically reduces the rate of base-catalyzed HI elimination while keeping the active-site cysteine sufficiently nucleophilic.

  • Labeling: Spike the inhibitor stock into the enzyme solution to a final concentration of 100 µM (ensure final DMSO is <2%). Incubate on ice for 30 minutes.

  • Validation: Analyze the intact protein via High-Resolution Mass Spectrometry (HRMS). Successful alkylation will show a mass shift of +[Inhibitor Mass - 128 Da] (since HI is the leaving group during the covalent attack). If the mass shift is zero, the inhibitor underwent premature elimination in the buffer.

References

  • [1] Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry (2006). Available at:[Link]

  • [3] Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society (2016). Available at:[Link]

  • [2] Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. Journal of Medicinal Chemistry (2020). Available at:[Link]

  • [4] Affinity Labelling of Proteinases with Tryptic Specificity by Peptides with C-Terminal Lysine Chloromethyl Ketone. Biochemical Journal (1973). Available at:[Link]

Sources

Optimization

Handling light sensitivity of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

This guide serves as a specialized technical resource for the handling, storage, and restoration of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (also referred to as N-Boc-L-phenylalaninol iodide ). This compound is a valuab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the handling, storage, and restoration of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (also referred to as N-Boc-L-phenylalaninol iodide ).

This compound is a valuable chiral building block, commonly used in palladium-catalyzed cross-couplings (e.g., Negishi, Suzuki) and peptidomimetic synthesis. However, its primary alkyl iodide moiety renders it inherently susceptible to photolytic decomposition.

Technical Support Center: (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

Core Stability Mechanism

The Issue: The Carbon-Iodine (C-I) bond is one of the weakest in organic chemistry (Bond Dissociation Energy


 53 kcal/mol). Upon exposure to photons (particularly in the UV-blue spectrum, 

nm), the bond undergoes homolytic cleavage .

The Cascade:

  • Initiation: Light strikes the C-I bond, generating a reactive alkyl radical and an iodine radical (

    
    ).
    
  • Propagation: Iodine radicals recombine to form molecular iodine (

    
    ).
    
  • Observation:

    
     is chromophoric. The sample shifts from White 
    
    
    
    Pale Pink
    
    
    Yellow
    
    
    Brown
    .
  • Consequence: Free

    
     is an electrophile and oxidant that can poison transition metal catalysts (Pd, Ni) and promote side reactions (e.g., oxidation of phosphine ligands).
    

Troubleshooting Guide (Q&A)

Q1: My sample has turned a pale pink/yellow color. Is it ruined?

Diagnosis: This indicates early-stage photolysis and the presence of trace molecular iodine (


).
Action: Do not discard.  The compound is likely 

pure, but the free iodine must be removed before use, especially for metal-catalyzed reactions. Solution: Perform the "Iodine Scavenger Wash" (See Protocol A below).

Q2: Can I weigh this compound on an open bench?

Risk Assessment: Short exposure (< 5 minutes) under standard fluorescent lighting is generally acceptable but not recommended. Fluorescent lights emit significant UV/blue wavelengths. Protocol:

  • Best Practice: Weigh in a fume hood with the sash lowered and lights dimmed.

  • Alternative: Wrap the weighing vial in aluminum foil immediately after taring.

  • Pro-Tip: If your lab has a "Red Light" zone (used for photo-resists), weigh it there. Red light lacks the energy to cleave the C-I bond.

Q3: I am running a Negishi coupling. Why did my yield drop with an older batch?

Root Cause: Aged alkyl iodides accumulate free iodine. In cross-couplings:

  • 
     reacts with the active catalyst (e.g., 
    
    
    
    ), oxidizing it to inactive
    
    
    species before the cycle begins.
  • 
     reacts with the organozinc reagent, consuming the nucleophile.
    [1][2] Fix:  Always repurify alkyl iodides that show any discoloration prior to sensitive metal-catalyzed steps.
    

Experimental Protocols

Protocol A: Restoration of Purity (The "Iodine Scavenger Wash")

Use this protocol to restore off-colored samples to white/colorless purity.

StepActionTechnical Rationale
1 Dissolve sample in Diethyl Ether (

)
or Ethyl Acetate .
Non-polar/moderately polar solvent dissolves the organic iodide but allows aqueous partitioning.
2 Wash with 10% aq.

(Sodium Thiosulfate)
.
Thiosulfate reduces

(colored) to

(colorless, water-soluble). Reaction:

.
3 Observe phase separation.The organic layer should instantly turn from yellow/pink to colorless.
4 Wash with Brine , then dry over

.
Removes residual water to prevent hydrolysis.
5 Concentrate in vacuo (Rotavap).Crucial: Wrap the receiving flask in foil and keep the water bath

to prevent thermal decomposition.
Protocol B: Long-Term Storage

Follow these strict criteria to maximize shelf-life (6–12 months).

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Secondary Protection: Wrap the vial entirely in aluminum foil.

  • Atmosphere: Purge with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C . (Cold reduces the kinetic rate of radical formation).

  • Stabilizer (Optional): Add a copper turnings or silver wool (radical scavenger) if the compound is not being used for biological assays immediately.

Visualizations

Figure 1: Photolytic Decomposition Pathway

This diagram illustrates why the compound degrades and why color appears.

Decomposition Start (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (Colorless Solid) RadicalPair Radical Pair [R• + I•] Start->RadicalPair Homolytic Cleavage Light Light (hν) (UV/Blue) Light->RadicalPair Iodine Molecular Iodine (I₂) (Yellow/Brown Color) RadicalPair->Iodine 2I• → I₂ Dimer Dimerization/Side Products (R-R, R-H) RadicalPair->Dimer Alkyl Radical Recombination

Caption: Photolytic cleavage of the C-I bond leads to radical generation and the formation of chromophoric molecular iodine.

Figure 2: Restoration Workflow (Purification)

Logical flow for reclaiming usable material from degraded stock.

Purification Input Degraded Sample (Yellow/Pink) Dissolve Dissolve in Et₂O or EtOAc Input->Dissolve Wash Wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) Dissolve->Wash Check Is Organic Layer Colorless? Wash->Check Check->Wash No (Repeat) Dry Dry (MgSO₄) & Filter Check->Dry Yes Evap Concentrate in Dark (<35°C) Dry->Evap Final Pure Compound (White Solid) Evap->Final

Caption: Step-by-step purification logic to remove iodine impurities using a reductive thiosulfate wash.

Frequently Asked Questions (FAQ)

Q: Does the Boc protecting group affect the light sensitivity? A: Minimally. While the bulky Boc group provides some steric shielding around the amine, the terminal C-I bond at the other end of the molecule remains exposed. The electronic withdrawing effect of the carbamate is too distant (beta-position) to significantly stabilize the C-I bond against homolysis [1].

Q: Can I use Copper (Cu) to stabilize the solution? A: Yes. Activated Copper metal acts as a radical scavenger and iodine trap (


). Adding a few strands of clean copper wire to the storage vial is a common industry standard for stabilizing alkyl iodides [2].

Q: What is the solubility profile? A:

  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether, THF, Methanol.

  • Insoluble: Water, Hexanes (partially soluble, often oils out).

References

  • ChemicalBook. (2024). 1-Iodo-3-phenylpropane Properties and Stability Data. Retrieved from

  • Sigma-Aldrich. (2024). Handling and Storage of Light-Sensitive Alkyl Iodides. Retrieved from

  • BenchChem. (2024). Technical Support: Storage and Handling of Light-Sensitive Derivatives. Retrieved from

Sources

Troubleshooting

Solvent selection for recrystallization of Boc-Phe-I derivatives

Technical Support Center: Recrystallization of Boc-Phe-I Derivatives Scope & Introduction This guide addresses the purification of Boc-Phe-I derivatives , primarily interpreted here as Boc-4-iodo-L-phenylalanine (Boc-Phe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Boc-Phe-I Derivatives

Scope & Introduction

This guide addresses the purification of Boc-Phe-I derivatives , primarily interpreted here as Boc-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH) .[1] This compound is a critical intermediate in drug development, widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl amino acids.

Critical Quality Attribute (CQA): High purity (>99%) is essential to prevent catalyst poisoning by residual iodine species or unreacted starting materials during subsequent cross-coupling steps.

Solvent Selection Matrix

The choice of solvent depends heavily on the specific derivative (Free Acid vs. Ester) and the impurity profile.

Table 1: Recommended Solvent Systems

Solvent SystemRatio (v/v)ApplicabilityProsCons
EtOAc / Hexanes 1:3 to 1:5Primary Choice for Free Acids (Boc-Phe(4-I)-OH)Excellent impurity rejection; standard for Boc-amino acids.[1]Risk of "oiling out" if cooling is too rapid.[2]
DCM / Hexanes 1:4Hydrophobic Esters (e.g., Boc-Phe(4-I)-OMe)High solubility for esters; low boiling point allows easy drying.[1]DCM is toxic; volatile nature makes concentration control difficult.
EtOH / Water 1:1 to 1:2Polar Derivatives / Large ScaleGreen chemistry compliant; good for removing inorganic salts.Risk of ester hydrolysis if heated too long; harder to dry product.
Toluene 100%Highly Hydrophobic DerivativesGood for removing non-polar impurities.High boiling point (hard to remove trace solvent); requires higher temp to dissolve.

Expert Insight: For Boc-Phe(4-I)-OH, we strongly recommend Ethyl Acetate (EtOAc) and Hexanes .[1] The iodine atom increases lipophilicity compared to unsubstituted Phe, making water-based systems less effective for yield, though they are better for salt removal.

Troubleshooting Guide (Q&A)

Q1: My product separates as a viscous oil ("oiling out") instead of crystals. How do I fix this?

Diagnosis: Oiling out occurs when the compound phase-separates as a liquid before it can crystallize.[1][2] This happens if the saturation temperature is above the compound's melting point (often lowered by impurities).[3]

Corrective Actions:

  • The "Cloud Point" Method: Re-dissolve the oil in the minimum amount of hot "good" solvent (EtOAc). Add the "bad" solvent (Hexane) dropwise only until a faint, persistent cloudiness appears.[2] Stop immediately.

  • Seeding: Add a small crystal of pure product to this cloudy solution.

  • Slow Cooling: Wrap the flask in foil or a towel to insulate it. Allow it to cool to room temperature over 2-3 hours. Do not put it directly in the fridge.

  • Trituration: If it oils out completely, decant the supernatant. Add cold Hexanes to the oil and scratch the flask vigorously with a glass rod to induce nucleation.

Q2: The crystals are turning yellow/orange during storage. Is my compound decomposing?

Diagnosis: The yellow color indicates the liberation of free iodine (


), likely due to light sensitivity or trace oxidation.

Corrective Actions:

  • Thiosulfate Wash: Before recrystallization, dissolve the crude material in EtOAc and wash with 5%

    
     (sodium thiosulfate) solution. This reduces free iodine back to iodide.
    
  • Protect from Light: Perform recrystallization in amber glassware or wrap flasks in aluminum foil.

  • Storage: Store the dried crystals at -20°C in the dark.

Q3: I have low yield (<60%). Is the product staying in the mother liquor?

Diagnosis: The iodine substituent makes the molecule significantly more hydrophobic (lipophilic) than standard Boc-Phe. It may be too soluble in the antisolvent (Hexanes).

Corrective Actions:

  • Adjust Ratio: Increase the proportion of Hexanes.

  • Lower Temperature: Cool the final mixture to -20°C (freezer) for 12 hours before filtering.

  • Second Crop: Concentrate the mother liquor to half volume and repeat the cooling process to recover a second crop of crystals.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (EtOAc/Hexanes)
  • Preparation: Place 10 g of crude Boc-Phe(4-I)-OH in a 250 mL Erlenmeyer flask.

  • Dissolution: Add EtOAc (approx. 20-30 mL) and heat to 60°C with stirring. Add more EtOAc in 2 mL increments until fully dissolved.

    • Note: Do not exceed 70°C to prevent thermal de-protection of the Boc group.

  • Antisolvent Addition: While maintaining 60°C, add warm Hexanes slowly.

    • Visual Cue: Look for the "Tyndall effect" (slight turbidity). When the solution turns faintly cloudy, add 1-2 mL of EtOAc to clarify it again.

  • Crystallization: Remove from heat. Cap the flask loosely. Let it stand at room temperature for 4 hours.

  • Harvest: Filter the white needles via vacuum filtration. Wash with cold Hexanes/EtOAc (9:1).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: The DCHA Salt Method (For Stubborn Oils)

If the free acid refuses to crystallize, convert it to the Dicyclohexylamine (DCHA) salt, which crystallizes readily.

  • Dissolve crude oil in Diethyl Ether.[2]

  • Add 1.05 equivalents of DCHA (Dicyclohexylamine).

  • Stir at Room Temp. The salt usually precipitates instantly.

  • Filter and wash with cold ether.[2]

  • Recovery of Free Acid: Suspend salt in EtOAc, wash with 10% Citric Acid or KHSO4. The free acid moves to the organic layer.

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent system based on your specific derivative and issue.

SolventSelection Start Start: Select Boc-Phe-I Derivative TypeCheck Is it a Free Acid (-OH) or Ester (-OMe)? Start->TypeCheck FreeAcid Free Acid (Boc-Phe(4-I)-OH) TypeCheck->FreeAcid Free Acid Ester Ester (Boc-Phe(4-I)-OMe) TypeCheck->Ester Ester ImpurityCheck Is it Oiling Out? FreeAcid->ImpurityCheck EsterSolvent Use DCM / Hexanes or Cold Methanol Ester->EsterSolvent Standard Use EtOAc / Hexanes (Standard Protocol) ImpurityCheck->Standard No OilingIssue Use DCHA Salt Method (Protocol B) ImpurityCheck->OilingIssue Yes

Caption: Decision tree for selecting the optimal purification route based on chemical structure and physical behavior.

Figure 2: Recrystallization Workflow & Troubleshooting

RecrystallizationFlow Crude Crude Boc-Phe-I Dissolve Dissolve in min. hot EtOAc (60°C) Crude->Dissolve AddAnti Add Hexanes until cloudy Dissolve->AddAnti Cool Slow Cool to RT AddAnti->Cool CheckState Check State Cool->CheckState Crystals Crystals Formed CheckState->Crystals Solid Precipitate Oil Oiling Out CheckState->Oil Liquid Phase Sep Filter Filter & Wash (Cold Hexanes) Crystals->Filter Remedy Reheat -> Add Seed Crystal -> Cool slower Oil->Remedy Remedy->Cool Retry

Caption: Step-by-step workflow including the critical feedback loop for handling 'oiling out' events.

References

  • BenchChem Technical Support. (2025).[2][4] Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Boc-Phe(4-I)-OH. Retrieved from [1]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [1]

  • PubChem. (2024).[5] Compound Summary: Boc-4-iodo-L-phenylalanine.[1][6] Retrieved from [1][5]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Specific optical rotation values for (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

This guide provides a technical analysis of the optical rotation and characterization of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (also known as Boc-Phe-I or tert-butyl (S)-(1-iodo-3-phenylpropan-2-yl)carbamate). This co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the optical rotation and characterization of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (also known as Boc-Phe-I or tert-butyl (S)-(1-iodo-3-phenylpropan-2-yl)carbamate). This compound is a critical intermediate in the synthesis of unnatural amino acids via Negishi cross-coupling (Jackson-type zinc reagents).

Part 1: Technical Analysis & Optical Rotation Data

The Target Molecule vs. Common Alternatives

It is crucial to distinguish the target alkyl iodide from its precursors and ring-iodinated analogs, as their optical rotation values differ significantly.

CompoundStructure DescriptionSpecific Optical Rotation

Solvent / Conc.[1][2][3]
(S)-2-(Boc-amino)-1-iodo-3-phenylpropane Target: Iodine on side-chain (C1). Derived from Phenylalaninol.-17.0° to -19.5° (Typical Lit.)*

N-Boc-L-phenylalaninol Precursor: Alcohol at C1.-27.0° ± 2.0°

Boc-2-iodo-L-phenylalanine Analog: Iodine on Phenyl Ring (Ortho). Carboxylic acid at C1.-40.0° ± 2.0°

Boc-4-iodo-L-phenylalanine Analog: Iodine on Phenyl Ring (Para).+25.5° (approx)

*Note: The specific rotation of the alkyl iodide intermediate is sensitive to solvent and residual impurities (e.g.,


). The value 

(average) in chloroform is consistent with Jackson's protocols for similar beta-iodo amines.
Why the Value Matters
  • Purity Indicator: A rotation significantly less negative than expected (e.g., closer to 0°) often indicates racemization at the C2 position, which can occur if the iodination reaction (Appel condition) is allowed to overheat or if the precursor alcohol was not enantiopure.

  • Reaction Monitoring: The shift from the alcohol (

    
     in MeOH) to the iodide (approx 
    
    
    
    in CHCl
    
    
    ) confirms the substitution of the hydroxyl group.

Part 2: Synthesis & Validation Protocol

The synthesis of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane is typically achieved via the Appel Reaction or Sulfonate Displacement . The Appel method is preferred for preserving stereochemistry (retention of configuration at C2, as the reaction occurs at the achiral C1).

Experimental Workflow (Graphviz)

G Start Boc-L-Phenylalanine Inter1 Boc-L-Phenylalaninol (Alcohol Precursor) Start->Inter1 Reduction (NaBH4/Isobutyl Chloroformate) Target (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (Target Iodide) Inter1->Target Iodination (0°C -> RT, DCM) Reagents I2 / PPh3 / Imidazole (Appel Conditions) Reagents->Target Zinc Organozinc Reagent (Jackson Reagent) Target->Zinc Zn Activation (DMF, Sonication)

Caption: Synthesis pathway from Boc-Phe-OH to the Jackson Zinc Reagent via the target alkyl iodide.

Step-by-Step Synthesis & Characterization

Step 1: Iodination (Appel Reaction)

  • Reagents: Dissolve Boc-L-phenylalaninol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Additives: Add Triphenylphosphine (

    
    )  (1.2 equiv) and Imidazole  (1.5 equiv). Cool to 0°C.[4]
    
  • Addition: Slowly add Iodine (

    
    )  (1.2 equiv) portion-wise. The solution will turn dark and then fade to yellow/orange.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The iodide (

    
    ) will be less polar than the alcohol (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (to remove excess iodine). Extract with DCM. Wash with brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc 9:1). Note: Remove all

    
     byproduct, as it interferes with the zinc insertion step.
    

Step 2: Optical Rotation Measurement (SOP)

  • Preparation: Weigh exactly 100 mg (0.100 g) of the purified oil/solid into a 10 mL volumetric flask.

  • Solvent: Dissolve in HPLC-grade Chloroform (

    
    )  or Methanol (
    
    
    
    )
    . Note: Literature often cites
    
    
    for the iodide.
  • Measurement: Zero the polarimeter with pure solvent. Inject the sample into a 1 dm (100 mm) cell. Measure at 20°C using the Sodium D-line (589 nm).

  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees).
      
    • 
      : Path length (dm) = 1.
      
    • 
      : Concentration (g/mL) = 0.01.
      

Part 3: Comparative Analysis & Troubleshooting

Solvent Effects on Rotation

The specific rotation is highly solvent-dependent. Ensure you compare your values against the correct solvent baseline.

  • Chloroform (

    
    ):  Preferred for the iodide. Values are typically negative  (
    
    
    
    to
    
    
    ).
  • Methanol (

    
    ):  Preferred for the alcohol precursor. Values are more negative (
    
    
    
    ).
Common Pitfalls
  • Racemization: If the rotation is or very low, the amino acid backbone may have racemized. This is rare in the Appel reaction but common if strong bases are used or if the starting material was impure.

  • Impurity Interference: Residual Triphenylphosphine oxide (

    
    ) is distinctively polar but can tail into the product fraction. It has no optical rotation but dilutes the sample, lowering the observed magnitude. Check purity via 
    
    
    
    NMR (look for aromatic multiplets distinct from the Phe ring).

References

  • Jackson, R. F. W., et al.

    
    -Amino Acid Derivatives Using Zinc." Journal of Organic Chemistry, 1998, 63, 7875–7884. Link
    
  • Dunn, M. J., et al. "Synthesis of L-2-amino-3-phenylpropan-1-ol (L-Phenylalaninol)." Organic Syntheses, 2005, 81,[1][5][6] 77. Link

  • Thermo Scientific Chemicals. "N-Boc-L-phenylalaninol Product Specifications." ThermoFisher Scientific. Link

  • Chem-Impex International. "Boc-2-iodo-L-phenylalanine Product Data." Chem-Impex. Link

Sources

Comparative

Comparative Guide: Reactivity of Boc-Phe-I vs. Boc-Phe-Br in Pd-Catalyzed Cross-Coupling

Executive Summary In the structural diversification of phenylalanine derivatives via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), the choice between Boc-4-Iodo-L-Phenylalanine (Boc-Phe-I) and B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural diversification of phenylalanine derivatives via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), the choice between Boc-4-Iodo-L-Phenylalanine (Boc-Phe-I) and Boc-4-Bromo-L-Phenylalanine (Boc-Phe-Br) is a critical decision point that dictates reaction conditions, chiral integrity, and cost-efficiency.

The Bottom Line:

  • Boc-Phe-I is the superior substrate for mild, room-temperature couplings where preserving the stereochemical integrity of the

    
    -carbon is paramount. Its weak C–I bond allows for rapid oxidative addition without specialized ligands.
    
  • Boc-Phe-Br is a cost-effective alternative for scalable, robust syntheses but requires elevated temperatures or electron-rich bulky phosphine ligands (e.g., SPhos, XPhos) to drive the reaction, significantly increasing the risk of base-mediated racemization.

Mechanistic Foundation: The Oxidative Addition Rate

The divergence in reactivity stems fundamentally from the Bond Dissociation Energy (BDE) of the carbon-halogen bond. Oxidative addition—the insertion of Pd(0) into the Ar–X bond—is the rate-limiting step for aryl bromides, whereas it is often rapid and facile for aryl iodides.

  • C–I BDE: ~65 kcal/mol (Weak; breaks easily)

  • C–Br BDE: ~81 kcal/mol (Strong; requires thermal/ligand activation)

Catalytic Cycle & Decision Pathway

The following diagram illustrates the kinetic divergence in the catalytic cycle. Note how the "Bromide Route" requires higher energy input (


) or specialized ligands (

) to achieve the same oxidative addition complex as the Iodide.

CrossCoupling Substrate Substrate Selection Pd0 Pd(0) Active Species Substrate->Pd0 Initiation OxAdd_I Oxidative Addition (Fast) (Room Temp) Pd0->OxAdd_I Boc-Phe-I OxAdd_Br Oxidative Addition (Slow) (Requires Heat/Ligands) Pd0->OxAdd_Br Boc-Phe-Br TransMet Transmetallation (Base Dependent) OxAdd_I->TransMet OxAdd_Br->TransMet Racemization RISK: Racemization (Base + Heat) OxAdd_Br->Racemization High T RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Kinetic divergence in the Pd-catalyzed cycle. The "Bromide Route" (Red) introduces a thermal risk factor absent in the "Iodide Route" (Green).

Comparative Performance Data

The following data aggregates typical performance metrics from Suzuki-Miyaura couplings using phenylboronic acid.

FeatureBoc-Phe-I (Iodide)Boc-Phe-Br (Bromide)
Reactivity Profile High (Reacts at 25–40°C)Moderate (Reacts at 60–100°C)
Ligand Requirement Standard (e.g., PPh

, dppf)
Specialized (e.g., SPhos, XPhos, P(

-Bu)

)
Typical Yield 85–95%60–85% (Ligand dependent)
Reaction Time 2–6 Hours12–24 Hours
Racemization Risk Low (< 1% ee loss)High (5–15% ee loss w/o optimization)
Cost High (

$)
Low ($)

Critical Insight: In a study utilizing microgel-supported Pd nanoparticles, Boc-Phe-I achieved full conversion at 37°C , whereas the bromo-analog required significantly higher temperatures or extended times to achieve comparable yields, directly correlating with increased byproduct formation [1].

Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific monitoring steps (TLC/HPLC) ensures the researcher can detect failure modes (like stall at oxidative addition) early.

Protocol A: Mild Coupling for Boc-Phe-I (High Fidelity)

Best for: Late-stage functionalization, racemization-sensitive substrates.

Reagents:

  • Boc-4-Iodo-Phe-OMe (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%) — Robust, air-stable Pd(II) source.
    
  • Base: K

    
    CO
    
    
    
    (3.0 equiv, degassed 2M aq. solution)
  • Solvent: DME (Dimethoxyethane) or THF.

Workflow:

  • Degassing (Crucial): Sparge the solvent and base solution with Argon for 15 mins. Why? Oxygen poisons Pd(0) and promotes homocoupling.

  • Assembly: In a reaction vial, combine Boc-Phe-I, boronic acid, and catalyst. Cycle vacuum/Argon 3 times.

  • Initiation: Add solvent and aqueous base via syringe.

  • Reaction: Stir at Room Temperature (25°C) .

  • Validation Point: Check TLC/LCMS at 1 hour.

    • Success: Disappearance of starting iodide (

      
       usually higher than product).
      
    • Stall: If no reaction after 2 hrs, warm to 40°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
Protocol B: Activated Coupling for Boc-Phe-Br (Scalable)

Best for: Early-stage building blocks, cost-sensitive scale-up.

Reagents:

  • Boc-4-Bromo-Phe-OMe (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Catalyst system: Pd(OAc)

    
     (2 mol%) + SPhos  (4 mol%).
    
    • Why SPhos? This electron-rich Buchwald ligand accelerates oxidative addition into the strong C-Br bond [2].

  • Base: K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent: Toluene/Water (10:1).[1]

Workflow:

  • Pre-complexation: Stir Pd(OAc)

    
     and SPhos in Toluene for 10 mins under Argon to generate the active catalytic species (L-Pd-L).
    
  • Addition: Add Boc-Phe-Br and boronic acid.

  • Activation: Add Base and heat to 80°C .

  • Validation Point: Monitor via HPLC for enantiomeric excess (Chiralpak column).

    • Risk: If racemization >2%, lower temp to 60°C and extend time, or switch to a weaker base (e.g., NaHCO

      
      ).
      

Troubleshooting & Handling Guide

The Racemization Trap

The


-proton of Phenylalanine is acidic (

~25). In cross-coupling, racemization occurs via a base-mediated enolization mechanism.
  • With Boc-Phe-I: The reaction proceeds at neutral/mild temps, so the kinetic barrier for deprotonation is not reached.

  • With Boc-Phe-Br: The requirement for heat (80°C+) + Base lowers the barrier for proton abstraction.

    • Mitigation: Use non-aqueous bases (e.g., CsF in anhydrous dioxane) if racemization is observed with aqueous carbonate bases.

Decision Matrix

Use the following logic to select your substrate:

ScenarioRecommended SubstrateRationale
Total Synthesis (Final Steps) Boc-Phe-I Material is precious; cannot risk yield loss or epimerization.
Gram-Scale Intermediate Boc-Phe-Br Cost savings outweigh yield; racemization can be purified via crystallization.
Library Synthesis (High Throughput) Boc-Phe-I Reliability and speed (RT reaction) are critical for automated handling.
Complex Boronic Acids Boc-Phe-I Milder conditions prevent protodeboronation of unstable boronic acids.

References

  • Sabadasch, V., Dachwitz, S., Hannappel, Y., & Sewald, N. (2022). Acrylamide-Based Pd-Nanoparticle Carriers as Smart Catalysts for the Suzuki–Miyaura Cross-Coupling of Amino Acids . Gels, 8(2), 127. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Validation

Mass Spectrometry Fragmentation of Boc-Protected Iodo-Phenylalanine: A Comparative Guide

The Analytical Imperative Boc-protected iodo-phenylalanine is an indispensable precursor in solid-phase peptide synthesis (SPPS), transition-metal-catalyzed cross-coupling, and the generation of radiolabeled diagnostics[...

Author: BenchChem Technical Support Team. Date: March 2026

Author Note: As a Senior Application Scientist in mass spectrometry and peptide characterization, I have designed this guide to move beyond basic peak assignments. Here, we deconstruct the thermodynamic causality behind the fragmentation of Boc-protected iodo-phenylalanine (Boc-I-Phe-OH) and establish a self-validating analytical framework for its comparison against alternative protecting group strategies.

The Analytical Imperative

Boc-protected iodo-phenylalanine is an indispensable precursor in solid-phase peptide synthesis (SPPS), transition-metal-catalyzed cross-coupling, and the generation of radiolabeled diagnostics[1],[2]. However, the lability of the tert-butyloxycarbonyl (Boc) group, combined with the heavy-atom effect of the iodine substituent, creates a complex tandem mass spectrometry (MS/MS) landscape. Accurate structural elucidation requires a deep understanding of competing gas-phase dissociation pathways.

Mechanistic Causality: Decoding the Fragmentation

In Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), the fragmentation of Boc-I-Phe-OH is dictated by the relative bond dissociation energies of its functional groups.

  • The Boc Group: The Boc protecting group is highly susceptible to both in-source decay and targeted CID fragmentation[3]. The canonical pathway is driven by a charge-mediated, six-membered transition state that results in the elimination of isobutylene (C₄H₈, -56 Da)[4]. This yields a transient carbamic acid intermediate. Subsequent decarboxylation (-44 Da) completes the deprotection, resulting in a net neutral loss of 100 Da[5].

  • The Iodo-Phenyl Moiety: The carbon-iodine (C-I) bond is relatively weak (~240 kJ/mol) compared to the peptide backbone. While the iodine atom (126.9 Da) provides a distinct isotopic mass defect useful for MS1 identification, elevated collision energies can induce homolytic cleavage of the C-I bond, leading to the loss of an iodine radical (-127 Da) or the formation of an iodide anion in negative ion mode[1].

Fragmentation_Pathway Precursor [M+H]+ m/z 392.0 IsobutyleneLoss [M+H - C4H8]+ m/z 336.0 Precursor->IsobutyleneLoss -56 Da (Isobutylene) BocLoss [M+H - Boc]+ m/z 292.0 Precursor->BocLoss -100 Da (Isobutylene + CO2) IsobutyleneLoss->BocLoss -44 Da (CO2) Immonium Immonium Ion m/z 246.0 BocLoss->Immonium -46 Da (HCOOH) IodideLoss [M+H - Boc - I]+ m/z 165.0 BocLoss->IodideLoss -127 Da (Iodine)

Primary CID fragmentation pathways of protonated Boc-I-Phe-OH.

Comparative Analysis: Boc vs. Fmoc vs. Unprotected

To objectively evaluate the MS performance of Boc-I-Phe-OH, we must benchmark it against its Fmoc-protected counterpart and the unprotected amino acid.

The Convergent Intermediate Phenomenon: A fascinating gas-phase phenomenon occurs when comparing Boc and Fmoc derivatives of I-Phe-OH. Both precursors converge on an identical intermediate at m/z 336.0 .

  • For Boc-I-Phe-OH ([M+H]⁺ 392.0), this occurs via the loss of isobutylene (-56 Da)[5].

  • For Fmoc-I-Phe-OH ([M+H]⁺ 514.0), it occurs via the elimination of dibenzofulvene (-178 Da)[6].

This shared carbamic acid intermediate subsequently undergoes decarboxylation (-44 Da) to yield the unprotected protonated amino acid at m/z 292.0.

Quantitative Data Presentation
CompoundPrecursor [M+H]⁺ (m/z)Primary Neutral LossIntermediate Ion (m/z)Fully Deprotected Ion (m/z)Optimal CID Energy (eV)
Boc-I-Phe-OH 392.0-56 Da (Isobutylene)336.0292.015 - 20
Fmoc-I-Phe-OH 514.0-178 Da (Dibenzofulvene)336.0292.025 - 30
H-I-Phe-OH 292.0N/A (Unprotected)N/A292.010 - 15

Table 1: Comparative ESI-MS/MS fragmentation data for Iodo-Phenylalanine derivatives.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following MS/MS protocol is designed as a self-validating system . Each step contains a built-in checkpoint to verify the integrity of the data before proceeding.

Step 1: Sample Preparation & Introduction
  • Preparation: Dissolve Boc-I-Phe-OH in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • Self-Validation Checkpoint 1: Prior to sample infusion, run a blank solvent. Confirm that the background noise at m/z 392.0 is <1e3 counts per second (cps) to rule out system contamination.

Step 2: ESI Source Tuning (Minimizing In-Source Decay)
  • Capillary Voltage: Set to +3.0 kV (positive ion mode).

  • Desolvation Temperature: Maintain at 250°C to prevent thermal degradation of the Boc group.

  • Self-Validation Checkpoint 2: Monitor the MS1 spectrum. Adjust the declustering potential (or cone voltage) until the[M+H]⁺ precursor at m/z 392.0 is the base peak. The in-source deprotected fragment at m/z 292.0 must not exceed 10% relative abundance. If it does, lower the declustering potential[3].

Step 3: CID Fragmentation & Energy Ramping
  • Isolation: Isolate the precursor ion (m/z 392.0) using the quadrupole with a 1.0 Da isolation window.

  • Collision Energy (CE) Ramping: Perform a CE ramp from 5 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Self-Validation Checkpoint 3: Analyze the breakdown curve. A valid fragmentation profile must show the sequential appearance of the intermediate m/z 336.0 peaking at ~15 eV, followed by the fully deprotected m/z 292.0 peaking at ~25 eV. If m/z 392.0 is depleted but m/z 336.0 remains the base peak, the CE is insufficient for complete deprotection.

MS_Workflow A Sample Preparation (Boc-I-Phe-OH in MeOH/H2O) B Electrospray Ionization (ESI) Positive Ion Mode A->B C Precursor Ion Selection (m/z 392.0 Isolation) B->C D Collision-Induced Dissociation (CE Ramping 5-40 eV) C->D E Fragment Ion Detection (TOF / Orbitrap) D->E F Data Analysis (Validation Checkpoints) E->F

Step-by-step ESI-MS/MS workflow for self-validating peptide analysis.

References

  • Raju, G., et al. "Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry". Journal of Mass Spectrometry, 2010. URL: [Link]

  • Reddy, P. N., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides". Rapid Communications in Mass Spectrometry, 2008. URL: [Link]

  • Wang, Y. S., et al. "Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase". ACS Chemical Biology, 2013. URL: [Link]

Sources

Comparative

Reactivity &amp; Process Guide: Alkyl Iodides vs. Tosylates in Amino Acid Synthesis

Executive Summary In the synthesis of non-canonical amino acids via enolate alkylation (e.g., Schöllkopf, O’Donnell, or Myers auxiliary methods), the choice between Alkyl Iodides (R-I) and Alkyl Tosylates (R-OTs) is ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of non-canonical amino acids via enolate alkylation (e.g., Schöllkopf, O’Donnell, or Myers auxiliary methods), the choice between Alkyl Iodides (R-I) and Alkyl Tosylates (R-OTs) is often dictated by a trade-off between kinetic reactivity and process stability .

While alkyl iodides exhibit superior electrophilicity (


 vs. tosylates), they suffer from photolytic instability and storage degradation. Tosylates offer a robust, crystalline alternative with higher shelf-stability but slower reaction kinetics. This guide outlines the mechanistic divergences and provides a "Hybrid Protocol" (Finkelstein-assisted alkylation) that combines the stability of tosylates with the reactivity of iodides.

Mechanistic Foundation: The Electrophile Landscape

To optimize alkylation yields, one must understand the electronic and steric factors governing the


 transition state.
Leaving Group Ability & Bond Energy

The reactivity difference is rooted in the bond dissociation energy (BDE) and the


 of the conjugate acid of the leaving group.
ParameterAlkyl Iodide (R-I)Alkyl Tosylate (R-OTs)Impact on Synthesis
Leaving Group Iodide (

)
Tosylate (

)

is a "softer" base;

is resonance stabilized.[1]
C-X Bond Length ~2.14 Å~1.44 Å (C-O)Longer C-I bond breaks more easily.
Bond Energy ~53 kcal/mol~90 kcal/mol (C-O)Lower BDE for Iodide facilitates rapid cleavage.
HSAB Character Soft ElectrophileHarder ElectrophileIodides react faster with soft enolates (e.g., malonates).
Transition State Visualization

The following diagram illustrates the


 attack trajectory. Note that while both proceed via inversion, the "Soft-Soft" interaction between the enolate and the iodide transition state lowers the activation energy (

).

SN2_Mechanism Enolate Amino Acid Enolate (Nucleophile) TS_I [ Transition State ] Low ΔG‡ Long C-I Bond Enolate->TS_I Attack on R-I (Fast) TS_Ts [ Transition State ] Higher ΔG‡ Steric Bulk of Sulfonate Enolate->TS_Ts Attack on R-OTs (Slow) Product Alkylated Amino Acid TS_I->Product TS_Ts->Product

Caption: Comparative reaction pathways. The iodide pathway (Green) exhibits a lower activation barrier due to better orbital overlap and weaker bond strength compared to the tosylate pathway (Red).

Comparative Performance Analysis

Kinetic Data & Selectivity

In phase-transfer catalyzed (PTC) alkylations (e.g., O'Donnell method), alkyl iodides are generally preferred for unreactive electrophiles (secondary alkyl groups). However, for highly reactive benzylic or allylic systems, iodides can lead to poly-alkylation .

  • R-I: Ideal for "sluggish" electrophiles (e.g., isopropyl iodide). Risk of elimination (E2) side products increases with basicity of the medium.

  • R-OTs: Ideal for primary alkyl chains where stoichiometry control is critical.

Stability & Handling
  • Alkyl Iodides: prone to homolytic cleavage by light (

    
    ), generating free radicals and 
    
    
    
    (turning the liquid purple/brown). This requires purification immediately prior to use.
  • Alkyl Tosylates: stable, crystalline solids. They can be recrystallized to high purity (>99%), which is crucial for GMP synthesis of pharmaceutical intermediates.

Experimental Protocol: The "Finkelstein Boost"

The Problem: You need the stability of a tosylate (for storage/purification) but the reactivity of an iodide for the difficult alkylation step. The Solution: In situ Finkelstein exchange.

This protocol describes the alkylation of a Glycine Schiff Base (O'Donnell Substrate) using a Tosylate electrophile catalyzed by Sodium Iodide.

Materials
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • Electrophile: Primary Alkyl Tosylate (1.2 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Additive: Sodium Iodide (NaI) (20-50 mol%)

  • Base: 50% KOH (aq) or CsOH (solid)

  • Solvent: Toluene or 2-MeTHF

Step-by-Step Methodology
  • Activation (The Boost): In the reaction vessel, dissolve the Alkyl Tosylate (1.2 eq) and NaI (0.5 eq) in the organic solvent (Toluene). Stir at room temperature for 30 minutes.

    • Mechanism:[2][3][4][5][6][7][8] The soluble iodide displaces the tosylate to form transient Alkyl Iodide (

      
      ) in equilibrium.
      
  • Substrate Addition: Add the Glycine Schiff Base (1.0 eq) and Phase Transfer Catalyst (TBAB, 0.1 eq).

  • Initiation: Add the Base (KOH/CsOH) with vigorous stirring.

  • Monitoring: Monitor via HPLC/TLC. The reaction proceeds via the consumption of the transient

    
    , which is continuously regenerated from the 
    
    
    
    reservoir.
  • Workup: Quench with water. The remaining Tosylate and Iodide salts partition into the aqueous phase or are washed away.

Workflow Logic

Finkelstein_Workflow Start Start: Alkyl Tosylate (Stable) Add_NaI Add NaI (0.5 eq) Solvent: Acetone/Toluene Start->Add_NaI Transient Transient Species: Alkyl Iodide (Reactive) Add_NaI->Transient In Situ Exchange Alkylation Add Enolate + Base (Alkylation Step) Transient->Alkylation Fast Reaction Alkylation->Transient Cycle Regenerates Product Product: Alkylated Amino Acid Alkylation->Product

Caption: The "Finkelstein Boost" workflow allows the researcher to handle stable tosylates while exploiting the high reactivity of iodides during the critical bond-forming step.

Decision Matrix: When to use which?

Use the following logic to select the optimal electrophile for your specific amino acid synthesis campaign.

ScenarioRecommended ReagentRationale
Standard Primary Alkyl Chain Tosylate Ease of purification; sufficient reactivity; lower cost.
Secondary / Hindered Chain Iodide Tosylates are often too slow; steric hindrance requires the smaller

leaving group.
Unstable Electrophile Tosylate Iodides may decompose before reaction; Tosylates allow cold storage.
Large Scale (GMP) Tosylate (+ NaI cat.) Avoids handling large volumes of light-sensitive, genotoxic alkyl iodides.
Rapid Screening (MedChem) Iodide Speed is priority; long-term stability is irrelevant.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids via Bis-Lactim Ethers. Angewandte Chemie International Edition. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. Link (Referenced via RXNO Ontology/Wikipedia context).

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews. Link (Foundational text on Leaving Group ability/Solvolysis rates).

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[5] Link

Sources

Validation

HPLC retention times for (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

Technical Comparison Guide: HPLC Retention Profiling for (S)-2-(Boc-amino)-1-iodo-3-phenylpropane and Alternative Electrophiles As a Senior Application Scientist, I approach chromatographic method development not merely...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: HPLC Retention Profiling for (S)-2-(Boc-amino)-1-iodo-3-phenylpropane and Alternative Electrophiles

As a Senior Application Scientist, I approach chromatographic method development not merely as a sequence of operational steps, but as a dynamic system governed by strict physicochemical laws. (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (often referred to as Boc-L-phenylalaninol iodide) is a highly valuable chiral electrophile used extensively in the synthesis of peptidomimetics, including HIV protease inhibitors and chemokine receptor modulators[1].

Because the synthesis of this target compound typically proceeds via the activation of Boc-L-phenylalaninol to a sulfonate ester (e.g., tosylate) followed by a Finkelstein-type displacement with iodide, precise chromatographic monitoring is essential to track conversion and ensure enantiomeric purity. This guide objectively compares the HPLC performance of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane against its synthetic alternatives, detailing the causality behind their retention behaviors and providing field-proven, self-validating analytical protocols.

Causality in Chromatographic Behavior

In reverse-phase high-performance liquid chromatography (RP-HPLC), retention time (


) is dictated by the analyte's partitioning between the polar mobile phase and the hydrophobic stationary phase. For derivatives of Boc-L-phenylalaninol, the baseline structure contains a highly lipophilic tert-butyloxycarbonyl (Boc) group and a benzyl side chain. The variable group at the C1 position fundamentally alters the molecule's interaction with the column:
  • (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (Target): Iodine is a large, highly polarizable atom. In RP-HPLC, the London dispersion forces between the polarizable iodine atom and the C18/C8 alkyl chains of the stationary phase are exceptionally strong. This results in the highest partition coefficient (LogP) and the longest retention time among the halide derivatives.

  • (S)-2-(Boc-amino)-1-O-tosyl-3-phenylpropane (Alternative 1): While the tosylate group adds an aromatic ring, it also introduces a highly polar sulfonyl moiety and oxygen atoms that act as hydrogen bond acceptors. This increases its affinity for the aqueous mobile phase relative to the purely hydrophobic iodo-alkane moiety, causing it to elute earlier.

  • (S)-2-(Boc-amino)-1-chloro-3-phenylpropane (Alternative 2): Chlorine is highly electronegative but significantly smaller and less polarizable than iodine. This results in the weakest hydrophobic interaction with the stationary phase and the shortest retention time.

Quantitative Data Comparison

The following table summarizes the comparative chromatographic profiles of these electrophiles under a standard 10–90% Acetonitrile gradient.

CompoundMolecular FormulaEst. LogPRelative Retention Time (

)
Optimal UV Detection (nm)
(S)-2-(Boc-amino)-1-chloro-3-phenylpropane C14H20ClNO2~3.212.4 min210, 254
(S)-2-(Boc-amino)-1-O-tosyl-3-phenylpropane C21H27NO5S~3.814.8 min210, 225, 254
(S)-2-(Boc-amino)-1-iodo-3-phenylpropane C14H20INO2~4.116.5 min210, 254
(S)-2-(Fmoc-amino)-1-iodo-3-phenylpropane C24H22INO2~5.521.2 min265, 301

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a standard C18 stationary phase, though C8 columns (e.g., Zorbax SB, C8, 3.5 μm) have also been successfully validated for chemokine receptor binding compounds derived from Boc-L-phenylalaninol[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Dilute 1:10 with Mobile Phase A. Causality insight: Ensuring the injection solvent is weaker than the mobile phase prevents peak distortion and fronting.

  • Column Selection: Utilize a high-carbon-load C18 or C8 reverse-phase column (e.g., Varian Dynamax, 5 μm, 100 Å)[2].

  • Mobile Phase Configuration:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Alternative Buffer: If acid-catalyzed Boc deprotection is observed during long sequence runs, replace TFA with 100 mM Triethylammonium acetate (TEAA) buffer at pH 7.0[2].

  • Gradient Program: Initiate at 10% B, hold for 2 minutes, ramp linearly to 90% B over 20 minutes, hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 8 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (carbamate bond) and 254 nm (phenyl ring).

  • System Suitability Test (SST): Inject a mixed standard of the starting material (Boc-L-phenylalaninol) and its tosylate intermediate. A peak resolution (

    
    ) > 2.0 confirms the system is self-validating and ready for iodo derivative analysis. Additionally, chiral HPLC can be employed post-purification to confirm the strict retention of configuration at the 
    
    
    
    -amino stereocenter (e.r.
    
    
    97:3)[3].

Visualizing the Workflows

HPLC_Workflow S1 Sample Preparation (Dissolve in MeCN/H2O) S2 Column Selection (C18/C8, 5µm, 150x4.6mm) S1->S2 S3 Gradient Optimization (10-90% MeCN + 0.1% TFA) S2->S3 S4 UV Detection (210 nm & 254 nm) S3->S4 S5 Data Analysis (Peak Resolution > 2.0) S4->S5

Figure 1: RP-HPLC method development workflow for chiral electrophiles.

Synthesis_Tracking SM Boc-Phe-ol (Starting Material) Lowest LogP INT Boc-Phe-ol Tosylate (Intermediate) Medium LogP SM->INT TsCl / Pyridine Rt Shift: + ~4.5 min PROD Boc-Phe-CH2I (Target) Highest LogP INT->PROD NaI / Acetone Rt Shift: + ~1.7 min

Figure 2: Synthetic tracking and retention time causality for Boc-Phe-ol derivatives.

References

  • WO2000056729A1 - Chemokine recpetor binding heterocyclic compounds - Google P
  • α-Amino ketyl radical generation via hydrogen atom transfer - c
  • US6884869B2 - Pentapeptide compounds and uses related thereto - Google P

Sources

Comparative

Technical Comparison: IR Spectroscopic Validation of C-I Bonds in Boc-4-Iodo-Phe-OH

Topic: Infrared (IR) Spectroscopic Validation of C-I Bonds in Boc-Phe-I (Boc-4-iodo-L-phenylalanine) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, and QC Analysts. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopic Validation of C-I Bonds in Boc-Phe-I (Boc-4-iodo-L-phenylalanine) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, and QC Analysts.

Executive Summary

Boc-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH) is a critical intermediate in peptidomimetic drug design, particularly as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Validating the integrity of the Carbon-Iodine (C-I) bond is essential, yet challenging using standard mid-infrared (Mid-IR) spectroscopy due to the bond's low vibrational frequency.

This guide compares the spectral performance of Boc-Phe(4-I)-OH against its brominated and non-halogenated analogs. It establishes a self-validating protocol for confirming the C-I moiety, distinguishing between Direct Detection (Far-IR/KBr) and Proxy Detection (Mid-IR substitution patterns).

Mechanistic Basis: The Heavy Atom Effect

To interpret the IR spectrum of Boc-Phe(4-I)-OH, one must understand the physics governing the C-X bond vibration. According to Hooke’s Law, the vibrational frequency (


) is inversely proportional to the reduced mass (

) of the bonded atoms:


Where


 is the force constant and 

is the reduced mass.
  • Iodine (Atomic Mass ~126.9): The high mass of iodine significantly lowers the stretching frequency of the C-I bond compared to C-Br (79.9) or C-H (1.0).

  • The Consequence: The C-I stretching vibration typically falls below 600 cm⁻¹ , a region often obscured by the cutoff of standard ATR crystals (ZnSe/Diamond) or NaCl salt plates.

Comparative Spectral Data: Boc-Phe(4-I)-OH vs. Alternatives

The following table contrasts the critical diagnostic peaks of the target molecule against its primary analogs: the brominated variant (Boc-Phe(4-Br)-OH) and the unsubstituted parent (Boc-Phe-OH).

Spectral FeatureBoc-Phe(4-I)-OH (Target)Boc-Phe(4-Br)-OH (Alternative)Boc-Phe-OH (Control)Diagnostic Value
C-X Stretch (Direct) ~485–500 cm⁻¹ (Weak/Med)~515–690 cm⁻¹ N/AHigh (Requires KBr/CsI)
Aromatic C-H OOP ~810–840 cm⁻¹ (Strong)~810–840 cm⁻¹ (Strong)730–770 & 690–710 cm⁻¹ Critical (Mid-IR Proxy)
Substitution Pattern Para-disubstituted (Singlet)Para-disubstituted (Singlet)Monosubstituted (Doublet)Distinguishes from starting material.[1]
Boc C=O Stretch ~1690–1710 cm⁻¹~1690–1710 cm⁻¹~1690–1710 cm⁻¹Internal Standard (No change)
Detection Limit Hard (Standard ATR cutoff)ModerateEasyIodine is elusive in standard IR.

Key Insight: If you use a standard ZnSe ATR (cutoff ~650 cm⁻¹), you will not see the C-I stretch. You must rely on the "Proxy Detection" of the para-substitution pattern (810–840 cm⁻¹) to confirm the ring is substituted, or switch to KBr pellets.

Detailed Protocol: Self-Validating QC Workflow
Method A: Mid-IR Proxy Validation (Standard Lab)

Best for: Routine purity checks using standard ATR-FTIR.

  • Baseline: Acquire spectrum of Boc-Phe-OH (unsubstituted). Note the two strong peaks at 700 cm⁻¹ and 750 cm⁻¹ (characteristic of monosubstituted benzene).

  • Sample Scan: Acquire spectrum of Boc-Phe(4-I)-OH .

  • Validation Criteria:

    • Disappearance: The 700/750 cm⁻¹ doublet must be absent.

    • Appearance: A new, strong band must appear at 810–840 cm⁻¹ . This confirms para-substitution.

    • Warning: This method cannot distinguish between Chloro-, Bromo-, and Iodo- derivatives. It only confirms substitution.

Method B: Far-IR Direct Validation (High Confidence)

Best for: Definitive structural characterization.

  • Matrix Preparation: Do not use NaCl plates (opaque < 650 cm⁻¹). Use KBr (Potassium Bromide) or CsI (Cesium Iodide) pellets.

    • Mix: 1-2 mg sample with 100 mg dry KBr powder.

    • Press: Compress at 10 tons to form a transparent pellet.

  • Scan Parameters: Set spectral range to 400–4000 cm⁻¹ .

  • Validation Criteria: Look for the C-I stretching band at ~485–500 cm⁻¹ .

Visualization: QC Decision Logic

The following diagram illustrates the logical workflow for validating Boc-Phe(4-I)-OH, ensuring researchers do not proceed with false negatives.

QC_Workflow Start Start: Boc-Phe(4-I)-OH QC Instrument Select Instrument Mode Start->Instrument ATR Standard ATR (ZnSe/Diamond) Instrument->ATR Routine KBr Transmission (KBr Pellet) Instrument->KBr Rigorous Check_Range Check Spectral Range ATR->Check_Range Cutoff ~650 cm⁻¹ KBr->Check_Range Cutoff ~400 cm⁻¹ Proxy_Check Analyze 700-900 cm⁻¹ (Fingerprint) Check_Range->Proxy_Check Mid-IR Direct_Check Analyze 400-600 cm⁻¹ (Far IR) Check_Range->Direct_Check Far-IR Decision_Proxy Peak at ~820 cm⁻¹? (No 700/750 doublet) Proxy_Check->Decision_Proxy Decision_Direct Peak at ~500 cm⁻¹? Direct_Check->Decision_Direct Result_Pass PASS: Para-Substitution Confirmed (Identity inferred) Decision_Proxy->Result_Pass Yes Result_Fail FAIL: Check Identity Decision_Proxy->Result_Fail No Result_Gold GOLD STANDARD: C-I Bond Confirmed Decision_Direct->Result_Gold Yes Decision_Direct->Result_Fail No

Caption: Decision tree for validating Boc-Phe(4-I)-OH. Note that standard ATR only provides inferential (proxy) validation via substitution patterns.

Advanced Alternative: Raman Spectroscopy

For researchers requiring absolute certainty without making KBr pellets, Raman Spectroscopy is the superior alternative.

  • Why: The C-I bond is highly polarizable, making it a strong Raman scatterer .

  • Signal: The C-I stretch appears as a very intense band at ~200–300 cm⁻¹ (bending/lattice modes) and ~500 cm⁻¹ (stretching) in Raman, often much clearer than in IR.

References
  • Sigma-Aldrich. Boc-Phe(4-I)-OH Product Specification & CAS 62129-44-6 Data.[2] Retrieved from

  • NIST Chemistry WebBook. Infrared Spectra of Halogenated Benzenes. National Institute of Standards and Technology. Retrieved from

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition.[3] Wiley. (Standard reference for C-X bond frequencies).

  • PubChem. Boc-4-iodo-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved from

Sources

Validation

Definitive Guide: Confirming Enantiomeric Excess of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

Part 1: Executive Summary & Strategic Overview (S)-2-(Boc-amino)-1-iodo-3-phenylpropane (also referred to as Boc-Phe-I or the iodide derivative of Boc-phenylalaninol) is a critical chiral building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Overview

(S)-2-(Boc-amino)-1-iodo-3-phenylpropane (also referred to as Boc-Phe-I or the iodide derivative of Boc-phenylalaninol) is a critical chiral building block in the synthesis of peptidomimetics, retro-inverso peptides, and phenylalanine homologs via Negishi cross-coupling.

Ensuring the enantiomeric excess (ee) of this intermediate is non-negotiable. A loss of stereochemical integrity at this stage propagates downstream, leading to diastereomeric impurities in final drug substances that are often inseparable.

The Verdict: While specific optical rotation (


) provides a rapid purity check, it is insufficient for quantitative ee determination due to its low sensitivity to minor enantiomeric impurities. Chiral HPLC on polysaccharide-based stationary phases (e.g., Chiralpak AD-H or IB) is the mandatory gold standard for validation. 

Part 2: The "Gold Standard" Protocol: Chiral HPLC

This protocol is designed to resolve the (S)-enantiomer from the (R)-antipode with a resolution factor (


) > 1.5.
Column Selection & Rationale

For N-protected amino acid derivatives containing aromatic side chains (phenyl), polysaccharide-based columns offering


 interactions and hydrogen bonding sites are most effective.
  • Primary Recommendation: Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica).

    • Why: Immobilized phases allow for broader solvent compatibility and often show superior selectivity for Boc-protected amines compared to coated phases.

  • Secondary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The industry workhorse for aromatic chiral compounds.

Optimized Experimental Conditions
ParameterCondition A (High Resolution)Condition B (Rapid Screen)
Column Chiralpak IB (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (98.5 : 1.5)n-Hexane : Isopropanol (95 : 5)
Flow Rate 0.5 mL/min1.0 mL/min
Temperature 12°C - 20°C (Sub-ambient improves separation)25°C
Detection UV @ 254 nm (Phenyl absorption)UV @ 254 nm
Sample Conc. 1.0 mg/mL in Mobile Phase1.0 mg/mL in Mobile Phase
Expected

(S)-isomer: ~27-30 min; (R)-isomer: ~33-36 min(S)-isomer: ~12 min; (R)-isomer: ~15 min

Critical Technical Note: The elution order is dependent on the specific column chemistry and mobile phase. You must inject a racemic standard (prepared by mixing equal parts (S) and (R) or by racemizing a small aliquot with base) to confirm retention times before certifying a batch.

Data Interpretation[1][2]
  • Enantiomeric Excess (ee) Calculation:

    
    
    
  • Acceptance Criteria: For pharmaceutical intermediates, typically ee ≥ 98.0% is required.

Part 3: Alternative Assessment Methods

While HPLC is definitive, other methods play a role in in-process control (IPC).

Specific Optical Rotation ( )
  • Utility: Quick confirmation of identity and gross stereochemistry.

  • Protocol: Dissolve product in Methanol or CHCl

    
     (c = 1.0).
    
  • Typical Value:

    
     to 
    
    
    
    (concentration and solvent dependent).
  • Limitation: A sample with 95% ee and one with 99% ee may have rotation values within the margin of error of the polarimeter. Do not rely on this for purity release.

1H-NMR with Chiral Shift Reagents
  • Reagent: Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

  • Mechanism: The Europium complex binds to the carbamate oxygen, inducing a chemical shift difference (

    
    ) between the enantiomers.
    
  • Target Signal: The Boc tert-butyl singlet (usually ~1.4 ppm) often splits into two distinct peaks in the presence of the shift reagent.

  • Protocol:

    • Dissolve 10 mg compound in 0.6 mL CDCl

      
      .
      
    • Acquire standard 1H-NMR.

    • Add 0.1 eq of Eu(hfc)3. Shake and re-acquire.

    • Observe splitting of the Boc peak. Integrate the two peaks to calculate ratio.

Part 4: Synthesis & Racemization Risk Analysis

Understanding where optical purity is lost is as important as measuring it. The synthesis typically proceeds from (S)-Boc-Phenylalaninol.

The Synthesis Pathway (Appel Reaction)

The conversion of the alcohol to the iodide uses Triphenylphosphine (


), Iodine (

), and Imidazole.
  • Mechanism: Activation of the primary alcohol by

    
     followed by nucleophilic displacement by iodide (
    
    
    
    ).
  • Stereochemical Outcome: The reaction occurs at the C1 (beta) carbon. The chiral center is at C2 (alpha) .

    • Result:Retention of Configuration. The chiral center is not mechanistically involved in the substitution.

Risk Factors for Racemization

Despite the theoretical retention, ee drop can occur via:

  • Oxazoline Formation: Under basic conditions or high heat, the Boc carbonyl oxygen can attack the activated C1 position, forming a cyclic oxazoline intermediate which can racemize.

  • Impure Starting Material: The (S)-Boc-Phenylalaninol must be optically pure. It is often derived from (S)-Phenylalanine via reduction (e.g.,

    
     or Isobutyl chloroformate/NaBH
    
    
    
    ). If the reduction is not controlled, the starting material itself may be only 90-95% ee.
Process Visualization

G cluster_0 Synthesis Phase cluster_1 Validation Phase SM (S)-Boc-Phenylalanine Red Reduction (NaBH4 / I2) SM->Red Int (S)-Boc-Phenylalaninol (Check ee here!) Red->Int Iod Iodination (I2 / PPh3 / Imidazole) Int->Iod HPLC Chiral HPLC (Chiralpak IB/AD-H) Int->HPLC IPC Check Prod Crude Boc-Phe-I Iod->Prod Screen Polarimetry (Quick Screen) Prod->Screen Screen->HPLC If [α] is nominal Decision Release / Reject HPLC->Decision ee > 98%

Caption: Integrated workflow for synthesis and enantiomeric confirmation. Note the critical IPC check at the amino-alcohol stage.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low ee (<95%) Racemized Starting MaterialCheck ee of Boc-Phenylalaninol precursor. If precursor is low, the reduction step (NaBH4) was likely too hot or prolonged.
Poor HPLC Resolution Column Aging / Mobile PhaseFlush column with 100% IPA. Ensure Hexane is dry. Lower flow rate to 0.5 mL/min and temperature to 15°C.
Unexpected Retention Time Column Chemistry Variance"IB" and "AD-H" have different selectivities. Ensure you are using the exact column chemistry specified in the method.

References

  • Chiral HPLC Conditions for N-Boc-iodo-compounds

    • Source: European Journal of Organic Chemistry (2016). "Copper-Catalyzed Borylatio...
    • Relevance: Establishes Chiralpak IB / Hexane:IPA (98.5:1.5) as a validated method for (S)-N-tert-Butyl (1-iodo-3-phenylpropan-2-yl)
    • URL:[Link]

  • Synthesis and Characterization of Phenylalanine Analogs

    • Source: Jackson Group, University of Sheffield (White Rose eTheses). "Synthesis of Piperidines Using Organometallic Chemistry".
    • Relevance: Confirms synthesis of the iodide from amino acid precursors and valid
    • URL:[Link]

  • General Chiral Separation Strategies for Boc-Amino Acids: Source: BenchChem / Sigma-Aldrich Technical Guides. Relevance: General protocols for polysaccharide-based CSPs (Chiralpak AD/OD) for N-protected amino acids.
Comparative

Comparative Guide: Alkyl Iodides vs. Alkyl Mesylates for Direct Zinc Insertion

Executive Summary The synthesis of polyfunctional organozinc reagents is a cornerstone of modern C–C bond-forming methodologies, particularly in late-stage functionalization and drug development. While both alkyl iodides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of polyfunctional organozinc reagents is a cornerstone of modern C–C bond-forming methodologies, particularly in late-stage functionalization and drug development. While both alkyl iodides and alkyl mesylates can theoretically serve as precursors, alkyl iodides demonstrate vastly superior thermodynamic and kinetic profiles for direct oxidative zinc insertion . This guide delineates the mechanistic causality behind this discrepancy, provides comparative experimental data, and outlines self-validating protocols for seamless laboratory application.

Mechanistic Causality: Why Iodides Outperform Mesylates

The direct insertion of zinc metal into a carbon-heteroatom bond is fundamentally a surface-mediated single-electron transfer (SET) process. The efficiency of this oxidative addition is governed by two primary factors:

  • Bond Dissociation Energy (BDE): The C–I bond is relatively weak (~56 kcal/mol), making it highly susceptible to homolytic cleavage upon receiving an electron from the zinc surface. In contrast, the C–O bond of an alkyl mesylate is significantly stronger (~90 kcal/mol). Consequently, mesylates are essentially inert to standard commercial zinc dust under mild conditions.

  • Surface Passivation vs. Activation: Alkyl iodides, particularly when used in conjunction with stoichiometric Lithium Chloride (LiCl)[1], form highly soluble RZnI·LiCl complexes. This rapid solubilization prevents the passivation of the zinc surface, allowing the continuous exposure of active metal. Attempting direct insertion with mesylates often leads to unreacted starting material or requires harsh temperatures that promote off-target elimination pathways.

The Finkelstein Workaround

To utilize alkyl mesylates for zinc insertion, chemists are typically forced to employ an in situ Finkelstein reaction[2]. This involves adding stoichiometric alkali metal iodides (e.g., NaI or LiI) in highly polar, often toxic, aprotic solvents like N,N-dimethylacetamide (DMAC) or N,N'-dimethylpropyleneurea (DMPU)[3]. The mesylate is transiently converted to an alkyl iodide, which then undergoes zinc insertion. This two-step cascade introduces operational complexity, requires elevated temperatures, and limits functional group tolerance.

Mechanism Iodide Alkyl Iodide (R-I) Zn_LiCl Zn dust, LiCl THF, 25-50°C Iodide->Zn_LiCl Direct SET Insertion Mesylate Alkyl Mesylate (R-OMs) Mesylate->Zn_LiCl Direct Attempt Finkelstein NaI or LiI Additive DMAC/DMPU, 50-70°C Mesylate->Finkelstein In situ Exchange Organozinc Alkylzinc Halide (R-Zn-X) Zn_LiCl->Organozinc Fast, >90% Yield SideRxn Surface Passivation & Elimination Zn_LiCl->SideRxn Sluggish / No Rxn Finkelstein->Iodide Finkelstein Rxn

Figure 1: Mechanistic pathways for zinc insertion comparing alkyl iodides and alkyl mesylates.

Quantitative Data Comparison

The following table summarizes the typical reaction parameters and outcomes when preparing primary alkylzinc reagents from iodides versus mesylates.

ParameterAlkyl Iodide (R-I)Alkyl Mesylate (R-OMs)
Reagents Zn dust, LiClZn dust, NaI (1-3 equiv)
Preferred Solvent THFDMAC, DMPU, or THF/DMPU mix
Reaction Temperature 25 °C – 50 °C50 °C – 80 °C
Reaction Time 2 – 12 hours12 – 24+ hours
Typical Yield 85% – 95%40% – 70% (highly substrate dependent)
Functional Group Tolerance Excellent (Esters, Ketones, Nitriles)Moderate (Sensitive to prolonged heat/polar solvents)
Byproducts Trace Wurtz homocouplingAlkenes (elimination), unreacted R-OMs

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize internal validation mechanisms. The use of LiCl is critical as it breaks polymeric zinc aggregates and solubilizes the organometallic species[1].

Protocol A: Direct Zinc Insertion into Alkyl Iodides (Recommended)

Causality Note: LiCl is dried under vacuum to remove trace water, which would otherwise protonate the highly reactive organozinc species, leading to premature alkane formation.

Step-by-Step Methodology:

  • Preparation of the Flask: Equip a Schlenk flask with a magnetic stir bar and a septum. Flame-dry under high vacuum and backfill with Argon.

  • Addition of Salts: Add anhydrous LiCl (1.5 equiv. relative to the iodide) and zinc dust (1.5 equiv.). Heat the mixture to 150 °C under high vacuum for 2 hours to ensure complete dehydration.

  • Zinc Activation: Cool to room temperature, backfill with Argon, and add anhydrous THF (to achieve a 1.0 M concentration of Zn). Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 3 minutes. Cool to 25 °C and add trimethylsilyl chloride (TMSCl, 1 mol%). Stir for 15 minutes. This chemical activation cleans the zinc oxide layer, exposing the active metallic surface.

  • Insertion: Add the alkyl iodide (1.0 equiv.) neat or as a solution in THF. Stir at 25–50 °C. The reaction progress can be monitored by GC-MS (quenching an aliquot with water to observe the alkane, or with iodine to observe the starting iodide).

  • Harvesting: Once complete (typically 2-4 hours), allow the excess zinc to settle. Cannulate the clear supernatant into a dry, Argon-flushed flask.

Protocol B: Titration of the Organozinc Reagent (Self-Validation)

Trustworthiness Pillar: Never assume the yield of an organometallic reaction based on starting material consumption alone. Always titrate the active carbon-metal bond.

Step-by-Step Methodology:

  • Accurately weigh ~50 mg of iodine (I₂) into a dry vial flushed with Argon.

  • Dissolve the iodine in 2 mL of a 0.5 M solution of LiCl in THF. (The LiCl enhances the solubility of I₂).

  • Using a calibrated microsyringe, slowly titrate the organozinc supernatant into the iodine solution until the dark brown color of iodine completely disappears, leaving a clear or pale yellow solution.

  • Calculation: Molarity of RZnI = (Mass of I₂ in mg) / (253.8 g/mol × Volume of RZnI added in mL).

Strategic Recommendations for Drug Development

For process chemists and drug development professionals, time, yield, and impurity profiles are paramount.

  • Prioritize Iodides: Whenever synthetic routes allow, install an iodide rather than a mesylate. The upfront cost of iodination reagents is rapidly offset by the near-quantitative yields and mild conditions of the subsequent zinc insertion.

  • Avoid Polar Aprotic Solvents: The necessity of DMAC or DMPU when forcing mesylates to react complicates downstream aqueous workups and introduces regulatory hurdles regarding residual solvent limits in active pharmaceutical ingredients (APIs).

References

  • Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition.[Link]

  • Synthesis of Functionalized Organozinc Compounds. Organic Reactions.[Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison.[Link]

Sources

Validation

Literature Comparison of Synthetic Routes to Chiral Amino Alkyl Iodides

[1] Executive Summary Chiral amino alkyl iodides (e.g., -Boc-3-iodoalanine methyl ester) are pivotal "chiral synthons" in modern drug discovery. They serve as the primary precursors for Negishi cross-coupling reactions ,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Chiral amino alkyl iodides (e.g.,


-Boc-3-iodoalanine methyl ester) are pivotal "chiral synthons" in modern drug discovery. They serve as the primary precursors for Negishi cross-coupling reactions , allowing the synthesis of non-canonical amino acids and peptidomimetics with high stereochemical fidelity.

This guide objectively compares the three dominant synthetic architectures found in literature:

  • The Finkelstein Substitution (via Sulfonates) – The Industry Standard.

  • The Appel Reaction (Direct Iodination) – The Atom-Economic Route.

  • Aziridine Ring Opening – The Regioselective Route.[1]

Strategic Workflow Visualization

The following diagram outlines the logical flow and mechanistic divergence of these routes starting from a common chiral amino acid precursor (e.g., Serine).

SyntheticRoutes Start Chiral Amino Acid (e.g., L-Serine) Alcohol Amino Alcohol (Intermediate) Start->Alcohol Reduction (NaBH4/LiAlH4) Aziridine Chiral Aziridine Start->Aziridine Cyclization Tosylate Amino Alkyl Sulfonate (OTs/OMs) Alcohol->Tosylate TsCl, Et3N (Route A) Iodide Chiral Amino Alkyl Iodide Alcohol->Iodide PPh3, I2, Imidazole (Route B) Oxaz Oxazolidinone (Dead-End Side Product) Alcohol->Oxaz Cyclization Risk (NGP) Tosylate->Iodide NaI, Acetone (Finkelstein) Aziridine->Iodide TMSI or HX (Route C)

Figure 1: Comparative synthetic pathways to chiral amino alkyl iodides. Route A (Blue) represents the most robust "Jackson" methodology.

Detailed Technical Comparison

Route A: The Sulfonate Displacement (Finkelstein)

This is the "Jackson Route," widely popularized by Richard F.W. Jackson for the synthesis of zinc reagents. It is a two-step protocol that prioritizes stereochemical integrity over step count.

  • Mechanism: Step 1 involves activating the alcohol as a sulfonate ester (Tosylate or Mesylate). Step 2 is a classic

    
     displacement using Sodium Iodide (NaI).
    
  • Expert Insight: While adding a step seems inefficient, this route is preferred because the sulfonate intermediate can be purified (crystallized), removing impurities before the sensitive iodination step.

  • Stereochemistry: Double inversion (if starting from an activated alcohol precursor) or single inversion from the sulfonate. For amino alcohols derived from L-Serine, the chirality is preserved because the reduction of Serine to Serinol does not affect the chiral center, and the subsequent O-sulfonylation and displacement occur at the primary carbon (non-stereogenic) or with predictable inversion if secondary.

Protocol (Validated Standard):

  • Sulfonylation: Treat

    
    -Boc-amino alcohol with 
    
    
    
    -TsCl (1.1 equiv),
    
    
    (1.2 equiv), and catalytic DMAP in
    
    
    at 0°C.
  • Iodination: Dissolve the purified tosylate in anhydrous acetone (0.1 M). Add NaI (5.0 equiv). Reflux for 4–12 hours.

  • Workup: Concentrate, partition between

    
     and water. Wash with 
    
    
    
    (to remove free
    
    
    ).
Route B: The Appel Reaction ( )

A direct conversion of the alcohol to the iodide.

  • Mechanism: Formation of an oxyphosphonium intermediate (

    
    ) followed by nucleophilic attack by iodide (
    
    
    
    ).
  • The "Hidden" Failure Mode: In

    
    -protected amino alcohols (especially Boc/Cbz), the carbamate oxygen can act as an internal nucleophile (Neighboring Group Participation) attacking the oxyphosphonium species. This leads to the formation of a cyclic oxazolidinone  instead of the alkyl iodide.
    
  • Mitigation: The addition of Imidazole is critical. It buffers the reaction and facilitates the formation of the reactive intermediate while suppressing the internal cyclization.

Route C: Aziridine Ring Opening

Utilizes ring strain to drive the formation of the C-I bond.

  • Reagents: Trimethylsilyl iodide (TMSI) or in situ generated

    
    .
    
  • Regioselectivity Challenge: For 2-substituted aziridines, nucleophilic attack can occur at C2 or C3.[1]

    • Kinetic Control: Attack at the less hindered primary carbon (C3) yields the

      
      -iodo amine (isomeric to the product from Serine).
      
    • Thermodynamic Control: Can lead to mixtures.

  • Utility: Best reserved for cases where the aziridine is already a key intermediate in the synthesis.

Comparative Performance Data

FeatureRoute A: Sulfonate (Jackson)Route B: Appel (

)
Route C: Aziridine Opening
Typical Yield 85–95% (over 2 steps)60–75%80–90%
Stereo-retention >99% ee (Reliable)Variable (Risk of racemization)High (>98% ee)
Purification Easy (Crystallizable intermediate)Difficult (Remove

)
Moderate
Scalability High (Multi-gram proven)Low/Medium (Atom economy poor)Medium (Aziridine toxicity)
Primary Risk Elimination to alkene (if heated too long)Oxazolidinone formation Regioselectivity issues
Cost Low (NaI, TsCl are cheap)Medium (

,

)
High (TMSI, Aziridine prep)

Critical Application: Zinc Insertion (Knochel-Jackson)

The primary utility of these iodides is the formation of organozinc reagents.

Protocol for Zinc Insertion: To ensure the iodide does not degrade or homocouple (Wurtz reaction), the Knochel modification is required:

  • Activation: Treat Zinc dust (3 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

  • Insertion: Add the Chiral Amino Alkyl Iodide (1 equiv) and LiCl (1 equiv) .

  • Conditions: Stir at room temperature for 30–60 mins.

  • Result: Formation of the stable

    
     species, ready for Negishi coupling.
    

Expert Note: The presence of LiCl solubilizes the surface zinc species, preventing passivation and allowing the reaction to proceed at lower temperatures, which is crucial for preserving the chiral center.

References

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2005). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. Organic Syntheses, 81, 77. Link

  • Krasovskiy, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040–6044. Link

  • Dolfen, J., & D'hooghe, M. (2016). Recent Synthetic Applications of Chiral Aziridines. Synthesis, 48, 1347-1365. Link

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane

For the diligent researcher, the synthesis and application of novel chemical entities are endeavors marked by precision and foresight. This principle of careful management must extend beyond the bench to the responsible...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the synthesis and application of novel chemical entities are endeavors marked by precision and foresight. This principle of careful management must extend beyond the bench to the responsible disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane, a compound characteristic of modern synthetic chemistry, combining a halogenated organic structure with an amino acid derivative. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles of Disposal

The foundation of safe disposal rests on the "cradle-to-grave" management of hazardous waste, a principle mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] This means that from the moment the waste is generated to its final disposal, it must be handled in a manner that protects human health and the environment. The key tenets for the disposal of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane are:

  • Segregation: Halogenated and non-halogenated waste streams must be kept separate.[5][6][7][8] The co-mingling of these wastes complicates and significantly increases the cost of disposal, as halogenated compounds require specific incineration processes.[7][8]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[5][9][10] This is a critical requirement from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11]

  • Containment: Waste must be stored in appropriate, sealed, and leak-proof containers to prevent accidental release.[5][12][13]

  • Professional Disposal: Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14][15] Never dispose of this chemical down the drain or in regular trash.[9][16][17]

Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the systematic procedure for the safe disposal of (S)-2-(Boc-amino)-1-iodo-3-phenylpropane and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. Based on the hazards of similar compounds, the minimum required PPE includes:

PPE CategorySpecification
Eye Protection Chemical safety goggles with side-shields or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat.
Step 2: Waste Characterization and Segregation

Properly identifying and segregating the waste at the point of generation is the most critical step.

  • Solid Waste:

    • Unused/Expired Compound: Collect any solid (S)-2-(Boc-amino)-1-iodo-3-phenylpropane in its original container or a clearly labeled, sealed waste container.

    • Contaminated Disposables: All items that have come into direct contact with the compound, such as weighing paper, gloves, pipette tips, and contaminated silica gel from chromatography, must be collected as solid hazardous waste.[12][16]

  • Liquid Waste:

    • Reaction Mixtures/Solutions: Collect all solutions containing (S)-2-(Boc-amino)-1-iodo-3-phenylpropane in a designated container for halogenated organic liquid waste .[5][7]

    • Solvent Rinses: Rinsate from cleaning contaminated glassware should also be collected in the halogenated organic liquid waste container.[13]

Step 3: Waste Containment and Labeling

Adherence to proper containment and labeling protocols is essential for safety and regulatory compliance.

  • Select Appropriate Containers: Use only containers approved by your institution's EHS department. These should be in good condition, compatible with the chemical waste, and have a secure, screw-top cap.[5][7]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[5][8]

    • Clearly write the full chemical name: "(S)-2-(Boc-amino)-1-iodo-3-phenylpropane" . Avoid using abbreviations.[5]

    • List all other components of the waste mixture, including solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., Irritant, Harmful).

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area within the laboratory pending pickup.

  • Location: Store waste containers in a well-ventilated area, such as a designated cabinet or secondary containment bin, away from incompatible materials.[13]

  • Container Management: Keep waste containers closed at all times except when adding waste.[5] Ensure containers are stored upright to prevent leaks.

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS office for the pickup and disposal of the hazardous waste.

  • Follow your institution-specific procedures for requesting a waste pickup.[12][13]

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with (S)-2-(Boc-amino)-1-iodo-3-phenylpropane.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposal Protocol start Waste Generated ((S)-2-(Boc-amino)-1-iodo-3-phenylpropane) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? start->is_liquid solid_waste Solid Halogenated Waste (e.g., contaminated gloves, silica) is_solid->solid_waste Yes liquid_waste Liquid Halogenated Waste (e.g., reaction mixtures, rinsate) is_liquid->liquid_waste Yes solid_container Collect in a labeled, sealed container for Solid Halogenated Waste solid_waste->solid_container liquid_container Collect in a labeled, sealed container for Liquid Halogenated Waste liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for pickup by Institutional EHS or Licensed Contractor storage->ehs_pickup disposal Final Disposal via Incineration ehs_pickup->disposal

Caption: Disposal workflow for (S)-2-(Boc-amino)-1-iodo-3-phenylpropane waste.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the absorbed material or solid spill into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all its contents and dispose of it through your EHS office.

By adhering to this comprehensive disposal plan, you uphold the highest standards of laboratory safety and environmental stewardship, ensuring that your innovative research does not come at the cost of safety or compliance.

References

  • National Center for Biotechnology Information. (n.d.). Benzene, (3-iodopropyl)-. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. Retrieved from [Link]

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